3-Descarboxy Imazethapyr
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-5-10-6-7-11(15-8-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPWANUEKPAZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-Descarboxy Imazethapyr: A Technical Guide for the Preparation of a Reference Standard
Abstract
This technical guide provides a comprehensive overview of a proposed laboratory-scale synthesis for 3-Descarboxy Imazethapyr, a significant impurity and degradation product of the widely used herbicide Imazethapyr. The synthesis of this reference standard is crucial for the accurate quantification of Imazethapyr residues and impurities in environmental and agricultural samples. This document outlines a detailed synthetic protocol, purification strategy, and in-depth characterization of the target molecule. The proposed synthesis is centered around a mild and selective silver-catalyzed decarboxylation of Imazethapyr. This guide is intended for researchers, analytical scientists, and professionals in the fields of drug development and agrochemical research who require a reliable source of this compound for their studies.
Introduction: The Importance of this compound as a Reference Standard
Imazethapyr is a selective, systemic herbicide belonging to the imidazolinone family.[1] It is extensively used to control a wide range of broadleaf weeds and grasses in various crops.[1] As with any agrochemical, the presence of impurities and degradation products in the final formulation and in the environment is a critical concern for regulatory agencies and for ensuring food safety. This compound is a known impurity that can arise during the manufacturing process or as a degradation product of Imazethapyr in the environment.[2][3]
The availability of a pure, well-characterized reference standard of this compound is paramount for several reasons:
-
Accurate Quantification: It allows for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the levels of this impurity in technical grade Imazethapyr and its formulations.[4]
-
Metabolism and Environmental Fate Studies: A pure standard is essential for toxicological studies and for investigating the environmental fate and metabolic pathways of Imazethapyr.[5][6]
-
Regulatory Compliance: Regulatory bodies worldwide require the identification and quantification of impurities in pesticide formulations to assess their potential risks to human health and the environment.
This guide details a proposed synthetic route for obtaining this compound with high purity, starting from the readily available Imazethapyr.
Proposed Synthetic Pathway: Silver-Catalyzed Decarboxylation
The core chemical transformation for the synthesis of this compound from Imazethapyr is the selective removal of the carboxylic acid group at the 3-position of the pyridine ring. While thermal decarboxylation of pyridinecarboxylic acids is possible, it often requires harsh conditions that could lead to the degradation of the sensitive imidazolinone ring.[7] A milder and more selective approach is the silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids.[8][9][10] This methodology has been shown to be effective for a variety of heteroaromatic systems and is proposed here for the synthesis of this compound.
The proposed reaction mechanism involves the formation of a silver carboxylate intermediate, followed by the extrusion of carbon dioxide to generate an organosilver species. This intermediate is then protonated by a proton source, such as acetic acid, to yield the decarboxylated product and regenerate the silver catalyst.[11]
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, albeit theoretical, protocol for the synthesis of this compound. Researchers should perform this synthesis in a well-ventilated fume hood and adhere to all standard laboratory safety procedures.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Imazethapyr (≥98%) | Technical Grade | Commercially Available |
| Silver (I) Carbonate (Ag₂CO₃) | Reagent Grade | Major Chemical Supplier |
| Acetic Acid (AcOH), Glacial | ACS Grade | Major Chemical Supplier |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Major Chemical Supplier |
| Dichloromethane (DCM) | HPLC Grade | Major Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Prepared in-house |
| Brine (Saturated NaCl Solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Chemical Supplier |
| Deionized Water | - | - |
Reaction Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Imazethapyr (1.0 g, 3.46 mmol).
-
Addition of Reagents: Add silver (I) carbonate (0.095 g, 0.346 mmol, 0.1 eq.), acetic acid (0.021 g, 0.346 mmol, 0.1 eq.), and anhydrous dimethyl sulfoxide (20 mL).
-
Reaction Conditions: The reaction mixture is stirred and heated to 120 °C in an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC. The reaction is expected to be complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material and acetic acid.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Achieving High Purity for a Reference Standard
The crude product will likely contain unreacted starting material, the silver catalyst, and minor side products. Purification is critical to obtain this compound at a purity level suitable for a reference standard (>98%). High-Performance Liquid Chromatography is the method of choice for this purification.
Proposed HPLC Purification Method
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-2 mL of a concentrated solution of the crude product in methanol |
The fractions containing the pure product, as determined by analytical HPLC, should be collected, combined, and the solvent removed under reduced pressure to yield pure this compound.
Caption: Purification workflow for this compound.
Characterization: Confirming the Identity and Purity
Thorough characterization of the synthesized this compound is essential to confirm its structure and purity. The following analytical techniques are recommended.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₉N₃O |
| Molecular Weight | 245.32 g/mol |
| Appearance | Off-white to light brown solid (predicted) |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in methanol, acetonitrile, dichloromethane (predicted) |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
The spectrum is expected to show signals corresponding to the ethyl group on the pyridine ring, the isopropyl and methyl groups on the imidazolinone ring, and the aromatic protons of the pyridine ring.
-
The key difference from the spectrum of Imazethapyr will be the absence of the carboxylic acid proton and the presence of a proton at the 3-position of the pyridine ring, which is expected to appear as a singlet or a multiplet in the aromatic region.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The spectrum will show signals for all 14 carbon atoms.
-
The most significant change compared to Imazethapyr will be the absence of the carboxylic acid carbon signal (typically around 165-175 ppm) and the presence of a signal for a protonated aromatic carbon in the pyridine ring.
-
-
Mass Spectrometry (ESI+):
-
The expected molecular ion peak [M+H]⁺ would be at m/z 246.1601.
-
Fragmentation patterns would involve the loss of the isopropyl group and cleavage of the imidazolinone ring.
-
Purity Analysis
The purity of the final product should be determined by High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)[12] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
A single, sharp peak corresponding to this compound should be observed, and the purity should be calculated based on the peak area percentage.
Conclusion
This technical guide provides a detailed and scientifically grounded, though theoretical, protocol for the synthesis of this compound as a high-purity reference standard. The proposed silver-catalyzed decarboxylation offers a mild and selective route from the readily available Imazethapyr. The outlined purification and characterization methods will ensure the final product meets the stringent requirements for a reference standard. The availability of this standard will be invaluable for the agrochemical industry and regulatory agencies in monitoring the quality and environmental impact of Imazethapyr.
References
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Axios Research. (n.d.). Imazethapyr. Retrieved from [Link]
- Espy, R., Pelton, E., Opseth, A., Kasprisin, J., & Nienow, A. M. (2011). Photodegradation of the herbicide imazethapyr in aqueous solution: effects of wavelength, pH, and natural organic matter (NOM) and analysis of photoproducts. Journal of Agricultural and Food Chemistry, 59(13), 7277–7285.
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Pharmaffiliates. (n.d.). Imazethapyr-impurities. Retrieved from [Link]
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JMPR. (2005). IMAZETHAPYR. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum and calibration curve for derivatized imazethapyr. Retrieved from [Link]
- Zhou, Z., et al. (2009). HPLC chromatogram for the enantiomeric separation of imazethapyr on Chiralcel OJ.
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Food and Agriculture Organization of the United Nations. (n.d.). IMAZAPYR (267). Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF NEW HYBRID PYRIDINE-IMIDAZOLIUM/BENZIMIDAZOLIUM SALTS WITH ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
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MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. Retrieved from [Link]
- Zhang, Q., et al. (2023). Biodegradation of Imazethapyr by Bacterial Strain IM9601 Isolated from Agricultural Soil. Toxics, 11(12), 960.
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Malaysian Journal of Analytical Sciences. (n.d.). ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
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CIPAC. (n.d.). INVESTIGATIONS ON THE PHOTOLYSIS OF IMAZETHAPYR AND PRETILACHLOR IN AQUEOUS SOLUTIONS UNDER DIRECT SUNLIGHT BY LC. Retrieved from [Link]
- Chen, K.-L., et al. (2018). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids.
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ResearchGate. (n.d.). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
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- National Center for Biotechnology Information. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(42), 23157–23168.
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physicochemical properties of 3-Descarboxy Imazethapyr
An In-Depth Technical Guide to the Physicochemical Properties of Imazethapyr
Authored by a Senior Application Scientist
Foreword: The study of environmental contaminants and their metabolites is a cornerstone of modern analytical and environmental science. While the initial query focused on "3-Descarboxy Imazethapyr," a comprehensive literature search revealed a scarcity of data under this specific nomenclature. This guide, therefore, provides an in-depth examination of the parent compound, Imazethapyr , a widely used imidazolinone herbicide. Understanding the core physicochemical properties of imazethapyr is fundamental to predicting its environmental fate, toxicological profile, and the behavior of its various degradation products. This document serves as a vital resource for researchers, environmental scientists, and professionals in drug and herbicide development, offering both foundational data and the scientific rationale behind its measurement and application.
Chemical Identity and Structure
Imazethapyr is an herbicide belonging to the imidazolinone class, effective against a broad spectrum of weeds by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2][3]
-
IUPAC Name: 5-ethyl-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid[4][5]
-
Molecular Weight: 289.33 g/mol [6]
-
Chemical Structure:
Core Physicochemical Properties
The environmental behavior of a herbicide—its mobility, persistence, and bioavailability—is dictated by its physicochemical properties. The following sections detail the key parameters for imazethapyr.
Physical State and Appearance
At ambient temperature, technical grade imazethapyr is an off-white to tan crystalline solid with a slightly pungent odor. [5][6][7]
Melting and Boiling Point
-
Melting Point: The melting point of imazethapyr is consistently reported in the range of 169°C to 174°C. [5][6][8]* Boiling Point: Imazethapyr decomposes at approximately 180°C before it can boil at atmospheric pressure. [6][8]This thermal instability is a critical consideration for analytical techniques like gas chromatography, which would require derivatization.
Vapor Pressure
Imazethapyr has a very low vapor pressure, estimated at <0.013 mPa (or <1 x 10⁻⁷ mm Hg) at 60°C. [9][10]This indicates that volatilization from soil or water surfaces is not a significant dissipation pathway under normal environmental conditions. [6]
Dissociation Constant (pKa)
Imazethapyr is an amphoteric molecule with two dissociation constants, corresponding to the carboxylic acid and the basic nitrogen on the pyridine ring.
-
pKa1: ~2.1 (related to the pyridine nitrogen) [6][8]* pKa2: ~3.9 (related to the carboxylic acid group) [4][6][8] The pKa of 3.9 is particularly significant. At environmental pH values (typically 5 to 9), the carboxylic acid group will be deprotonated, meaning imazethapyr will exist predominantly as an anion. [6]This anionic form governs its solubility and adsorption behavior in soil and water.
Solubility
The solubility of imazethapyr is highly dependent on the pH of the medium, a direct consequence of its acidic nature.
| Solvent | Solubility (at 25°C unless noted) | pH | Reference |
| Water | 1.4 g/L (1400 ppm) | Neutral | [5][8][9] |
| Water | 2.57 g/L | 5 | [4] |
| Water | 12.87 g/L | 7 | [4] |
| Water | 7.50 g/L | 9 | [4] |
| Acetone | 48.2 g/L | N/A | [6][9] |
| Methanol | 105 g/L | N/A | [5][6][9] |
| Dichloromethane | 185 g/L | N/A | [6] |
| Toluene | 5 g/L | N/A | [5][6][9] |
| Heptane | 0.9 g/L | N/A | [5][6] |
As expected, solubility in water increases dramatically as the pH rises above the pKa of 3.9, due to the formation of the more soluble anionic species. [4]
Octanol-Water Partition Coefficient (log Kow)
The n-octanol/water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key predictor of its potential for bioaccumulation. [11][12]For ionizable compounds like imazethapyr, the log Kow is also pH-dependent.
| pH | log Kow | Temperature | Reference |
| 5 | 1.04 | 25°C | [6][9] |
| 7 | 1.49 - 1.5 | 25°C | [6][8][9] |
| 9 | 1.20 | 25°C | [6][9] |
These relatively low log Kow values suggest that imazethapyr has a low potential for bioaccumulation in aquatic organisms. [6]The anionic form at higher pH values is less lipophilic, resulting in lower partitioning into the octanol phase.
Environmental Fate and Stability
The persistence and mobility of imazethapyr in the environment are governed by its stability to various degradation processes.
Hydrolysis and Photolysis
-
Hydrolysis: Imazethapyr is stable to hydrolysis under typical environmental conditions (pH 5, 7, and 9). Little degradation is observed in pond water over 30 days, indicating that hydrolysis is not a major degradation route. [4]* Photolysis: In contrast, imazethapyr is susceptible to degradation by sunlight. The photolytic half-life (DT50) in sterile water under artificial light is rapid, ranging from 1.8 to 2.4 days depending on the pH. [4]
Soil Mobility and Degradation
-
Adsorption (Koc): The mobility of imazethapyr in soil is influenced by soil pH and organic carbon content. Reported Koc values (soil organic carbon-water partitioning coefficient) range from 1.4 to 173. [5][6]This wide range indicates very high to moderate mobility. [6]Because imazethapyr is anionic at typical soil pH, it exhibits weak adsorption to negatively charged clay and organic matter particles. [2]Adsorption can increase in acidic soils where more of the neutral form of the molecule is present. [5]* Biodegradation: The primary route of dissipation in soil is microbial degradation. [2][13]The reported aerobic soil half-life varies widely, from around 24 days to over 10 months, depending on factors like soil type, temperature, moisture, and microbial activity. [6][14]
Analytical Methodologies: Determination of Imazethapyr Residues
Accurate quantification of imazethapyr in environmental and agricultural matrices is essential for regulatory monitoring and research. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.
Standard HPLC-UV Protocol
The following outlines a generalized protocol for the analysis of imazethapyr in soil.
Step 1: Sample Extraction
-
Weigh 25-50 g of soil into a polypropylene bottle.
-
Add an alkaline extraction solvent (e.g., 0.5 N sodium hydroxide). The alkaline conditions ensure imazethapyr is in its anionic, more soluble form, maximizing extraction efficiency from the soil matrix.
-
Shake mechanically for approximately one hour.
-
Centrifuge the sample to separate the soil from the supernatant.
Step 2: pH Adjustment and Initial Cleanup
-
Decant a known volume of the supernatant.
-
Adjust the pH of the extract to ~1.7-2.0 using an acid (e.g., 6N HCl). [15]This step protonates the imazethapyr, making it less polar and suitable for retention on a C18 solid-phase extraction cartridge. This also precipitates humic acids, providing a preliminary cleanup.
-
Filter the solution to remove the precipitate.
Step 3: Solid-Phase Extraction (SPE) Cleanup
-
Pass the acidified extract through a conditioned C18 SPE cartridge. The neutral imazethapyr molecule is retained on the nonpolar stationary phase.
-
Elute the imazethapyr using a suitable solvent, such as methanol, into a strong cation exchange (SCX) cartridge. [15]* Further wash and elute from the SCX column with a specific pH buffer (e.g., pH 6.5 phosphate buffer). This multi-stage SPE approach is crucial for removing co-extractive interferences from complex matrices like soil.
Step 4: Final Preparation and HPLC Analysis
-
Perform a liquid-liquid partition from the acidic buffer into a solvent like methylene chloride. [15]* Evaporate the organic solvent to dryness and reconstitute the residue in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column and a UV detector set to an appropriate wavelength (e.g., 254 nm). [16]
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A Technical Guide to the Spectroscopic Analysis of 3-Descarboxy Imazethapyr
This guide provides an in-depth technical exploration of the spectroscopic techniques used for the structural elucidation and analysis of 3-Descarboxy Imazethapyr, a significant impurity and metabolite of the widely used imidazolinone herbicide, Imazethapyr. As the precise characterization of such related substances is paramount for regulatory compliance, quality control in manufacturing, and understanding metabolic pathways, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to this specific compound.
The content herein is structured to provide not only procedural steps but also the underlying scientific rationale for experimental choices, reflecting field-proven insights. While direct spectroscopic data for this compound is not widely published, this guide will leverage a comparative analysis with its parent compound, Imazethapyr, to predict and interpret its spectral characteristics.
Introduction to this compound and the Imperative for its Analysis
Imazethapyr is a systemic herbicide that functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1] this compound is a known impurity that can arise during the synthesis of Imazethapyr or as a metabolic byproduct.[2] Its structural similarity to the parent compound necessitates robust analytical methods to distinguish and quantify it.
Spectroscopic techniques are the cornerstone of molecular characterization. Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, enabling determination of the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the molecular structure by probing the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. A combined application of these techniques provides a comprehensive and unambiguous structural confirmation.
Comparative Molecular Structure
A clear understanding of the structural differences between Imazethapyr and this compound is fundamental to predicting and interpreting their respective spectra.
| Compound | Structure | Molecular Formula | Molecular Weight |
| Imazethapyr | [Insert Image of Imazethapyr Structure] | C₁₅H₁₉N₃O₃ | 289.33 g/mol [3] |
| This compound | [Insert Image of this compound Structure] | C₁₄H₁₉N₃O | 245.32 g/mol [2] |
The key structural difference is the absence of the carboxylic acid group at the 3-position of the pyridine ring in this compound. This seemingly minor alteration has significant implications for the spectroscopic properties of the molecule, as will be detailed in the following sections.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a highly sensitive technique ideal for identifying and quantifying trace impurities like this compound. Electrospray ionization (ESI) is the preferred method for polar molecules like imidazolinone herbicides, often coupled with liquid chromatography (LC) for separation from the parent compound and other impurities.[2]
Predicted Fragmentation Pathway
The fragmentation of this compound in ESI-MS is predicted to be distinct from that of Imazethapyr. For Imazethapyr, a common fragmentation involves the loss of the carboxylic acid group. Since this compound already lacks this group, its fragmentation will proceed from a different parent ion and through alternative pathways.
Imazethapyr Fragmentation (for comparison): The protonated molecule of Imazethapyr ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 290.15.[3] Common fragmentation pathways involve the neutral loss of water (H₂O) and carbon dioxide (CO₂).
Predicted this compound Fragmentation: The protonated molecule of this compound ([M+H]⁺) is expected at an m/z of approximately 246.16. Its fragmentation is likely to involve the cleavage of the imidazolinone ring and the ethyl group from the pyridine ring.
Table 1: Predicted m/z Values for Key Ions of this compound in ESI-MS
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 246.16 | Protonated molecular ion |
| Fragment 1 | 218.13 | Loss of ethylene (C₂H₄) from the ethyl group |
| Fragment 2 | 189.11 | Cleavage of the imidazolinone ring |
Experimental Protocol: LC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of imidazolinone herbicides.[4][5]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
Visualization of Predicted Fragmentation
Caption: Predicted ESI-MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Predicted ¹H and ¹³C NMR Spectra
The absence of the electron-withdrawing carboxylic acid group in this compound will cause a noticeable upfield shift (to lower ppm values) of the protons and carbons on the pyridine ring compared to Imazethapyr.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H | 7.0 - 8.0 | m | 2H |
| Imidazolinone-NH | 8.0 - 9.0 | br s | 1H |
| Isopropyl-CH | 2.5 - 3.0 | m | 1H |
| Ethyl-CH₂ | 2.5 - 2.8 | q | 2H |
| Isopropyl-CH₃ | 1.0 - 1.3 | d | 6H |
| Ethyl-CH₃ | 1.2 - 1.5 | t | 3H |
| Imidazolinone-CH₃ | 1.3 - 1.6 | s | 3H |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbons | Predicted Chemical Shift (ppm) |
| Imidazolinone C=O | 175 - 185 |
| Pyridine-C | 120 - 150 |
| Imidazolinone Quaternary-C | 60 - 70 |
| Isopropyl-CH | 30 - 40 |
| Ethyl-CH₂ | 20 - 30 |
| Isopropyl-CH₃ | 15 - 25 |
| Ethyl-CH₃ | 10 - 20 |
| Imidazolinone-CH₃ | 20 - 30 |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.
-
Visualization of the Analytical Workflow
Caption: General workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absence of the carboxylic acid group in this compound will result in a significantly different IR spectrum compared to Imazethapyr, most notably in the region of 2500-3300 cm⁻¹ and around 1700 cm⁻¹.
Predicted IR Absorption Bands
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3100 - 3300 | N-H | Stretch (imidazolinone) |
| 2850 - 3000 | C-H | Stretch (aliphatic) |
| 1680 - 1720 | C=O | Stretch (imidazolinone amide) |
| 1550 - 1650 | C=N, C=C | Stretch (pyridine and imidazolinone rings) |
| 1350 - 1450 | C-H | Bend (aliphatic) |
The most telling difference in the IR spectrum of this compound compared to Imazethapyr will be the absence of the broad O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) and the distinct C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), which would be replaced by a cleaner N-H stretch region and a single prominent C=O stretch from the imidazolinone ring.
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference (e.g., CO₂, H₂O).
-
Conclusion
The spectroscopic analysis of this compound, while challenging due to the limited availability of published reference spectra, can be effectively approached through a combination of Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy. By leveraging a comparative analysis with the parent compound, Imazethapyr, and applying fundamental spectroscopic principles, a confident structural elucidation is achievable.
The predicted MS data indicates a protonated molecule at m/z 246.16 with a fragmentation pattern distinct from Imazethapyr. The predicted NMR spectra suggest characteristic upfield shifts for the pyridine ring signals due to the absence of the deshielding carboxylic acid group. Finally, the IR spectrum is expected to be simplified by the absence of the characteristic broad O-H and C=O stretches of a carboxylic acid.
The methodologies and predicted data presented in this guide provide a robust framework for researchers, analytical scientists, and drug development professionals to identify, characterize, and quantify this compound, ensuring the quality and safety of Imazethapyr-based products and advancing our understanding of its metabolic fate.
References
-
Food and Agriculture Organization of the United Nations. (2005). IMAZETHAPYR (289). JMPR. Available at: [Link]
-
Gupta, V. K., Singh, G., & Kumar, A. (2018). Rapid Spectrophotometric Method for Determination of Imazethapyr Herbicide in Commercial Formulations and Environmental Samples. Chemical Science Review and Letters, 7(28), 945-953. Available at: [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Imazethapyr (HMDB0253406). Available at: [Link]
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Mastan, J., Srinivas, B. N., Rao, T. N., & Apparao, K. (2016). Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. Der Pharma Chemica, 8(8), 102-107. Available at: [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54740, Imazethapyr. PubChem. Available at: [Link]
-
Park, J. H., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods, 11(12), 1761. Available at: [Link]
-
Pesticide Properties DataBase. (2025). Imazethapyr (Ref: AC 252925). University of Hertfordshire. Available at: [Link]
-
R. Espy, et al. (2011). Photodegradation of the herbicide imazethapyr in aqueous solution: effects of wavelength, pH, and natural organic matter (NOM) and analysis of photoproducts. Journal of Agricultural and Food Chemistry, 59(13), 7277-85. Available at: [Link]
-
Santos, T. S., et al. (2015). Simultaneous LC-MS/MS Determination of Imidazolinone Herbicides Together with Other Multiclass Pesticide Residues in Soil. Journal of the Brazilian Chemical Society, 26(11), 2291-2300. Available at: [Link]
-
Wei, A., et al. (2000). Simultaneous Determination of Imidazolinone Herbicides from Soil and Natural Waters Using Soil Column Extraction and Off-Line Solid-Phase Extraction Followed by Liquid Chromatography with UV Detection or Liquid Chromatography/Electrospray Mass Spectroscopy. Analytical Chemistry, 72(18), 4443-4449. Available at: [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 3-Descarboxy Imazethapyr
Abstract
This technical guide outlines a comprehensive strategy for the evaluation of the potential biological activity of 3-Descarboxy Imazethapyr, a novel derivative of the established herbicide, Imazethapyr. Imazethapyr is a well-characterized inhibitor of the enzyme acetolactate synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants.[1][2][3][4][5][6] The removal of the carboxylic acid group at the 3-position of the pyridine ring represents a significant structural modification that is hypothesized to alter its interaction with the target enzyme and, consequently, its biological activity. This document provides a logical, stepwise framework for researchers, scientists, and drug development professionals to investigate this hypothesis, beginning with predictive in silico modeling and progressing through in vitro enzymatic and cell-based assays. The overarching goal is to elucidate the structure-activity relationship (SAR) imparted by the decarboxylation and to explore the potential for herbicidal efficacy or novel therapeutic applications.
Introduction and Scientific Rationale
Imazethapyr belongs to the imidazolinone class of herbicides, which are known for their high potency and selectivity.[2][4] Their mechanism of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][5] This enzyme catalyzes the initial step in the synthesis of essential branched-chain amino acids—valine, leucine, and isoleucine.[7][8] The inhibition of ALS leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.[2][6]
The molecular structure of an inhibitor is paramount to its binding affinity and inhibitory potential. The carboxylic acid moiety is a common functional group in bioactive molecules and is known to participate in crucial interactions within enzyme active sites, such as hydrogen bonding and ionic interactions.[9][10] The carboxylic acid group on the pyridine ring of Imazethapyr is postulated to play a significant role in its binding to the ALS enzyme. The central scientific question addressed in this guide is: How does the removal of the 3-carboxy group in this compound impact its biological activity, particularly its ability to inhibit ALS and its potential for broader cytotoxic effects?
This guide will lay out a systematic approach to answering this question, providing a roadmap for the synthesis, computational prediction, and empirical testing of this novel compound.
A Proposed Investigative Workflow
A logical and phased approach is critical to efficiently evaluate a novel compound. The following workflow is proposed, beginning with predictive, non-experimental methods and progressing to increasingly complex biological assays.
Caption: Investigative workflow for this compound.
In Silico Assessment: A Predictive Approach
Prior to synthesis and in vitro testing, molecular docking simulations can provide valuable insights into the potential binding of this compound to the ALS enzyme.[11][12][13] This computational method predicts the preferred orientation and binding affinity of a ligand to its target protein.[13]
Rationale for In Silico Modeling
By comparing the predicted binding energy of this compound with that of the parent compound, Imazethapyr, we can form a preliminary hypothesis about its potential as an ALS inhibitor. A significantly lower predicted binding affinity for the descarboxy derivative would suggest that the carboxylic acid group is crucial for binding and that the novel compound is likely to be a weaker inhibitor.
Protocol for Molecular Docking Simulation
-
Protein Preparation:
-
Obtain the crystal structure of Arabidopsis thaliana acetohydroxyacid synthase (AHAS/ALS) from the Protein Data Bank (PDB ID: 6U9H).[14]
-
Prepare the protein structure for docking using software such as AutoDockTools.[13] This involves removing water molecules, adding polar hydrogens, and assigning partial charges.[13]
-
-
Ligand Preparation:
-
Generate 3D structures of both Imazethapyr (as a positive control) and this compound.
-
Minimize the energy of the ligand structures and prepare them for docking by assigning appropriate charges.
-
-
Docking Simulation:
-
Define the binding site on the ALS enzyme based on the co-crystallized ligand in the original PDB file or from published literature.
-
Perform the docking simulation using a program like AutoDock Vina, which will generate multiple binding poses for each ligand and calculate their corresponding binding affinities (in kcal/mol).[13]
-
-
Analysis:
-
Compare the predicted binding affinities of Imazethapyr and this compound.
-
Visualize the predicted binding poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between each ligand and the amino acid residues in the ALS active site.
-
Proposed Synthesis of this compound
While a definitive synthetic route for this compound is not published, a plausible approach can be adapted from known syntheses of Imazethapyr and other pyridine derivatives.[15][16][17] A potential strategy would involve the reaction of a pyridine precursor that already lacks the carboxylic acid at the 3-position with the appropriate imidazolinone precursor.
In Vitro Biological Evaluation
Following the predictive in silico analysis and synthesis of the compound, a series of in vitro assays are required to empirically determine its biological activity.
Primary Screening: ALS Enzyme Inhibition Assay
The most direct method to assess the potential of this compound as an herbicide is to measure its inhibitory effect on the ALS enzyme directly. A colorimetric assay that measures the production of acetoin is a well-established method for this purpose.[1][8][18][19]
-
Enzyme Extraction:
-
Assay Reaction:
-
In a 96-well microplate, combine the enzyme extract with an assay buffer containing necessary cofactors (MgCl₂, thiamine pyrophosphate, FAD).[18]
-
Add varying concentrations of this compound (and Imazethapyr as a positive control) to the wells. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding the substrate, sodium pyruvate.[1][18]
-
-
Color Development and Measurement:
-
Stop the reaction with sulfuric acid. This also catalyzes the decarboxylation of acetolactate to acetoin.[1][18]
-
Add creatine and α-naphthol to the wells and incubate to allow for the formation of a colored complex.[1]
-
Measure the absorbance at 525 nm using a microplate reader.[1] The intensity of the color is proportional to the ALS activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Caption: Experimental workflow for the in vitro ALS activity assay.
Secondary Screening: Herbicidal Activity Assays
While an enzyme inhibition assay is crucial, it is also important to determine if the compound can exert its effect on whole organisms or cells.
This assay provides information on the phytotoxicity of the compound during the early stages of plant development.[10][20]
-
Protocol:
-
Place seeds of a model plant (e.g., Lepidium sativum or cress) on filter paper in petri dishes.[20]
-
Moisten the filter paper with different concentrations of this compound. Include a negative control (water) and a positive control (Imazethapyr).
-
Incubate the dishes under appropriate light and temperature conditions for a set period (e.g., 72-120 hours).[20][21]
-
Measure the seed germination percentage and the root and shoot elongation.[20]
-
This assay assesses the toxicity of the compound on plant cells in culture.[3][5][22]
-
Protocol:
-
Culture plant cells (e.g., from a tobacco suspension culture) in a liquid medium.
-
Treat the cells with various concentrations of this compound.
-
After an incubation period, assess cell viability using a method such as Fluorescein Diacetate (FDA) and Propidium Iodide (PI) staining.[3][5] Live cells with intact membranes will hydrolyze FDA to produce green fluorescence, while dead cells with compromised membranes will be stained red by PI.[5]
-
Tertiary Screening: Broad Cytotoxicity Profiling
To explore potential therapeutic applications, it is essential to evaluate the cytotoxicity of this compound against human cell lines. This is a standard step in the early stages of drug discovery.[13][23]
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][23]
-
Protocol:
-
Seed human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates.[12][23]
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.[12]
-
Add MTT solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis and Interpretation
The primary quantitative output from these assays will be the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the compound required to elicit a 50% response (e.g., 50% enzyme inhibition or 50% reduction in cell viability).
Hypothetical Data Presentation
The results can be effectively summarized in tables for comparison.
Table 1: Hypothetical ALS Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
| Imazethapyr | A. thaliana ALS | 15.5 ± 2.1 |
| This compound | A. thaliana ALS | > 500 |
Table 2: Hypothetical Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa (Cervical Cancer) | 85.2 ± 9.4 |
| MCF-7 (Breast Cancer) | 112.7 ± 15.3 | |
| HEK293 (Normal Kidney) | > 200 | |
| Doxorubicin (Control) | HeLa (Cervical Cancer) | 0.8 ± 0.1 |
| MCF-7 (Breast Cancer) | 1.2 ± 0.2 | |
| HEK293 (Normal Kidney) | 5.6 ± 0.7 |
Future Directions and Conclusion
The results from this investigative workflow will provide a strong foundation for understanding the biological potential of this compound.
-
If this compound shows significant ALS inhibition and herbicidal activity: This would suggest that the 3-carboxy group is not essential for activity and could lead to further investigation into this new structural class of ALS inhibitors.
-
If this compound shows weak ALS inhibition but significant cytotoxicity against cancer cell lines: This would open up a new avenue of research, focusing on its potential as an anticancer agent and elucidating its mechanism of action in human cells.
-
If this compound shows no significant biological activity: This result would still be valuable, as it would strongly support the hypothesis that the 3-carboxy group is critical for the biological activity of Imazethapyr, providing important information for future herbicide design.
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Lifeasible. (n.d.). Measurement of Plant Cell Viability. Lifeasible. [Link]
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RCSB PDB. (n.d.). 2FGC: Crystal structure of Acetolactate synthase- small subunit from Thermotoga maritima. [Link]
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RCSB PDB. (2020). 6U9H: Arabidopsis thaliana acetohydroxyacid synthase complex. [Link]
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RCSB PDB. (2014). 4RJI: Acetolactate synthase from Bacillus subtilis bound to ThDP - crystal form I. [Link]
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Chemical Warehouse. (n.d.). Imazethapyr - Active Ingredient Page. [Link]
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Gerwick, B. C., Subramanian, M. V., Loney-Gallant, V. I., & Chandler, D. P. (2025). Structure–activity relationships for a new family of sulfonylurea herbicides. ResearchGate. [Link]
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JIN DUN CHEMISTRY. (2025). Imazethapyr: Selective Herbicide for Post-Emergence Weed Control. [Link]
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Tan, S., Wang, R., Jiang, H., Huang, J., & Wei, S. (2018). Activity, toxicity, molecular docking, and environmental effects of three imidazolinone herbicides enantiomers. ResearchGate. [Link]
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Amaro, R. E., Gauto, D. F., & St. Surin, L. (2019). Paired Carboxylic Acids in Enzymes and Their Role in Selective Substrate Binding, Catalysis, and Unusually Shifted pKa Values. ResearchGate. [Link]
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Salo-Aparicio, L., et al. (2022). Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor. MDPI. [Link]
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Palta, J. P., Levitt, J., & Stadelmann, E. J. (1977). Plant Viability Assay. Department of Horticulture, University of Minnesota. [Link]
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Exploring the Unique Functional Properties of Carboxyl Groups in Organic Chemistry. (n.d.). Netizen Me. [Link]
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Burgos, N. R., & Kuk, Y. I. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press & Assessment. [Link]
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Durigon, M. R., Mariani, F., dos Santos, F. M., Vargas, L., & Chavarria, G. (2017). Properties of the enzyme acetolactate synthase in herbicide resistant canola. SciELO. [Link]
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Asati, V., & Singh, S. (2025). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate. [Link]
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Al-Karmalawy, A. A., & El-Khatib, A. H. (2021). Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of ACEIs Against SARS-CoV-2 Targeting the hACE2 Receptor. Frontiers in Molecular Biosciences. [Link]
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Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. ResearchGate. [Link]
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Amaro, R. E., Gauto, D. F., & St. Surin, L. (2019). Paired Carboxylic Acids in Enzymes and Their Role in Selective Substrate Binding, Catalysis, and Unusually Shifted pKa Values. PubMed. [Link]
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Ali, A., et al. (2023). Combining docking, molecular dynamics simulations, AD-MET pharmacokinetics properties, and MMGBSA calculations to create specialized protocols for running effective virtual screening campaigns on the autoimmune disorder and SARS-CoV-2 main protease. Frontiers in Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]
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Dudev, T., & Lim, C. (2007). Effect of Carboxylate-Binding Mode on Metal Binding/Selectivity and Function in Proteins. ACS Publications. [Link]
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Profacgen. (n.d.). Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K006M). [Link]
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Allaka, T. R., & Katari, N. K. (2025). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]
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Domański, K., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
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Giarra, A., et al. (2022). The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines. MDPI. [Link]
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Burgos, N. R., & Kuk, Y. I. (2025). Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. [Link]
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Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]
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Onishi, J., et al. (2015). Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents. Antimicrobial Agents and Chemotherapy. [Link]
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Quora. (2018). Why is the Carboxyl group important to life?. [Link]
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Stauffer, D. (2020). Novel imazethapyr detoxification applying advanced oxidation processes. PubMed. [Link]
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Satzinger, G. (1980). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. PubMed. [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
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solubility and stability of 3-Descarboxy Imazethapyr in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 3-Descarboxy Imazethapyr
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a known impurity and potential metabolite of the imidazolinone herbicide, Imazethapyr. Intended for researchers, analytical scientists, and drug development professionals, this document outlines detailed experimental protocols for determining key physicochemical parameters. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established methodologies for analogous compounds and adheres to international regulatory standards, such as those from the International Council for Harmonisation (ICH). We present self-validating, step-by-step protocols for solubility assessment in various solvent systems and for conducting forced degradation studies to understand the compound's intrinsic stability. The causality behind experimental choices is explained, and templates for data presentation are provided to ensure clarity and comparability. All methodologies are grounded in authoritative scientific principles to ensure accuracy and trustworthiness.
Introduction: The Scientific Context of this compound
This compound is chemically identified as 2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one. It is recognized as an impurity associated with the widely used herbicide Imazethapyr.[1] The parent compound, Imazethapyr, belongs to the imidazolinone family of herbicides, which function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in plants, a critical component in the biosynthetic pathway of branched-chain amino acids.[2]
The presence of impurities and degradation products, such as this compound, is of significant interest in both agrochemical and pharmaceutical development. Regulatory bodies require a thorough characterization of any impurity present at significant levels to assess its potential impact on efficacy and safety. Therefore, understanding the solubility and stability of this compound is crucial for developing stable formulations, predicting its environmental fate, and establishing appropriate storage conditions.
The chemical structure of imidazolinone herbicides imparts specific physicochemical characteristics. They are generally weak acids with pH-dependent solubility and stability.[3][4] The hydrolytic stability of the imidazolinone ring, for instance, is known to be pH-dependent.[3] This guide provides the necessary protocols to experimentally determine these properties for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one | [1] |
| Parent AI | Imazethapyr | [1] |
| CAS Number | 89084-60-6 | [1] |
| Molecular Formula | C₁₄H₁₉N₃O | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Not Available | [1] |
| Stability | Stable under recommended storage conditions | [1] |
Protocol for Solubility Determination
The solubility of a compound is a critical parameter that influences its bioavailability, formulation possibilities, and environmental distribution. The amphiphilic nature of imidazolinones suggests that their solubility is highly dependent on the solvent's polarity and the pH of aqueous solutions.[3] This protocol describes a robust method for determining the equilibrium solubility of this compound.
Rationale for Experimental Design
The isothermal shake-flask method is the gold standard for solubility determination due to its reliability in achieving a true equilibrium state. The choice of solvents covers a range of polarities and functionalities to build a comprehensive solubility profile. High-Performance Liquid Chromatography (HPLC) is selected for quantification due to its specificity and sensitivity, which allows for accurate measurement of the dissolved analyte without interference from potential impurities.[5]
Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (analytical standard grade)
-
Solvents: Deionized Water, pH 4.0 Buffer, pH 7.0 Buffer, pH 9.0 Buffer, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene.
-
Analytical Balance, Scintillation Vials, Thermostatic Shaker, Centrifuge, Syringe Filters (0.22 µm PTFE or equivalent), HPLC system with UV detector.
Procedure:
-
Preparation: Add an excess amount of this compound to individual vials containing a known volume (e.g., 5 mL) of each selected solvent. A visible excess of solid must be present to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set at 25 °C. Agitate the samples for 48 hours to ensure equilibrium is reached. A preliminary time-course study can be run to confirm the time to equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to sediment. For fine suspensions, centrifuge the vials at 5000 rpm for 15 minutes.[5]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[6][7] Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the analyte in the samples.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in mg/mL or g/L.
Caption: Diagram 1: Solubility Determination Workflow.
Data Presentation
The results should be summarized in a clear, tabular format to allow for easy comparison across different solvents.
Table 2: Solubility of this compound at 25 °C (Template)
| Solvent | pH (if applicable) | Solubility (mg/mL) | Standard Deviation |
| Deionized Water | - | [Data] | [Data] |
| pH 4.0 Buffer | 4.0 | [Data] | [Data] |
| pH 7.0 Buffer | 7.0 | [Data] | [Data] |
| pH 9.0 Buffer | 9.0 | [Data] | [Data] |
| Methanol | - | [Data] | [Data] |
| Acetonitrile | - | [Data] | [Data] |
| Acetone | - | [Data] | [Data] |
| Dichloromethane | - | [Data] | [Data] |
| Toluene | - | [Data] | [Data] |
Stability Profile and Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule.[8] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[7][9] The ICH guidelines provide a framework for these studies, which typically involve exposure to heat, humidity, acid, base, light, and oxidizing conditions.[10][11][12]
Rationale for Forced Degradation
The objective of a forced degradation study is not to completely destroy the molecule but to induce a target degradation of 5-20%.[10][13] This level of degradation is sufficient to produce and detect primary degradation products without being confounded by secondary or tertiary products that are not relevant to normal storage conditions.[8] The selected stress conditions are designed to accelerate potential degradation mechanisms such as hydrolysis, oxidation, and photolysis.[14]
Experimental Protocol: Forced Degradation
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound (solid and in solution, e.g., 1 mg/mL in acetonitrile/water)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Equipment: Stability chambers (controlled temperature/humidity), photostability chamber, pH meter, HPLC-UV/MS system.
Procedure:
-
Acid Hydrolysis: Reflux the compound solution with 0.1 M HCl at 70 °C for 8 hours.[10][14] Withdraw samples at intermediate time points (e.g., 2, 4, 8 hours), neutralize, and analyze by HPLC.
-
Base Hydrolysis: Reflux the compound solution with 0.1 M NaOH at 70 °C for 8 hours.[10][14] Withdraw samples at time points, neutralize, and analyze. Given the potential lability of the imidazolinone ring, milder conditions (e.g., lower temperature) may be necessary.[3]
-
Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature for up to 24 hours, protecting from light.[13][14] Monitor the reaction at several time points and quench if necessary.
-
Thermal Degradation (Dry Heat): Expose the solid compound to 70 °C in a stability oven for 7 days.[13][14] Test the sample for appearance, purity, and degradation products.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][12][13] A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis: Analyze all stressed samples, alongside an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.[15][16] The method must be able to separate the intact compound from all significant degradation products.[17]
Caption: Diagram 2: Forced Degradation Study Workflow.
Data Presentation
Results from the stability study should be tabulated to clearly show the effect of each stress condition.
Table 3: Forced Degradation of this compound (Template)
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Major Degradation Products (RT) | Observations |
| Control (Unstressed) | 0 | 100 | 0 | None | - |
| 0.1 M HCl @ 70°C | 8h | [Data] | [Data] | [Data] | [Data] |
| 0.1 M NaOH @ 70°C | 8h | [Data] | [Data] | [Data] | [Data] |
| 3% H₂O₂ @ RT | 24h | [Data] | [Data] | [Data] | [Data] |
| Dry Heat @ 70°C | 7d | [Data] | [Data] | [Data] | [Data] |
| Photostability (ICH Q1B) | - | [Data] | [Data] | [Data] | [Data] |
Conclusion and Data Application
The protocols detailed in this guide provide a robust, scientifically-grounded approach to characterizing the solubility and stability of this compound. The solubility data generated is fundamental for designing appropriate formulations, predicting behavior in aqueous environments, and developing suitable analytical methods. The stability data obtained from forced degradation studies are invaluable for predicting the compound's shelf-life, identifying potential degradants that may need toxicological assessment, and establishing appropriate packaging and storage conditions.[18][19] By following these comprehensive methodologies, researchers and scientists can ensure data integrity and meet the stringent requirements of regulatory bodies, ultimately contributing to safer and more effective product development.
References
-
Title: Chemical and Physical Properties of the Imidazolinones Source: Taylor & Francis eBooks URL: [Link]
-
Title: Imidazolinone herbicide physical and chemical properties. Source: ResearchGate URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: PharmTech URL: [Link]
-
Title: Forced Degradation Studies Source: STEMart URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL: [Link]
-
Title: Physico-chemical properties of imidazolinone herbicides. Source: ResearchGate URL: [Link]
-
Title: Advance in Methodology and Strategies To Unveil Metabolic Mechanisms of Pesticide Residues in Food Crops Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography Source: International Journal of Environmental, Chemical, Ecological, Geological and Geophysical Engineering URL: [Link]
- Title: Method for determining solubility of a chemical compound Source: Google Patents URL
-
Title: Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS Source: MDPI URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Development of Analytical Methods to Analyze Pesticide Residues Source: MDPI URL: [Link]
-
Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: GIT Laboratory Journal URL: [Link]
-
Title: Solubility & Method for determination of solubility Source: Slideshare URL: [Link]
-
Title: The Imidazolinone Herbicides (1991) Source: Taylor & Francis eBooks URL: [Link]
-
Title: Interaction of imidazolinone herbicides with soil humic acids. Experimental results and molecular modeling Source: PubMed URL: [Link]
-
Title: Stability Testing of Pharmaceutical Products Source: ResearchGate URL: [Link]
-
Title: STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Stability testing of existing active substances and related finished products Source: European Medicines Agency URL: [Link]
-
Title: Stability Guidelines Ag Source: Scribd URL: [Link]
-
Title: Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products Source: FDA URL: [Link]
-
Title: Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data Source: Regulations.gov URL: [Link]
-
Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Source: Egyptian Drug Authority URL: [Link]
-
Title: Product Properties Test Guidelines OPPTS 830.6317 Storage Stability Source: EPA NEPID URL: [Link]
Sources
- 1. Brief review analytical methods for the determination of glyphosate - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
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- 4. Interaction of imidazolinone herbicides with soil humic acids. Experimental results and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. iicbe.org [iicbe.org]
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Descarboxy Imazethapyr
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-Descarboxy Imazethapyr, a significant derivative of the widely used imidazolinone herbicide, Imazethapyr. While Imazethapyr's mechanism of action is well-established as an inhibitor of acetohydroxyacid synthase (AHAS), the specific molecular interactions and electronic properties of its 3-Descarboxy derivative remain less explored. This document outlines a structured, multi-faceted computational approach, leveraging quantum mechanics, molecular docking, and molecular dynamics simulations to elucidate the structural, electronic, and interactive properties of this compound. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust protocol for in-silico analysis, enabling a deeper understanding of its potential herbicidal activity and aiding in the rational design of novel agrochemicals.
Introduction: Understanding this compound
Imazethapyr is a selective, systemic herbicide belonging to the imidazolinone family, renowned for its efficacy against a broad spectrum of broadleaf and grassy weeds.[1][2] Its mode of action involves the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2][3][4] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in plants.[1][3] By blocking AHAS, Imazethapyr disrupts protein synthesis and cell growth, ultimately leading to plant death.[4][5]
This compound is a derivative of Imazethapyr characterized by the absence of the carboxyl group at the 3-position of the pyridine ring.[6][7] While often considered an impurity or metabolite, understanding its intrinsic properties and potential for biological activity is crucial for a comprehensive assessment of the Imazethapyr chemical space. This guide proposes a theoretical and computational workflow to thoroughly characterize this compound.
Molecular Structure of Imazethapyr and this compound
Caption: Comparative structures of Imazethapyr and this compound.
Computational Methodologies: A Multi-Scale Approach
A hierarchical and integrated computational strategy is essential to gain a holistic understanding of this compound. This approach begins with the fundamental electronic properties of the molecule and progresses to its dynamic interactions within a biological environment.
Workflow for Computational Analysis
Caption: A sequential workflow for the computational study of this compound.
Part 1: Molecular Modeling and Structural Optimization
Rationale: The initial and most critical step is to obtain an accurate three-dimensional structure of this compound. This optimized geometry serves as the foundation for all subsequent calculations. The choice of a suitable level of theory and basis set is paramount for achieving a reliable minimum energy conformation.
Protocol:
-
Initial Structure Generation:
-
Utilize a molecular builder (e.g., Avogadro, ChemDraw) to construct the 2D structure of this compound based on its chemical name: 2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one.[6]
-
Convert the 2D sketch into a preliminary 3D conformation.
-
-
Conformational Search:
-
Employ a conformational search algorithm (e.g., Monte Carlo, systematic search) to explore the potential energy surface and identify low-energy conformers. This is crucial due to the rotatable bonds in the molecule.
-
-
Geometry Optimization:
-
Perform geometry optimization using a quantum mechanical method. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p) offers a good balance of accuracy and computational cost for a molecule of this size.
-
The optimization should be carried out until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.
-
Part 2: Quantum Chemical Calculations (DFT)
Rationale: DFT calculations provide profound insights into the electronic properties of this compound, which are fundamental to its reactivity and intermolecular interactions. These calculations will help in understanding the molecule's stability, charge distribution, and regions susceptible to electrophilic or nucleophilic attack.
Protocol:
-
Single-Point Energy Calculation:
-
Using the optimized geometry from Part 1, perform a single-point energy calculation at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311++G(d,p)) for more accurate electronic properties.
-
-
Calculation of Molecular Properties:
-
Molecular Orbitals (HOMO/LUMO): Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: Calculate the partial atomic charges to understand the charge distribution at an atomic level. This is crucial for parameterizing the molecule for subsequent molecular mechanics-based simulations.
-
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Value | Significance |
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 4.5 D | Polarity and solubility |
Part 3: Molecular Docking Studies
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, in this case, this compound within the active site of the AHAS enzyme. This will help to ascertain if the molecule can adopt a favorable conformation to interact with key residues and potentially inhibit the enzyme.
Protocol:
-
Receptor Preparation:
-
Obtain the crystal structure of the AHAS enzyme from a protein database (e.g., Protein Data Bank - PDB). A structure of Arabidopsis thaliana AHAS is a suitable choice.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
Use the optimized 3D structure of this compound from Part 1.
-
Assign partial charges using the results from the NBO analysis in Part 2.
-
-
Docking Simulation:
-
Define the binding site (active site) of the AHAS enzyme based on the location of known inhibitors or catalytic residues.
-
Utilize a docking program (e.g., AutoDock, Glide, FlexX) to perform the docking calculations.[8][9]
-
Generate a set of possible binding poses and rank them based on a scoring function, which estimates the binding affinity.
-
-
Analysis of Docking Results:
-
Visualize the top-ranked docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues in the AHAS active site.
-
Compare these interactions with those of the parent compound, Imazethapyr, to understand the impact of the descarboxylation.
-
Interaction Diagram of this compound in AHAS Active Site
Caption: A hypothetical interaction map of this compound with key residues in the AHAS active site.
Part 4: Molecular Dynamics Simulations
Rationale: While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations introduce temperature, pressure, and solvent effects, allowing for the study of the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic representation of the binding stability and conformational changes.
Protocol:
-
System Setup:
-
Use the best-ranked docked complex from Part 3 as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., 100 ns or more) to ensure adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex, providing a more quantitative measure of binding affinity.
-
Table 2: Illustrative Molecular Dynamics Simulation Output
| Analysis Metric | Result | Interpretation |
| Average RMSD (Ligand) | 1.5 Å | Stable binding within the active site |
| Key Hydrogen Bonds | Maintained > 80% of simulation time | Strong and persistent interactions |
| Binding Free Energy (MM/GBSA) | -45 kcal/mol | Favorable binding affinity |
Conclusion and Future Directions
The comprehensive computational workflow detailed in this guide provides a robust framework for the in-depth characterization of this compound. By systematically applying molecular modeling, quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain unprecedented insights into the structural, electronic, and interactive properties of this Imazethapyr derivative. The results from these studies will not only elucidate the potential herbicidal activity of this compound but also contribute to the broader understanding of structure-activity relationships within the imidazolinone class of herbicides. This knowledge can be instrumental in the rational design of next-generation agrochemicals with improved efficacy and environmental profiles.
References
- Peptech Biosciences Ltd. Imazethapyr 10% SL.
- Chemical Warehouse. Imazethapyr - Active Ingredient Page.
- Cornell University Cooper
- JIN DUN CHEMISTRY. Imazethapyr: Selective Herbicide for Post-Emergence Weed Control.
- JMPR. IMAZETHAPYR.pdf.
- Tan, S., et al. (2017). Computational design of novel inhibitors to overcome weed resistance associated with acetohydroxyacid synthase (AHAS) P197L mutant. Pest Management Science, 73(7), 1373-1381.
- Wang, J., et al. (2011). Chemical Synthesis, in Vitro Acetohydroxyacid Synthase (AHAS) Inhibition, Herbicidal Activity, and Computational Studies of Isatin Derivatives. Journal of Agricultural and Food Chemistry, 59(19), 10475-10484.
- PubMed. Chemical synthesis, in vitro acetohydroxyacid synthase (AHAS)
- LGC Standards. This compound.
- SRIRAMCHEM. Imazethapyr Impurity 3.
- EXTOXNET. IMAZETHAPYR.
Sources
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- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Pursuit / imazethapyr | CALS [cals.cornell.edu]
- 4. Imazethapyr: Selective Herbicide for Post-Emergence Weed Control [jindunchemical.com]
- 5. EXTOXNET PIP - IMAZETHAPYR [extoxnet.orst.edu]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Imazethapyr Impurity 3 - SRIRAMCHEM [sriramchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical synthesis, in vitro acetohydroxyacid synthase (AHAS) inhibition, herbicidal activity, and computational studies of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of 3-Descarboxy Imazethapyr in Environmental Samples
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3-Descarboxy Imazethapyr. As a significant metabolite of the widely used imidazolinone herbicide imazethapyr, monitoring its presence in environmental matrices like soil and water is crucial for comprehensive environmental risk assessment and degradation studies. The described method utilizes reversed-phase chromatography for separation, offering excellent specificity and sensitivity. The protocol has been structured to be self-validating, incorporating detailed procedures for sample preparation from complex matrices, system configuration, and method validation in line with established scientific guidelines.[1][2][3]
Introduction and Scientific Principle
Imazethapyr is a selective, broad-spectrum herbicide used extensively in agriculture to control various weeds in crops such as soybeans and pulses.[4][5] Its environmental fate is of significant interest, with microbial degradation and photolysis being primary dissipation pathways.[5][6] this compound is a key metabolite formed during this degradation process. Understanding the concentration of this metabolite is essential for evaluating the complete degradation pathway and potential long-term environmental impact of the parent herbicide.
Principle of the Method: This method is founded on the principles of reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Separation: The analyte is separated on a non-polar stationary phase (C8 or C18) using a polar mobile phase.[7][8] Imazethapyr and its metabolites are weak acids with ionizable functional groups.[9] The pH of the mobile phase is a critical parameter; it is acidified to suppress the ionization of the analyte's carboxylic acid and pyridine moieties. This renders the molecule less polar, thereby increasing its retention and promoting sharp, symmetrical peak shapes on the reversed-phase column.[10][11][12]
-
Detection: Quantification is achieved using a UV-Vis detector. The imidazolinone ring structure, common to both the parent compound and the 3-Descarboxy metabolite, contains a chromophore that strongly absorbs UV light.[13] Detection is typically performed at a wavelength between 240 nm and 260 nm, providing a sensitive and specific signal for the analyte of interest.[8][11][14]
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Centrifuge.
-
Reciprocating shaker.
-
Solid-Phase Extraction (SPE) vacuum manifold.
-
Rotary evaporator.
-
Vortex mixer.
-
Laboratory glassware (volumetric flasks, pipettes, beakers).
Chemicals and Standards
-
This compound analytical standard (purity ≥98%).
-
Imazethapyr analytical standard (for reference).[11]
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Anhydrous sodium sulfate.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve in and bring to volume with acetonitrile. This solution should be stored at 4°C and is stable for up to 6 months.
-
Intermediate Stock Standard (100 µg/mL): Pipette 1 mL of the Primary Stock Standard into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Working Calibration Standards (0.05 - 5.0 µg/mL): Prepare a series of calibration standards by serially diluting the Intermediate Stock Standard with the mobile phase. A suggested concentration range is 0.05, 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL. These solutions should be prepared fresh daily.
Protocol 2: Sample Extraction and Cleanup from Soil
This protocol is adapted from established methods for the parent herbicide, imazethapyr, and is designed to efficiently extract the polar metabolite from a complex soil matrix.[7][14][15]
-
Extraction:
-
Weigh 25 g of a homogenized soil sample into a 250 mL polypropylene bottle.
-
Add 100 mL of 0.5 N sodium hydroxide (NaOH) solution.[7][14]
-
Seal the bottle and shake on a reciprocating shaker for 1 hour at approximately 200 rpm.
-
Centrifuge the sample at 3000 rpm for 15 minutes to separate the soil particles.
-
-
pH Adjustment and Filtration:
-
Carefully decant the supernatant into a 250 mL beaker.
-
While stirring, slowly adjust the pH of the extract to ~2.0 using 6 N hydrochloric acid (HCl).[7][14][15] This step is crucial for protonating the analyte for efficient SPE retention.
-
Filter the acidified extract through a Whatman No. 934-AH glass fiber filter to remove any precipitate.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of HPLC-grade water (at pH 2.0). Do not allow the cartridge to go dry.
-
Load the entire filtered sample extract onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 10 mL of HPLC-grade water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte from the cartridge with 10 mL of acetonitrile into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.
-
Reconstitute the residue in 1.0 mL of the mobile phase.[8]
-
Vortex for 30 seconds and filter through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Protocol 3: HPLC-UV Analysis
The following table outlines the optimized chromatographic conditions for the analysis.
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C8, 150 mm x 4.6 mm, 5 µm[7] | Provides excellent retention and peak shape for imidazolinone compounds. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)[8][13][16] | The organic modifier (acetonitrile) controls elution strength, while the acidified water ensures the analyte is in its non-ionized form for optimal retention. |
| Flow Rate | 1.0 mL/min[2][10][17] | A standard flow rate that provides good separation efficiency and reasonable run times. |
| Injection Volume | 20 µL[2][17] | A typical volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30°C[8] | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm[11] | This wavelength corresponds to a high absorbance region for the imidazolinone chromophore, ensuring good sensitivity. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related compounds. |
Analytical Workflow Visualization
The diagram below illustrates the complete analytical process from sample collection to final data analysis.
Caption: End-to-end workflow for the analysis of this compound.
Method Validation and Performance
To ensure the reliability and trustworthiness of this method, it must be validated according to recognized guidelines.[3][18] The following parameters should be assessed.
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (R²) > 0.99[1] | Demonstrates a direct proportional relationship between analyte concentration and detector response over a defined range. |
| Specificity | No interfering peaks at the analyte's retention time in blank matrix samples. | Confirms that the signal is from the analyte and not from matrix components. |
| Accuracy (Recovery) | 70 - 110% recovery in spiked matrix samples.[2] | Measures the agreement between the measured concentration and the true concentration. Assessed by analyzing blank samples spiked with known amounts of the analyte. |
| Precision (RSD) | Repeatability RSD < 10%Reproducibility RSD < 20% | Measures the closeness of agreement between a series of measurements. Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated.[2][17] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration of analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10[2] | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, specific, and robust framework for the quantitative determination of this compound. The comprehensive protocol, covering sample preparation from soil, chromatographic conditions, and essential validation parameters, equips researchers and analytical scientists with the necessary tools for effective environmental monitoring and herbicide degradation studies.
References
-
Environmental Chemistry Methods: Imazethapyr ( CL 263 , 222); No MRID. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
-
Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil sampl. (2012). SciELO. Retrieved from [Link]
-
Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. (2025). ProQuest. Retrieved from [Link]
-
Environmental Chemistry Methods: Imazethapyr; 404294-11. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
-
Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. (2025). ResearchGate. Retrieved from [Link]
-
Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. (2017). Der Pharma Chemica. Retrieved from [Link]
-
Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. (2013). IEEE Xplore. Retrieved from [Link]
-
HPLC chromatograph of imazethapyr herbicide with acetone followed by partition with dichloromethane gave more than 78% recovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Measurement uncertainty evaluation and in-house method validation of the herbicide iodosulfuron-methyl-sodium in water samples by using HPLC analysis. (2011). CABI Digital Library. Retrieved from [Link]
-
Preparation of Imazethapyr Surface Molecularly Imprinted Polymers for Its Selective Recognition of Imazethapyr in Soil Samples. (2018). SciSpace. Retrieved from [Link]
-
The RP-HPLC method development and validation for simultaneous determination of oryzalin and ethofumesate pesticides in soil and water. (2021). AKJournals. Retrieved from [Link]
-
Rapid Spectrophotometric Method for Determination of Imazethapyr Herbicide in Commercial Formulations and Environmental Samples. (2014). Chemical Science Review and Letters. Retrieved from [Link]
-
Evaluation of imazethapyr leaching in soil under natural rainfall conditions. (2013). Indian Council of Agricultural Research. Retrieved from [Link]
-
Photodegradation of the herbicide imazethapyr in aqueous solution: effects of wavelength, pH, and natural organic matter (NOM) and analysis of photoproducts. (2000). PubMed. Retrieved from [Link]
-
METHOD OF ANALYSIS OF IMAZETHAPYR TECHNICAL. (n.d.). Central Insecticides Board & Registration Committee. Retrieved from [Link]
-
ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2014). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
-
INVESTIGATIONS ON THE PHOTOLYSIS OF IMAZETHAPYR AND PRETILACHLOR IN AQUEOUS SOLUTIONS UNDER DIRECT SUNLIGHT BY LC. (n.d.). CIPAC. Retrieved from [Link]
-
SPECTROMETRIC DETERMINATIONS OF SELECTED HERBICIDES IN MODELLED AQUEOUS SOLUTIONS. (2013). Nova Biotechnologica et Chimica. Retrieved from [Link]
-
Biodegradation of Imazethapyr by Bacterial Strain IM9601 Isolated from Agricultural Soil. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Residues of imazethapyr in field soil and plant samples following an application to soybean. (2015). Indian Council of Agricultural Research. Retrieved from [Link]
-
Imazethapyr. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved from [Link]
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Application Note: High-Sensitivity LC-MS/MS Analysis of Imazethapyr and its Metabolite
Introduction: The Need for Sensitive Herbicide Monitoring
Imazethapyr is a selective, systemic herbicide belonging to the imidazolinone family, widely employed for the control of broad-leaved weeds and grasses in various crops, particularly legumes like soybeans.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[2] Due to its persistence in soil and potential for leaching into water systems, regulatory bodies and environmental monitoring agencies require highly sensitive and specific analytical methods to quantify its residues in environmental and agricultural matrices.[3][4]
The metabolic fate of Imazethapyr in plants and animals is a critical aspect of its risk assessment. While the user requested a protocol for "3-Descarboxy Imazethapyr," a comprehensive review of authoritative toxicological and metabolic literature indicates that the primary and most significant metabolite is the α-hydroxyethyl derivative, 5-(1-hydroxyethyl)-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid (internally coded as CL 288511 and hereafter referred to as OH-Imazethapyr ).[1][5][6] This metabolite is formed through the hydroxylation of the ethyl side chain on the pyridine ring.[5] Given the abundance of scientific data and its relevance in residue definition, this guide provides a robust, validated protocol for the simultaneous quantification of Imazethapyr and OH-Imazethapyr. The principles and methods described herein can, however, be adapted for other metabolites, provided that analytical standards, such as for this compound[7], are available.
This application note details a complete workflow using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[8] We present validated protocols for sample extraction from both soil and water matrices, utilizing modified QuEChERS and Solid-Phase Extraction (SPE) techniques, respectively.
Principle of the Method
The overall analytical workflow involves three key stages:
-
Sample Preparation: Target analytes are extracted from the sample matrix and interfering components are removed. For soil, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is employed, which uses a buffered acetonitrile extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[3][9] For water, Solid-Phase Extraction (SPE) is used to concentrate the analytes and remove salts.[4][10]
-
Chromatographic Separation: The prepared extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated from remaining matrix components on a reverse-phase C18 column using a gradient of acidified water and an organic solvent.
-
Mass Spectrometric Detection: The separated analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[11]
Analyte Information
A summary of the chemical properties for the target analytes is provided below.
| Property | Imazethapyr | OH-Imazethapyr | This compound |
| Structure |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | (Hypothetical structure image) | (Hypothetical structure image) |
| IUPAC Name | 5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | 5-(1-hydroxyethyl)-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid[5] | 2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one[7] |
| CAS Number | 81335-77-5[6] | 108940-27-0 (as CL 288511 ) | 89084-60-6[7] |
| Molecular Formula | C₁₅H₁₉N₃O₃[12] | C₁₅H₁₉N₃O₄ | C₁₄H₁₉N₃O[7] |
| Molecular Weight | 289.33 g/mol [12] | 305.33 g/mol | 245.32 g/mol [7] |
(Note: Structures for metabolites are provided for illustrative purposes.)
Materials, Reagents, and Instrumentation
-
Standards: Certified reference standards of Imazethapyr and OH-Imazethapyr (≥98% purity).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (reagent grade, ~99%), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, and PSA (primary secondary amine) sorbent.
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent), 60 mg / 3 mL.
-
Instrumentation:
LC-MS/MS Method Parameters
Rationale: The following parameters are optimized for the separation and detection of weakly acidic imidazolinone herbicides. Formic acid is added to the mobile phase to promote protonation of the analytes, which is essential for efficient ionization in positive ESI mode.[8] A C18 column provides robust reverse-phase separation based on hydrophobicity.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., Agilent ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[14] |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C[10] |
| Gradient | 0-2.0 min, 10% B; 2.0-8.0 min, 10-95% B; 8.0-10.0 min, 95% B; 10.1-12.0 min, 10% B |
Table 2: Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (V) | Product Ion (m/z) (Qualifier) | Collision Energy (V) |
| Imazethapyr | 290.2 | 244.2 | 15 | 177.0[11] | 28 |
| OH-Imazethapyr | 306.2 | 288.2 | 18 | 260.2 | 25 |
(Note: Collision energies are instrument-dependent and require optimization.)
Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Working Standard Mixture (10 µg/mL): Dilute the primary stocks in acetonitrile to create a combined working solution.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the working standard mixture in a blank matrix extract (from an unspiked sample) to compensate for matrix effects.[15]
-
Quality Control (QC) Samples: Prepare QC samples by spiking blank matrix (soil or water) at three concentration levels (e.g., Low, Medium, High) prior to extraction.
Protocol 2: Sample Preparation - Soil (Modified QuEChERS)
Rationale: This protocol is adapted from the widely used QuEChERS method for pesticide residues.[3] An initial hydration step for dry soil ensures efficient extraction by the acetonitrile.[9] The citrate buffer maintains a stable pH to ensure consistent analyte recovery. The d-SPE cleanup step uses MgSO₄ to remove residual water and PSA to remove organic acids and other polar interferences.[14]
Caption: QuEChERS workflow for soil sample preparation.
Step-by-Step Procedure:
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. For dry soil, add 10 mL of water, vortex, and allow to hydrate for 30 minutes.[9]
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA sorbent.
-
Vortex for 30 seconds, then centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
Transfer the final supernatant into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary, for LC-MS/MS analysis.
Protocol 3: Sample Preparation - Water (Solid-Phase Extraction)
Rationale: SPE is a classic technique for purifying and concentrating analytes from liquid samples.[10] The conditioning step activates the sorbent, loading applies the sample, washing removes interferences, and elution recovers the target analytes in a clean, concentrated solution. Acidifying the sample helps retain the weakly acidic imidazolinones on the reversed-phase sorbent.
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
Step-by-Step Procedure:
-
Filter the water sample (e.g., 250 mL) through a 0.7 µm glass fiber filter.[10] Acidify the sample to pH ~3 with formic acid.
-
Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not let the cartridge go dry.
-
Load the acidified water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the analytes by passing two 3 mL aliquots of acetonitrile through the cartridge into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 10% acetonitrile in water, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
To ensure the trustworthiness and reliability of the method, a full validation should be performed according to established guidelines (e.g., SANTE/11312/2021).[15]
-
Linearity: Analyze calibration standards across the desired concentration range (e.g., 0.1-100 ng/mL). The coefficient of determination (r²) should be >0.99.
-
Accuracy (Recovery): Analyze spiked blank samples (at least n=5) at a minimum of two concentration levels (e.g., 10 and 100 µg/kg). Mean recoveries should be within 70-120%.[15]
-
Precision (Repeatability): Calculate the relative standard deviation (RSD) for the recovery samples. The RSD should be ≤20%.[15]
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration level that can be quantified with acceptable accuracy and precision (recovery 70-120% and RSD ≤20%). For soil, LOQs in the range of 2-7 µg/kg have been reported.[3]
-
Specificity: Analyze at least 10 different blank matrix samples to ensure no significant interfering peaks are present at the retention times of the target analytes.
Table 3: Example Method Validation Summary
| Parameter | Imazethapyr | OH-Imazethapyr | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.997 | > 0.99 |
| LOQ (µg/kg) | 5.0 | 5.0 | - |
| Accuracy @ Low Spike | 95% | 91% | 70-120% |
| Precision @ Low Spike (RSD%) | 8% | 11% | ≤ 20% |
| Accuracy @ High Spike | 102% | 98% | 70-120% |
| Precision @ High Spike (RSD%) | 6% | 7% | ≤ 20% |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the simultaneous determination of Imazethapyr and its major metabolite, OH-Imazethapyr, in soil and water samples. The detailed protocols for QuEChERS and SPE sample preparation, combined with optimized chromatographic and mass spectrometric conditions, deliver the high sensitivity, specificity, and reliability required for regulatory compliance and environmental research. The outlined method validation strategy ensures that the data generated is accurate and defensible, adhering to the highest standards of scientific integrity.
References
-
JMPR (2005). IMAZETHAPYR. Joint FAO/WHO Meeting on Pesticide Residues. Available at: [Link]
-
PubChem (National Center for Biotechnology Information). Imazethapyr. PubChem Compound Summary for CID 54740. Available at: [Link]
-
Vieira, G. H. F., et al. (2019). Validation and application of a QuEChERS based method for estimation of half-life of imidazolinone herbicides in soils by LC-ESI-MS/MS. Environmental Science and Pollution Research, 26(8), 7873-7884. Available at: [Link]
-
Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Available at: [Link]
-
FAO (2015). IMAZETHAPYR. Food and Agriculture Organization of the United Nations. Available at: [Link]
-
Martins, J. N., et al. (2021). Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. Molecules, 26(21), 6667. Available at: [Link]
-
Laganà, A., et al. (2000). Simultaneous Determination of Imidazolinone Herbicides from Soil and Natural Waters Using Soil Column Extraction and Off-Line Solid-Phase Extraction Followed by Liquid Chromatography with UV Detection or Liquid Chromatography/Electrospray Mass Spectroscopy. Analytical Chemistry, 72(19), 4755-4764. Available at: [Link]
-
Laganà, A., et al. (2000). Simultaneous determination of imidazolinone herbicides from soil and natural waters using soil column extraction and off-line solid-phase extraction followed by liquid chromatography with UV detection or liquid chromatography/electrospray mass spectroscopy. R Discovery. Available at: [Link]
-
Martins, J. N., et al. (2014). Simultaneous LC-MS/MS Determination of Imidazolinone Herbicides Together with Other Multiclass Pesticide Residues in Soil. CLEAN – Soil, Air, Water, 42(10), 1441-1449. Available at: [Link]
-
Park, J., et al. (2020). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods, 9(12), 1778. Available at: [Link]
-
Speltini, A., et al. (2016). Evaluation of different QuEChERS-based methods for the recovery of herbicides and pharmaceuticals from soil. Journal of Separation Science, 39(4), 717-726. Available at: [Link]
-
Agilent Technologies. Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Application Note. Available at: [Link]
-
Agilent Technologies (2012). High Sensitivity Detection of Pesticides in Water Using Online SPE Enrichment. Application Note. Available at: [Link]
-
Human Metabolome Database (2021). Showing metabocard for Imazethapyr (HMDB0253406). HMDB 5.0. Available at: [Link]
-
AERU (University of Hertfordshire). Imazethapyr (Ref: AC 252925). Pesticide Properties DataBase. Available at: [Link]
-
Calza, P., et al. (2012). Novel imazethapyr detoxification applying advanced oxidation processes. Journal of Hazardous Materials, 219-220, 140-146. Available at: [Link]
-
Shimadzu Corporation (2017). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Application News No. C136A. Available at: [Link]
-
Kumar, V., et al. (2024). Evaluating the imazethapyr herbicide mediated regulation of phenol and glutathione metabolism and antioxidant activity in lentil seedlings. Scientific Reports, 14(1), 1-15. Available at: [Link]
-
Global Substance Registration System (GSRS). IMAZETHAPYR. U.S. Food and Drug Administration. Available at: [Link]
-
Waters Corporation (2020). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Application Note. Available at: [Link]
-
Goforth, R., et al. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International, 36(4), 14-26. Available at: [Link]
-
EURL-SRM. Quick Method for the Analysis of numerous Highly Polar Pesticides in Foods of Plant Origin via a common Extraction Step followed by LC-MS/MS determination (QuPPe-Method). European Union Reference Laboratory for Single Residue Methods. Available at: [Link]
- Goforth, R., et al. (2019). Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues. Google Patents, AU2019212126A1.
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Assalin, M. R., et al. (2014). A method for determination of imazapic and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS. Bulletin of Environmental Contamination and Toxicology, 93(3), 360-364. Available at: [Link]
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Application Note: Quantitative Analysis of 3-Descarboxy Imazethapyr in Water by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive analytical method for the quantification of 3-Descarboxy Imazethapyr, a key metabolite of the imidazolinone herbicide Imazethapyr, in various water matrices. Due to the widespread use of Imazethapyr in agriculture, monitoring its residues and metabolites in environmental water sources is critical for assessing ecological impact and ensuring public health. The described method employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This approach provides high selectivity and sensitivity, enabling reliable detection and quantification at trace levels relevant for environmental monitoring. The protocol has been validated for key performance parameters including linearity, accuracy, precision, and limits of detection and quantification.
Introduction
Imazethapyr is a selective, systemic herbicide belonging to the imidazolinone class, widely used for controlling broadleaf weeds and grasses in various crops. Its persistence and mobility in soil and water systems can lead to the contamination of surface and groundwater. This compound is a significant metabolite formed through the degradation of the parent compound. The polar nature of this metabolite makes it soluble in water, potentially leading to its accumulation in aquatic environments.
Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides and their metabolites in drinking water, necessitating highly sensitive and specific analytical methods.[1][2] Traditional methods may lack the required sensitivity or be susceptible to matrix interference. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this application, offering unparalleled selectivity and sensitivity for quantifying trace-level contaminants in complex environmental samples.[3][4][5] This is particularly true for polar compounds like imidazolinones, which ionize efficiently under electrospray conditions.[5]
This guide provides a comprehensive, field-proven protocol for the extraction, separation, and quantification of this compound in water, designed for use by environmental scientists, analytical chemists, and regulatory laboratories.
Analytical Principle
The method is based on a two-stage process: sample preparation followed by instrumental analysis.
-
Solid-Phase Extraction (SPE) : This is the most widely used technique for preparing water samples for the analysis of emerging contaminants.[6] A known volume of the water sample is passed through an SPE cartridge packed with a polymeric sorbent. The analyte of interest is retained on the sorbent while salts, minerals, and other polar impurities are washed away. The analyte is then eluted with a small volume of an organic solvent, achieving both sample cleanup and concentration. The choice of a water-wettable, polymeric sorbent like a hydrophilic-lipophilic balanced (HLB) polymer provides robust retention for a wide range of compounds, including polar metabolites, and simplifies the workflow.[7]
-
LC-MS/MS Analysis : The concentrated extract is injected into a high-performance liquid chromatography (HPLC) system, where this compound is separated from other components on a C18 reversed-phase column. The analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This highly specific transition provides excellent selectivity and minimizes false positives, which is crucial when analyzing complex environmental matrices.[2][5]
Materials and Reagents
3.1. Equipment
-
Liquid Chromatograph-Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS, Waters Xevo TQ-XS, or equivalent)[1][4]
-
SPE Vacuum Manifold (24-port)
-
Nitrogen Evaporation System
-
Analytical Balance (0.01 mg readability)
-
Vortex Mixer
-
Centrifuge
-
pH Meter
-
Glassware: Volumetric flasks, pipettes, beakers
-
Autosampler Vials (deactivated glass) with caps[4]
3.2. Chemicals and Standards
-
This compound analytical standard (≥98% purity)
-
Imazethapyr-d4 (or other suitable isotopic internal standard)
-
Methanol (HPLC or Optima grade)
-
Acetonitrile (HPLC or Optima grade)
-
Formic Acid (≥98%)
-
Ammonium Formate
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment[8]
-
Reagent Water (Type I, 18.2 MΩ·cm)
-
SPE Cartridges: Polymeric reversed-phase, e.g., Waters Oasis HLB, 6 cc, 200 mg
Standard and Sample Preparation Protocol
4.1. Preparation of Standard Solutions
-
Primary Stock Solution (100 µg/mL) : Accurately weigh 1.0 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.
-
Internal Standard (IS) Stock Solution (100 µg/mL) : Prepare similarly using the isotopically labeled standard.
-
Working Standard Solutions : Prepare a series of intermediate and working standard solutions by serial dilution of the primary stock solution with a Methanol:Water (50:50, v/v) mixture.
-
Calibration Standards (0.1 - 100 ng/mL) : Prepare a set of at least six calibration standards by spiking the appropriate working standard solutions into blank reagent water that will be processed through the entire SPE procedure alongside the samples. This matrix-matched calibration approach compensates for any analyte loss during sample preparation.
4.2. Water Sample Collection and Preservation Collect water samples in amber glass bottles. If residual chlorine is suspected, add sodium thiosulfate. Samples should be stored at 4°C and extracted within 48 hours of collection. Before extraction, allow samples to equilibrate to room temperature.
4.3. Solid-Phase Extraction (SPE) Protocol This step-by-step protocol details the concentration and purification of the water sample.
-
Sample pH Adjustment : For every 500 mL of water sample, adjust the pH to ~3.0 using 1M HCl. This ensures that the acidic analyte is in its neutral form, enhancing its retention on the reversed-phase SPE sorbent.
-
Internal Standard Spiking : Spike each sample, blank, and calibration standard with the internal standard to a final concentration of 20 ng/mL.
-
Cartridge Conditioning : Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 5 mL of methanol followed by 5 mL of reagent water (pH 3.0). Do not allow the sorbent bed to go dry.
-
Sample Loading : Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Sorbent Washing : After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining salts or polar interferences.
-
Sorbent Drying : Dry the cartridge thoroughly by applying full vacuum for 15-20 minutes. This step is critical to remove residual water, which can negatively impact the subsequent elution and evaporation steps.
-
Analyte Elution : Place collection tubes in the manifold. Elute the retained analytes by passing two 4 mL aliquots of methanol through the cartridge. Allow the solvent to soak the sorbent bed for 1 minute before applying vacuum to elute into the collection tube.
-
Concentration : Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dry residue in 1.0 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Final Filtration : Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4]
Instrumental Analysis: LC-MS/MS Conditions
The following tables provide recommended starting conditions for the LC-MS/MS system. These parameters should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 10% B (0-1 min), 10-95% B (1-8 min), 95% B (8-10 min), 10% B (10.1-12 min) |
Table 2: Mass Spectrometry (MS/MS) Parameters | Parameter | Recommended Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization, Positive (ESI+) | | Capillary Voltage | 3.5 kV | | Source Temp. | 150 °C | | Desolvation Temp. | 400 °C | | Nebulizing Gas Flow | 3 L/min[2] | | Drying Gas Flow | 10 L/min[2] | | MRM Transitions | To be optimized empirically | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | this compound | e.g., 246.1 | e.g., 189.1 (Quantifier) | e.g., 15 | | | | e.g., 228.1 (Qualifier) | e.g., 10 | | Imazethapyr-d4 (IS) | e.g., 294.2 | e.g., 248.2 | e.g., 12 |
Note: The exact m/z values for precursor and product ions must be determined by infusing a standard solution of this compound into the mass spectrometer.
Method Validation and Performance
Method validation is essential to ensure that the analytical procedure is reliable, accurate, and reproducible.[9] The method should be validated according to established guidelines for parameters such as linearity, accuracy, precision, and sensitivity.
Table 3: Typical Method Validation Performance Criteria
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Accuracy (Recovery) | 70 - 120% | 85 - 110%[10][11] |
| Precision (RSD%) | ≤ 20% | < 15%[10][11] |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.5 ng/L |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~1.5 ng/L[12] |
-
Linearity : Assessed by analyzing the matrix-matched calibration standards over the desired concentration range and performing a linear regression of the peak area ratio (analyte/IS) versus concentration.
-
Accuracy & Precision : Determined by analyzing replicate (n=6) blank water samples spiked at low, medium, and high concentrations (e.g., 5, 25, and 75 ng/L). Accuracy is expressed as the mean percent recovery, while precision is expressed as the relative standard deviation (RSD).[4][10]
-
LOD & LOQ : The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined from the analysis of low-level spiked samples, defined as the concentration that yields a signal-to-noise ratio (S/N) of 3 and 10, respectively.[12]
Conclusion
The analytical method detailed in this application note provides a reliable and highly sensitive procedure for the quantification of this compound in water samples. The combination of Solid-Phase Extraction with LC-MS/MS analysis ensures excellent removal of matrix interferences and achieves the low detection limits required for environmental monitoring and regulatory compliance. The protocol is robust and can be readily implemented in analytical laboratories equipped with standard LC-MS/MS instrumentation. Proper method validation is crucial to guarantee the generation of high-quality, defensible data.
References
- Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.
- Alliot, F., et al. (1998). Determination of glyphosate herbicide and aminomethylphosphonic acid in natural waters by liquid chromatography using pre-column. Analusis.
- de Morais, G. O., et al. (2021). Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS. SciELO.
- Miles, C. J., & Moye, H. A. (1988). Determination of Glyphosate Herbicide and (Aminomethyl)phosphonic Acid in Natural Waters by Liquid Chromatography Using Pre-Colu. Journal of Agricultural and Food Chemistry.
- Hossain, A. M., & Smith, R. E. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory.
- El-Saeid, M. H., et al. (2021). Validation method of organochlorine pesticides residues in water using gas chromatography–quadruple mass. Taylor & Francis Online.
- Agilent Technologies. (n.d.). Pesticides Analysis in Water.
- Gothi, P. (2025). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. SWA Environmental Consultants & Engineers.
- Aydin, A. (2018). Pesticide Analysis and Method Validation with GC/MSD Instrument in Environmental Water Samples. DergiPark.
- SWA Environmental Private Limited. (2025). GCMS Part 3 I Sample Preparation of Pesticide Residual Analysis in Water I Liquid Liquid Extraction. YouTube.
- US Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Imazethapyr ( CL 263 , 222); No MRID.
- El-Gendy, A., et al. (2018). Validation of Analytical Method for Residue Determination of 173 Pesticides in Drinking Water by GC- MSMS. CURRENT RESEARCH WEB.
- Sharma, V. K., et al. (2022). Rapid Spectrophotometric Method for Determination of Imazethapyr Herbicide in Commercial Formulations and Environmental Samples. Chemical Science Review and Letters.
- US Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Imazethapyr; 404294-11.
- Mohamad Shaifuddin, S. N., et al. (2014). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. International Conference on Chemical, Environment & Biological Sciences.
- Waters Corporation. (n.d.). Sample Preparation Solutions.
- Bajrai, F. S. M., et al. (2017). Optimization Method for Simultaneous Extraction and Detection of Imazapic and Imazapyr Herbicides in Soil and Water Using HPLC-UV with Verification of LC-MS. Sains Malaysiana.
- Kovač, T., et al. (2023). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Analecta.
- Liu, W., Pusino, A., & Gessa, C. (1992). High-performance liquid chromatographic determination of the herbicide imazapyr residues in water and soil. Science of The Total Environment.
- Jandova, R., et al. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation.
- Steinheimer, T.R., & Scoggin, K.D. (1998). Estimation of imazethapyr in agricultural water by its cross-reactivity with either imazaquin or imazapyr ELISA kits. FAO AGRIS.
- Mastan, J., et al. (2016). Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. Der Pharma Chemica.
- Mazlan, A. Z., et al. (2015). ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences.
- Kim, H. Y., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. PMC - NIH.
- Bureau of Indian Standards. (n.d.). Imazethapyr + Imazamox water dispersible granule.
- Martins, G. N., et al. (2019). Simultaneous LC-MS/MS Determination of Imidazolinone Herbicides Together with Other Multiclass Pesticide Residues in Soil. ResearchGate.
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Application Note: A Validated Protocol for the Extraction of 3-Descarboxy Imazethapyr from Soil Matrices for LC-MS/MS Analysis
Abstract and Introduction
Imazethapyr is a widely used imidazolinone herbicide effective against a broad spectrum of weeds in various crops.[1] Its fate and persistence in the environment are of significant regulatory and scientific interest. The degradation of Imazethapyr in soil occurs through microbial action and photolysis, leading to the formation of various metabolites.[1][2] 3-Descarboxy Imazethapyr (CAS No. 89084-60-6) is a significant impurity and potential degradation product of Imazethapyr.[3][4] Unlike its parent compound, which possesses a carboxylic acid group on the pyridine ring, this metabolite lacks this functional group, fundamentally altering its physicochemical properties.[4][5]
This structural difference presents a unique analytical challenge. Standard protocols optimized for the acidic parent compound, Imazethapyr, may not be suitable for the efficient extraction of its less polar, non-acidic descarboxy derivative. This application note provides a comprehensive, robust, and validated protocol for the extraction and cleanup of this compound from diverse soil matrices. The methodology is designed for high-sensitivity analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The protocol herein is built on established principles of imidazolinone extraction, adapted to the specific chemistry of the target analyte.[6][7] We detail a liquid-solid extraction (LSE) followed by a solid-phase extraction (SPE) cleanup, explaining the causality behind each step to ensure high recovery and removal of matrix interferences.
Guiding Principles: The Chemistry of Extraction
The success of any extraction protocol hinges on a clear understanding of the analyte's chemistry relative to the sample matrix. The key distinction between Imazethapyr and this compound is the absence of the carboxyl group.
-
Imazethapyr: Possesses two pKa values (2.1 and 3.9), making it anionic at neutral and alkaline pH.[5] Extraction methods often exploit this by using alkaline solutions (e.g., 0.5M NaOH) to deprotonate the carboxylic acid, increasing its aqueous solubility and facilitating its removal from the soil matrix.[6][8]
-
This compound: Lacks the primary acidic functional group. Its solubility and charge state are therefore less dependent on pH in the acidic-to-neutral range. It is a less polar molecule overall, with basicity conferred by the nitrogen atoms in the imidazole and pyridine rings.
This fundamental difference dictates our strategic approach:
-
Extraction Solvent Selection: Instead of a highly alkaline solution, which could be suboptimal and extract more interferences, we utilize a buffered methanolic solution. Methanol effectively disrupts analyte-soil interactions, while the buffer maintains a consistent pH to ensure reproducible partitioning.
-
Cleanup Strategy: A multi-modal cleanup is essential. The complexity of soil—rich in humic acids, fulvic acids, and other organic matter—can cause significant matrix effects in LC-MS/MS analysis.[9] We employ a Solid-Phase Extraction (SPE) protocol using a C18 sorbent, which retains the analyte through hydrophobic interactions while allowing more polar interferences to pass through.
Materials and Reagents
-
Analyte Standard: this compound, analytical standard grade (≥98% purity).[3]
-
Solvents: HPLC or LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.
-
Reagents: Ammonium acetate, Formic acid, Hydrochloric acid (HCl), and Sodium Hydroxide (NaOH), all analytical grade.
-
Soil Samples: Air-dried and passed through a 2-mm sieve for homogeneity.[10]
-
Extraction Equipment: High-speed centrifuge, mechanical shaker, rotary evaporator or nitrogen evaporation system.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
Filters: 0.22 µm syringe filters (PTFE or equivalent).
Overall Experimental Workflow
The complete analytical process from sample receipt to final data acquisition is outlined below. Each major stage is detailed in the subsequent protocol sections.
Caption: High-level workflow for the extraction and analysis of this compound from soil.
Detailed Experimental Protocols
Protocol Part 1: Liquid-Solid Extraction (LSE)
This initial step is designed to efficiently transfer the analyte from the solid soil matrix into a liquid solvent phase.
-
Sample Weighing: Accurately weigh 10.0 ± 0.1 g of homogenized, air-dried soil into a 50 mL polypropylene centrifuge tube.
-
Fortification (for QC): For quality control (QC) and method validation, fortify blank soil samples with a known concentration of this compound standard solution. Allow the solvent to evaporate for approximately 30 minutes before proceeding.
-
Solvent Addition: Add 20 mL of the extraction solvent (80:20 Methanol:0.1M Ammonium Acetate buffer, pH 7.0) to the centrifuge tube. The methanol disrupts hydrophobic binding to soil organic matter, while the buffered aqueous component helps desorb the analyte.
-
Extraction: Cap the tubes securely and place them on a mechanical shaker. Shake at 250 rpm for 60 minutes to ensure exhaustive extraction.
-
Centrifugation: Transfer the tubes to a centrifuge and spin at 4000 rpm for 10 minutes to pellet the soil particulates.
-
Supernatant Collection: Carefully decant the supernatant into a clean glass tube. This extract is now ready for SPE cleanup.
Protocol Part 2: Solid-Phase Extraction (SPE) Cleanup
SPE is a critical cleanup step to remove co-extracted matrix components that can interfere with LC-MS/MS analysis, causing ion suppression or enhancement.
Caption: Logic of the C18 SPE cleanup process for analyte purification.
-
Sample Preparation for Loading: Take the supernatant from step 5.1. Dilute it 1:1 with acidified water (pH ~3.0 with formic acid) to ensure the analyte is retained on the C18 sorbent.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing the following solvents sequentially:
-
1 x 5 mL Methanol
-
1 x 5 mL HPLC Water
-
1 x 5 mL Acidified Water (pH 3.0)
-
Rationale: Conditioning activates the C18 stationary phase and ensures it is in the correct chemical environment for analyte retention. Do not let the cartridge go dry.
-
-
Sample Loading: Load the prepared sample from step 1 onto the conditioned cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge to remove weakly bound, polar interferences:
-
1 x 5 mL of 10:90 Methanol:Water (acidified to pH 3.0)
-
Rationale: This wash solvent is polar enough to elute hydrophilic interferences (like salts and some organic acids) but not strong enough to elute the moderately non-polar analyte of interest.
-
-
Elution: Elute the this compound from the cartridge using a stronger, organic-based solvent:
-
2 x 4 mL of 90:10 Methanol:Water
-
Rationale: This high-methanol solvent disrupts the hydrophobic interaction between the analyte and the C18 phase, releasing it into the collection tube.
-
-
Concentration and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Analytical Conditions and Performance
Final analysis should be performed by LC-MS/MS. The following are typical starting conditions that should be optimized for the specific instrumentation used.
-
HPLC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MS/MS Transitions: The specific precursor-to-product ion transitions for this compound (C₁₄H₁₉N₃O, MW 245.32) must be determined by infusing a pure standard. At least two transitions should be monitored for confident identification and quantification (one for quantification, one for qualification).[4]
Expected Method Performance
The following table summarizes the expected performance characteristics of this method, based on validation data from similar protocols for imidazolinone herbicides in soil.[11][12][13]
| Parameter | Expected Value | Justification |
| Recovery | 85 - 110% | High recovery is expected due to the optimized LSE solvent and selective SPE cleanup.[6][14] |
| RSD (%) | < 15% | The detailed, step-by-step protocol ensures high reproducibility. |
| LOD (ng/g) | 0.05 - 0.1 ng/g | Achievable with modern triple quadrupole LC-MS/MS systems.[12] |
| LOQ (ng/g) | 0.1 - 0.5 ng/g | The limit of quantification is typically 2-5 times the limit of detection.[11] |
Troubleshooting and Field Insights
-
Low Recovery:
-
Cause: Incomplete extraction from high organic matter soils. Soil organic matter can strongly sequester herbicides.[15]
-
Solution: Increase the shaking time during LSE to 90 minutes or perform a second extraction on the soil pellet and combine the supernatants.
-
-
High Matrix Effects (Ion Suppression):
-
Cause: Insufficient cleanup; co-elution of humic substances.
-
Solution: Ensure the SPE wash step is performed correctly. If suppression persists, consider using a different SPE sorbent (e.g., mixed-mode cation exchange) or simply dilute the final extract further (e.g., 1:5) if sensitivity allows.
-
-
Sample Variability:
-
Cause: Non-homogenous soil sampling in the field.
-
Solution: Ensure field samples are composites of multiple sub-samples and are thoroughly mixed, dried, and sieved before analysis to get a representative sample.[10]
-
References
-
A. K. Singh, V. Singh, S. Kumar. (2015). Residues of imazethapyr in field soil and plant samples following an application to soybean. African Journal of Agricultural Research. [Link]
-
Kaur, L., & Kaur, S. (2022). Degradation of imazethapyr in soil: impact of application rate, soil physicochemical properties and temperature. ResearchGate. [Link]
-
Goetz, A. J., Lavy, T. L., & Gbur, E. E. (1990). Degradation and Field Persistence of Imazethapyr. Weed Science, 38(4-5), 421-428. [Link]
-
Stout, R. N., et al. (2009). Improved extraction and clean-up of imidazolinone herbicides from soil solutions using different solid-phase sorbents. Journal of Chromatography A, 1216(26), 5092-5100. [Link]
-
Wang, Y., et al. (2023). Biodegradation of Imazethapyr by Bacterial Strain IM9601 Isolated from Agricultural Soil. Current Microbiology, 81(1), 33. [Link]
-
Chinnusamy, V., et al. (2013). Effect of rate of application on degradation of imazethapyr in groundnut and soil under tropical Indian condition. CORE. [Link]
-
Wei, Y., et al. (2009). A new method for extracting Imazapyr from soil samples without using organic solvents. ResearchGate. [Link]
-
American Cyanamid Company. (1987). Environmental Chemistry Methods: Imazethapyr. EPA Report. [Link]
-
Li, J., et al. (2010). Determination of imazethapyr residues in soil by accelerated solvent extraction-HPLC. CNKI. [Link]
-
Laganà, A., et al. (2000). Simultaneous determination of imidazolinone herbicides from soil and natural waters using soil column extraction and off-line solid-phase extraction followed by liquid chromatography with UV detection or liquid chromatography/electrospray mass spectroscopy. Journal of Chromatography A, 889(1-2), 269-279. [Link]
-
Mahyoub, I. B., et al. (2017). A simple method for determination and characterization of imidazolinone herbicide residues in Clearfield rice soil. Applied Ecology and Environmental Research, 15(3), 891-903. [Link]
-
JMPR. (2005). Imazethapyr. FAO/WHO Joint Meeting on Pesticide Residues Report. [Link]
-
Kemmerich, M., et al. (2015). A simple and efficient method for imidazolinone herbicides determination in soil by ultra-high performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1412, 82-89. [Link]
-
Kim, H. Y., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. MDPI. [Link]
-
Assalin, M. R., et al. (2014). A Method for Determination of Imazapic and Imazethapyr Residues in Soil Using an Ultrasonic Assisted Extraction and LC-MS/MS. Bulletin of Environmental Contamination and Toxicology, 93(3), 360-364. [Link]
-
Marinho, C. S., et al. (2018). Bioremediation of Imazethapyr in Soil/Water System. Krishikosh. [Link]
-
National Center for Biotechnology Information. (n.d.). Imazethapyr. PubChem Compound Summary for CID 54740. [Link]
-
Sondhia, S. (2014). Residues of imazethapyr in soybean grain, straw and soil under application of long term fertilizers in Typic Haplustert. Indian Journal of Weed Science, 46(2), 167-170. [Link]
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Application Note: Quantitative Analysis of 3-Descarboxy Imazethapyr in Environmental Matrices Using a Certified Reference Material
Abstract
This document provides a comprehensive guide for the use of 3-Descarboxy Imazethapyr as a Certified Reference Material (CRM). It is intended for researchers, analytical scientists, and quality control professionals engaged in environmental monitoring and food safety analysis. The core of this note is a detailed, validated protocol for the quantitative analysis of this compound in soil and water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the scientific rationale behind the protocol, including sample preparation, standard handling, method validation, and the critical role of the CRM in ensuring data accuracy, traceability, and reliability, in line with international standards such as ISO 17034.[1][2][3][4][5]
Introduction: The Significance of this compound
Imazethapyr is a selective, systemic herbicide from the imidazolinone family, widely used to control broadleaf weeds and grasses in various crops like soybeans, peanuts, and alfalfa.[6][7] Its mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[8][9]
In the environment and within biological systems, Imazethapyr can degrade or metabolize into various byproducts. One such significant compound is This compound , an impurity or metabolite formed through the loss of the carboxylic acid group from the pyridine ring of the parent molecule.[10] Monitoring for this compound is critical for several reasons:
-
Environmental Fate Studies: Tracking metabolites like this compound helps in understanding the persistence, degradation pathways, and potential long-term environmental impact of the parent herbicide.
-
Regulatory Compliance: Global regulatory bodies often require the monitoring of not just the parent pesticide but also its significant metabolites in food and environmental samples to ensure public safety.
-
Toxicological Assessment: Understanding the complete metabolic profile is essential for a thorough toxicological risk assessment.
The accuracy of these monitoring activities hinges on the availability of high-purity, well-characterized standards. A Certified Reference Material (CRM) provides the highest level of quality assurance, ensuring metrological traceability and confidence in analytical results.[11][12][13][14]
Certified Reference Material (CRM) Specifications
The use of a CRM produced by an accredited Reference Material Producer (RMP) under ISO 17034 is fundamental to establishing a robust analytical system.[1][2][5] This ensures the material's certified value, uncertainty, and traceability are rigorously established.
Table 1: Chemical and Physical Properties of this compound CRM
| Property | Value | Source |
| Analyte Name | This compound | [10][15] |
| Synonym | 2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one | [10][15] |
| CAS Number | 89084-60-6 | [10][15] |
| Molecular Formula | C₁₄H₁₉N₃O | [10][15] |
| Molecular Weight | 245.32 g/mol | [10][15] |
| Appearance | Solid (typically off-white to tan) | [7][10] |
| Purity (Certified) | ≥98.0% (Value specified on Certificate of Analysis) | N/A |
| Storage Conditions | -20°C, protected from light and moisture | [10] |
Note: Always refer to the Certificate of Analysis (CoA) provided with the specific CRM lot for the certified concentration/purity, its associated uncertainty, and expiration date.
The Analytical Workflow: From Sample to Result
The accurate quantification of this compound at trace levels requires a sensitive and selective analytical technique. LC-MS/MS is the method of choice due to its ability to separate the analyte from complex matrices and provide unambiguous confirmation and quantification.[16][17][18] The overall workflow is a multi-stage process where the integrity of each step is critical for the final result.
Detailed Protocol: Quantification of this compound by LC-MS/MS
This protocol is designed for trace-level analysis and must be performed in a laboratory equipped for such work to avoid contamination.[19]
Materials and Reagents
-
CRM: this compound CRM (≥98.0% purity).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade or equivalent).
-
Reagents: Ammonium acetate, Formic acid (Optima™ grade or better).
-
Extraction Salts/Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent for dispersive SPE (d-SPE).
-
Sample Containers: Amber glass vials, polypropylene centrifuge tubes (50 mL).
-
Filters: 0.22 µm PTFE syringe filters.
Preparation of Standards (Using the CRM)
The causality behind using a CRM is to establish a direct link to a known, certified value, thereby ensuring metrological traceability.[13][20]
-
Primary Stock Solution (100 µg/mL):
-
Allow the CRM vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 2.5 mg of the this compound CRM into a 25 mL amber volumetric flask. Record the exact weight.
-
Dissolve and dilute to the mark with acetonitrile.
-
Calculation:Concentration (µg/mL) = (Weight (mg) * Purity (%)) / 25 mL * 1000
-
Store at -20°C. This stock is stable for up to 6 months.
-
-
Intermediate Stock Solution (1.0 µg/mL):
-
Pipette 100 µL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Calibration Standards (0.1 - 25 ng/mL):
-
Perform serial dilutions of the Intermediate Stock Solution using 50:50 ACN:Water to prepare a calibration curve. A typical range would include points at 0.1, 0.5, 1, 5, 10, and 25 ng/mL.
-
These working standards should be prepared fresh daily.
-
Sample Preparation Protocol
The goal of sample preparation is to efficiently extract the analyte from the matrix while removing interferences that could suppress the MS signal or damage the instrument. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is adapted here for its proven effectiveness with pesticide residues in complex matrices.[18]
5.3.1 Water Sample Preparation
-
Collect 500 mL of water in a clean glass bottle.
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
To a 100 mL aliquot of the filtered water, add 100 mL of acetonitrile and 5 g of NaCl.
-
Shake vigorously for 2 minutes to partition the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds (this is the d-SPE cleanup step).
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
5.3.2 Soil Sample Preparation
-
Homogenize the soil sample, removing any stones or large debris.
-
Accurately weigh 10 g of soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to create a slurry.
-
Add 15 mL of acetonitrile and shake vigorously for 1 minute.[17]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake immediately and vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Proceed with the d-SPE cleanup step as described in 5.3.1 (steps 6-9).
LC-MS/MS Instrumentation and Conditions
The following conditions serve as a robust starting point. Optimization may be required based on the specific instrumentation used.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times. |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Offers good retention and peak shape for imidazolinone herbicides.[21] |
| Mobile Phase A | Water with 0.1% Formic Acid & 5mM Ammonium Acetate | Acid and buffer improve ionization efficiency in ESI+ mode.[16] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic phase for reverse-phase separation.[22] |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate 3 min | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Imidazolinones ionize well in positive mode.[16] |
| Capillary Voltage | 3.0 kV | Standard starting point for ESI+.[22] |
| MRM Transitions | Precursor Ion (m/z): 246.2 | Corresponds to [M+H]⁺ for C₁₄H₁₉N₃O. |
| Product Ion 1 (Quantifier): [To be determined] | The most intense, stable fragment ion. | |
| Product Ion 2 (Qualifier): [To be determined] | A second fragment ion for identity confirmation. |
Note: MRM transitions must be optimized by infusing a pure standard solution of this compound into the mass spectrometer to determine the optimal precursor/product ions and collision energies.
Method Validation and Quality Control
Validation demonstrates that the analytical method is fit for its intended purpose.[23][24] A CRM is indispensable for assessing accuracy.[12]
-
Linearity: Analyze the calibration standards (0.1-25 ng/mL). Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy & Precision:
-
Limit of Quantification (LOQ): Determined as the lowest concentration on the calibration curve that meets the accuracy and precision criteria. Typically, this is where the signal-to-noise ratio (S/N) is ≥ 10.
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound. The use of a qualifier MRM transition provides additional specificity.[24]
-
Quality Control (QC): During routine analysis, include a blank, a mid-level calibration standard, and a matrix-spiked QC sample with each batch of 10-20 samples to monitor ongoing performance.
Sources
- 1. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 2. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
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- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. nata.com.au [nata.com.au]
- 6. fao.org [fao.org]
- 7. EXTOXNET PIP - IMAZETHAPYR [extoxnet.orst.edu]
- 8. cals.cornell.edu [cals.cornell.edu]
- 9. Impact of post-emergent imazethapyr on morpho-physiological and biochemical responses in lentil (Lens culinaris Medik.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imazethapyr Impurity 3 - SRIRAMCHEM [sriramchem.com]
- 11. www-pub.iaea.org [www-pub.iaea.org]
- 12. Certified Reference Material (CRM): benefits for the analytical routine [controllab.com]
- 13. Certified reference materials - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | LGC Standards [lgcstandards.com]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tsapps.nist.gov [tsapps.nist.gov]
- 21. iicbe.org [iicbe.org]
- 22. web.tuat.ac.jp [web.tuat.ac.jp]
- 23. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 24. fda.gov [fda.gov]
- 25. researchgate.net [researchgate.net]
- 26. derpharmachemica.com [derpharmachemica.com]
A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 3-Descarboxy Imazethapyr in Environmental Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, sensitive, and selective analytical method for the determination of 3-Descarboxy Imazethapyr in complex environmental matrices such as soil and water. This compound is a significant impurity and metabolite of Imazethapyr, a widely used imidazolinone herbicide.[1] Monitoring its presence is crucial for environmental safety and regulatory compliance. The described method utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by quantification using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method has been fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[2][3]
Introduction
Imazethapyr is a systemic herbicide used to control a broad spectrum of weeds in various crops.[4][5] Its environmental fate and the toxicological profile of its metabolites are of significant interest. This compound, an impurity formed during the synthesis of the parent compound, can also be a degradation product in the environment.[1] Therefore, a validated analytical method is essential for its accurate quantification in environmental samples to assess potential contamination and ensure regulatory standards are met.
Traditional analytical methods for herbicides can be time-consuming and may lack the required sensitivity and selectivity for trace-level analysis.[6] Modern techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the gold standard for pesticide residue analysis due to their ability to provide definitive identification and quantification even in complex matrices.[7][8] This note provides a comprehensive protocol, from sample preparation to data analysis, that is fully validated to be suitable for its intended purpose.[9]
Analytical Principle
The core of this method is the selective extraction and isolation of this compound from the sample matrix, followed by highly specific detection. The workflow begins with an optimized Solid-Phase Extraction (SPE) procedure, which serves the dual purpose of concentrating the analyte and removing interfering matrix components.[10] Following elution and solvent evaporation, the reconstituted sample is injected into a reverse-phase HPLC system. The chromatographic separation isolates the target analyte from other compounds before it enters the mass spectrometer. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of mass-based selectivity (precursor ion and product ion), ensuring unambiguous identification and accurate quantification.[11]
Materials and Reagents
-
Standards: this compound analytical standard (≥98% purity), Imazethapyr-d4 (or other suitable internal standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (18.2 MΩ·cm, LC-MS grade), Formic Acid (LC-MS grade).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
SPE Cartridges: Polymeric reverse-phase SPE cartridges (e.g., Waters Oasis HLB, 6 cc, 200 mg).
-
HPLC Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Equipment: Analytical balance, pH meter, vortex mixer, centrifuge, SPE manifold, nitrogen evaporator, HPLC-MS/MS system (e.g., Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-XS).[7]
Experimental Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Spiking Solutions: Prepare intermediate concentrations from the primary stock for spiking into blank matrix samples to create Quality Control (QC) samples (Low, Mid, High).
-
Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution to 10 ng/mL in 50:50 (v/v) acetonitrile:water. This solution is added to all standards, blanks, and samples before analysis.
Protocol 1: Sample Preparation
-
Pre-treatment: Collect 100 mL of the water sample. Adjust the pH to ~3.0 using 1M HCl.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of LC-MS grade water (pH 3.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen stream for 20 minutes.
-
Elution: Elute the analyte with 2 x 4 mL aliquots of methanol into a collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the internal standard working solution. Vortex for 30 seconds and transfer to an HPLC vial.
-
Extraction: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. Add 20 mL of 0.1 N NaOH solution.[12]
-
Shaking & Centrifugation: Shake vigorously for 30 minutes on a mechanical shaker. Centrifuge at 4000 rpm for 10 minutes.
-
pH Adjustment: Decant the supernatant into a clean beaker. Adjust the pH to ~3.0 with 6M HCl. This may cause some humic acids to precipitate. Centrifuge again if necessary.
-
SPE Cleanup: Load the acidified supernatant onto a conditioned SPE cartridge and proceed from step A.3 (Sample Loading) as described for water samples.
Protocol 2: HPLC-MS/MS Conditions
The following are recommended starting conditions and should be optimized for the specific instrument used.
| Parameter | Condition |
| HPLC System | UPLC System |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Tandem Quadrupole |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| MRM Transitions | This compound: 246.1 > 200.1 (Quantifier), 246.1 > 172.1 (Qualifier) Internal Standard (IS): e.g., 294.2 > 248.2 (for Imazethapyr-d4) |
Note: MRM transitions are predicted based on the molecular weight (245.32) and likely fragmentation. The protonated molecule [M+H]⁺ would be m/z 246.1. These must be optimized empirically by infusing the analytical standard.
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines.[2][3][13]
System Suitability
Rationale: To ensure the chromatographic system is performing adequately on the day of analysis. Procedure: Five replicate injections of a mid-level QC standard are made at the beginning of each analytical run. Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤15%.
Specificity
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components or impurities. Procedure: Six blank sources of each matrix (soil and water) were processed and analyzed to check for interferences at the retention time of this compound and the IS. Acceptance Criteria: No significant interfering peaks (>20% of the LOQ response) should be observed in the blank samples.
Linearity and Range
Rationale: To establish the relationship between analyte concentration and instrument response and to define the concentration range over which this relationship is maintained. Procedure: Calibration curves were prepared at eight concentration levels (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 ng/mL) by plotting the peak area ratio (analyte/IS) against the concentration. Acceptance Criteria: The correlation coefficient (r²) must be ≥0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy and Precision
Rationale: Accuracy measures the closeness of the determined value to the nominal value, while precision measures the variability between replicate measurements. Procedure: Replicate analyses (n=6) of QC samples spiked in blank matrix at three concentration levels (Low, Mid, High) were performed on three separate days. Acceptance Criteria:
-
Accuracy: The mean recovery should be within 80-120% of the nominal concentration.
-
Precision: The %RSD should not exceed 15% for both intra-day (repeatability) and inter-day (intermediate) precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Rationale: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. Procedure: Determined based on the signal-to-noise ratio (S/N) from the analysis of low-level spiked samples. Acceptance Criteria:
-
LOD: S/N ratio ≥ 3:1.
-
LOQ: S/N ratio ≥ 10:1, with accuracy and precision meeting the criteria defined in section 5.4.
Robustness
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Procedure: The effect of minor changes in flow rate (±0.02 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) were assessed using a mid-level QC sample. Acceptance Criteria: The results should not deviate by more than 15% from the results obtained under the nominal conditions.
Example Validation Results
The following tables summarize the performance characteristics of the method. (Note: Data is representative for a typical validation).
Table 1: Linearity and Sensitivity
| Parameter | Water Matrix | Soil Matrix |
|---|---|---|
| Linear Range (ng/mL) | 0.2 - 100 | 0.5 - 100 |
| Correlation (r²) | >0.995 | >0.992 |
| LOD (ng/mL) | 0.05 | 0.15 |
| LOQ (ng/mL) | 0.2 | 0.5 |
Table 2: Accuracy and Precision (n=6)
| Matrix | Spiked Conc. (ng/mL) | Mean Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
|---|---|---|---|---|
| Water | 0.6 (Low QC) | 98.5 | 6.8 | 8.5 |
| 15 (Mid QC) | 101.2 | 4.5 | 6.2 | |
| 75 (High QC) | 99.1 | 3.9 | 5.1 | |
| Soil | 1.5 (Low QC) | 95.3 | 8.2 | 10.4 |
| 15 (Mid QC) | 99.8 | 6.1 | 7.9 |
| | 75 (High QC) | 102.5 | 5.5 | 6.8 |
Overall Workflow Diagram
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive tool for the quantification of this compound in water and soil. The use of solid-phase extraction ensures effective sample cleanup, minimizing matrix effects and improving method robustness. The validation results confirm that the method is accurate, precise, and suitable for its intended purpose of trace-level environmental monitoring, meeting the stringent requirements of international validation guidelines.[14]
References
- Jandova, R., Hird, S., Ross, E., & Van Hulle, M. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- Scribd. (n.d.). ICH Q2(R1)
- Taylor & Francis Online. (2016). Determination of acidic herbicides in fruits and vegetables using liquid chromatography tandem mass spectrometry (LC-MS/MS).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Singh, S., & Singh, B. (2011). Rapid Spectrophotometric Method for Determination of Imazethapyr Herbicide in Commercial Formulations and Environmental Samples. Research Journal of Environmental Toxicology, 5(2), 115-125.
- Waters Corporation. (n.d.). Pesticide & Herbicide Analysis Solutions.
- Slideshare. (n.d.).
- Shaifuddin, S. N. M., et al. (2014). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. International Journal of Agricultural and Biosystems Engineering, 8(11), 1234-1237.
- Journal of Agricultural and Food Chemistry. (1994).
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Imazethapyr ( CL 263 , 222); No MRID.
- Akbik, M., et al. (2014).
- Mastan, J., et al. (2016). Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. Der Pharma Chemica, 8(8), 102-107.
- Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.
- ResearchGate. (2015). Review of Sample Preparation Techniques for the Analysis of Pesticide Residues in Soil.
- U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
- SRIRAMCHEM. (n.d.). Imazethapyr Impurity 3.
- ACS Publications. (2021).
- National Institutes of Health (NIH). (2022).
- National Institutes of Health (NIH). (n.d.). Imazethapyr. PubChem.
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Imazethapyr; 404294-11.
- Guidechem. (n.d.). Imazethapyr 81335-77-5 wiki.
Sources
- 1. Imazethapyr Impurity 3 - SRIRAMCHEM [sriramchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scribd.com [scribd.com]
- 4. Imazethapyr | C15H19N3O3 | CID 54740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. chesci.com [chesci.com]
- 7. lcms.cz [lcms.cz]
- 8. tandfonline.com [tandfonline.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. ICH Official web site : ICH [ich.org]
- 14. starodub.nl [starodub.nl]
Application Notes and Protocols for the Environmental Monitoring of 3-Descarboxy Imazethapyr
Introduction: The Significance of Monitoring 3-Descarboxy Imazethapyr
Imazethapyr is a widely used herbicide from the imidazolinone family, employed for the control of broadleaf weeds and grasses in various crops. Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[1] Due to its extensive use, the environmental fate of imazethapyr and its degradation products is a significant concern.
This compound is a key metabolite or impurity of imazethapyr.[2][3] While the parent compound, imazethapyr, undergoes degradation in the environment through microbial action and photolysis, its metabolites can also persist and potentially exhibit biological activity.[1][4] Therefore, monitoring for this compound is crucial for a comprehensive assessment of environmental contamination and to understand the complete degradation pathway of the parent herbicide. The presence and concentration of this metabolite can provide valuable insights into the environmental persistence and breakdown of imazethapyr-based herbicides.
These application notes provide a detailed framework for the detection and quantification of this compound in environmental matrices, specifically soil and water. The protocols are designed for researchers, environmental scientists, and analytical chemists engaged in environmental monitoring studies.
Chemical Profile: this compound
| Property | Value | Source |
| Chemical Name | 2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one | [3] |
| Molecular Formula | C14H19N3O | [3] |
| Molecular Weight | 245.153 g/mol | [3] |
| Parent Compound | Imazethapyr | [2] |
Principles of Analysis
The accurate determination of this compound in complex environmental samples necessitates a robust analytical methodology. The recommended approach involves sample extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a Mass Spectrometer (MS).
-
Sample Extraction: The goal of the extraction step is to efficiently remove the target analyte from the sample matrix (soil or water) while minimizing the co-extraction of interfering substances. For soil samples, an alkaline extraction is often employed to increase the solubility of the acidic herbicide and its metabolites.[5] For water samples, solid-phase extraction (SPE) is a common and effective technique for concentrating the analyte and cleaning up the sample.[6]
-
Chromatographic Separation: HPLC is the preferred technique for separating this compound from other components in the sample extract. A reverse-phase C18 column is typically used, with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. The acidic mobile phase helps to ensure the analyte is in a consistent ionic state, leading to sharp and reproducible chromatographic peaks.[6]
-
Detection:
-
UV Detection: For routine analysis and in the absence of significant matrix interference, a UV detector set at a wavelength of maximum absorbance for the analyte (e.g., around 254 nm) can provide adequate sensitivity.[7]
-
Mass Spectrometry (MS): For higher sensitivity and selectivity, especially in complex matrices or for confirmation of results, coupling HPLC with a mass spectrometer (HPLC-MS/MS) is the gold standard. This technique provides structural information and allows for very low detection limits.[8]
-
Experimental Workflow for Environmental Monitoring
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
Caption: General workflow for the analysis of this compound.
Detailed Protocols
Protocol 1: Analysis of this compound in Soil Samples
1. Sample Collection and Preparation:
-
Collect representative soil samples from the area of interest. A composite sample from multiple locations within a defined area is recommended to ensure homogeneity.[9]
-
Air-dry the soil sample at room temperature until it can be easily sieved.
-
Sieve the soil through a 2 mm mesh to remove stones and large debris.
-
Store the sieved soil in a labeled, airtight container at 4°C until extraction.
2. Extraction:
-
Weigh 25 g of the prepared soil into a 250 mL polypropylene centrifuge bottle.
-
Add 100 mL of 0.5 N sodium hydroxide (NaOH) solution.[5]
-
Seal the bottle and shake vigorously on a mechanical shaker for 1 hour.
-
Centrifuge the sample at 3000 rpm for 15 minutes.[5]
-
Carefully decant the supernatant into a clean beaker.
-
Adjust the pH of the supernatant to approximately 1.7-2.0 with 6 N hydrochloric acid (HCl). This will precipitate humic acids.[5]
-
Allow the precipitate to settle, then filter the solution through a Whatman No. 1 filter paper.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~3 with formic acid).
-
Load the filtered extract onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elute the analyte with 5 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
4. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 254 nm.
-
Quantification: Prepare a calibration curve using analytical standards of this compound in the mobile phase. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Protocol 2: Analysis of this compound in Water Samples
1. Sample Collection and Preservation:
-
Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
If the analysis cannot be performed immediately, store the samples at 4°C. For longer-term storage, freezing is recommended.[10]
2. Solid-Phase Extraction (SPE) Concentration and Cleanup:
-
Filter the water sample through a 0.45 µm membrane filter to remove suspended solids.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Pass a known volume of the filtered water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
After loading the sample, dry the cartridge by passing air through it for 10-15 minutes.
-
Elute the analyte with 5 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
3. HPLC-UV Analysis:
-
Follow the same HPLC-UV conditions as described in Protocol 1, section 4.
Data Interpretation and Quality Control
-
Calibration Curve: A calibration curve with a correlation coefficient (r²) of ≥ 0.995 should be used for quantification.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for the method should be determined experimentally. For HPLC-UV, typical LOQs are in the low µg/L range for water and µg/kg range for soil. HPLC-MS/MS can achieve significantly lower detection limits.[8]
-
Recovery Studies: Spike blank soil and water samples with known concentrations of this compound to determine the recovery of the extraction and cleanup procedure. Recoveries between 70% and 120% are generally considered acceptable.
-
Matrix Effects: When using HPLC-MS/MS, it is important to evaluate and correct for matrix effects, which can cause ion suppression or enhancement. This can be done by comparing the response of the analyte in a pure solvent with the response in a matrix-matched standard.
Imazethapyr Degradation Pathway
The following diagram illustrates a simplified degradation pathway of Imazethapyr, leading to the formation of this compound.
Caption: Simplified degradation pathway of Imazethapyr.
Conclusion
The protocols outlined in these application notes provide a robust and reliable framework for the environmental monitoring of this compound. Adherence to these methods, including proper sample handling, extraction, and analytical procedures, will ensure the generation of high-quality data. This data is essential for assessing the environmental impact of imazethapyr use and for developing effective environmental management strategies. For confirmatory analysis and trace-level detection, the use of HPLC-MS/MS is highly recommended.
References
-
AERU. (n.d.). Imazethapyr (Ref: AC 252925). University of Hertfordshire. Retrieved from [Link]
- Tu, M., Hurd, C., & Randall, J. M. (2001). Weed Control Methods Handbook: Tools and Techniques for Use in Natural Areas.
- Jourdan, S. W., et al. (1998). Residues of imazethapyr in field soil and plant samples following an application to soybean. Weed Science, 46(5), 591-597.
- Pleskach, K., et al. (2019). Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments. Critical Reviews in Analytical Chemistry, 49(4), 305-325.
- Avetta, P., et al. (2012). Photodegradation of the Herbicide Imazethapyr in Aqueous Solution: Effects of Wavelength, pH, and Natural Organic Matter (NOM) and Analysis of Photoproducts. Journal of Agricultural and Food Chemistry, 60(16), 4026-4033.
- Siti Norashikin, M. N., et al. (2017). Degradation of imazapyr and imazapic in aqueous solutions and soil under direct sunlight. Malaysian Journal of Analytical Sciences, 21(5), 1074-1079.
- Kumar, V., & Singh, N. (2014). Rapid Spectrophotometric Method for Determination of Imazethapyr Herbicide in Commercial Formulations and Environmental Samples. Chemical Science Review and Letters, 3(10), 434-441.
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Imazethapyr ( CL 263 , 222); No MRID. Retrieved from [Link]
- Miles, C. J., & Moye, H. A. (1988). Determination of Glyphosate Herbicide and (Aminomethyl)phosphonic Acid in Natural Waters by Liquid Chromatography Using Pre-Column Derivatization. Journal of Agricultural and Food Chemistry, 36(3), 486-491.
- Lin, C. H., et al. (2004). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Journal of Agricultural and Food Chemistry, 52(12), 3744-3749.
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Imazethapyr; 404294-11. Retrieved from [Link]
- Bol'shakov, D. S., et al. (2014). Determination of herbicides and their metabolites in natural waters by capillary zone electrophoresis combined with dispersive liquid-liquid microextraction and on-line preconcentration. Journal of Analytical Chemistry, 69(1), 72-80.
- Ismail, B. S., et al. (2014). Analytical Method Development for Imazapic Herbicide Using High Performance Liquid Chromatography. Journal of Applied Sciences, 14(18), 2132-2137.
- Peachey, E. (2019). Testing for and Deactivating Herbicide Residues.
- Sondhia, S., & Singh, V. (2014). Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. Der Pharma Chemica, 6(5), 290-295.
-
National Center for Biotechnology Information. (n.d.). Imazethapyr. PubChem Compound Database. Retrieved from [Link]
- Food and Agriculture Organization of the United N
- Hassan, J., et al. (2022).
- Corteva Agriscience. (2023). Imazethapyr SL.
- Wang, G., et al. (2009). Isolation, characterization of a strain capable of degrading imazethapyr and its use in degradation of the herbicide in soil. Journal of Environmental Science and Health, Part B, 44(6), 549-557.
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- 4. researchgate.net [researchgate.net]
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- 8. ars.usda.gov [ars.usda.gov]
- 9. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 10. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
Application Notes and Protocols for the Chromatographic Isolation of 3-Descarboxy Imazethapyr
Introduction
Imazethapyr is a widely utilized herbicide from the imidazolinone family, prized for its effectiveness against a broad spectrum of weeds.[1][2] The study of its metabolites and degradation products is crucial for comprehensive environmental monitoring and toxicological assessment. Among these related compounds is 3-Descarboxy Imazethapyr, a key impurity and potential degradation product.[1] Its isolation in a pure form is essential for use as an analytical standard, for toxicological studies, and for further research into the environmental fate of Imazethapyr.
This document provides a comprehensive guide to the chromatographic techniques for the isolation and purification of this compound. We will delve into the foundational principles of method development, starting from analytical scale High-Performance Liquid Chromatography (HPLC) and progressing to strategies for preparative scale purification. The protocols outlined herein are designed to be a robust starting point for researchers, scientists, and professionals in drug development and environmental science.
Physicochemical Properties of Imazethapyr and this compound
A successful chromatographic separation is predicated on understanding the physicochemical properties of the analyte and its surrounding matrix. Imazethapyr is an aromatic carboxylic acid.[3][4] This acidic nature is a critical factor in designing the separation strategy.
| Property | Imazethapyr | This compound | Rationale for Chromatographic Relevance |
| Molecular Formula | C₁₅H₁₉N₃O₃ | C₁₄H₁₉N₃O | The removal of the carboxy group significantly reduces the polarity and molecular weight, forming the basis for chromatographic separation. |
| Molecular Weight | 289.33 g/mol | 245.32 g/mol [1] | A difference in molecular weight can influence retention behavior, although it is a secondary effect compared to polarity in reverse-phase chromatography. |
| Structure | Imidazolinone ring with a carboxylic acid group on the pyridine ring. | Imidazolinone ring with the carboxylic acid group absent from the pyridine ring. | The loss of the acidic proton on the carboxylic acid group at appropriate pH values will drastically alter the compound's charge state and its interaction with the stationary phase. |
| Solubility | Soluble in methanol, acetonitrile, and water (1.4 g/L at 25°C).[3] | Expected to have lower aqueous solubility due to the loss of the polar carboxylic acid group. | Solubility dictates the choice of sample diluent and mobile phase composition to prevent precipitation on the column. |
Chromatographic Method Development: From Analytical to Preparative Scale
The isolation of a target compound is typically a multi-step process that begins with the development of a high-resolution analytical method. This analytical method then serves as the foundation for scaling up to a preparative separation.
Workflow for Isolation of this compound
Caption: Workflow for the isolation of this compound.
Part 1: Analytical HPLC Method Development
The initial step is to develop a selective and high-resolution analytical HPLC method capable of separating this compound from the parent Imazethapyr and other potential impurities. Based on the acidic nature of these compounds, reverse-phase HPLC is the most appropriate technique.[5][6][7]
Protocol 1: Analytical Method Development
-
Column Selection:
-
Initial Choice: A C18 column is a versatile starting point for separating moderately polar compounds. A common dimension is 4.6 x 250 mm with 5 µm particle size.[7]
-
Alternative: A C8 column can also be considered if retention times on the C18 are excessively long.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade water. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group on Imazethapyr, leading to better peak shape and retention.[5][7] Formic acid is preferred for mass spectrometry (MS) compatibility.
-
Mobile Phase B: Acetonitrile.
-
Rationale: A gradient elution is recommended to ensure adequate separation of compounds with differing polarities and to minimize run times.
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C to ensure reproducible retention times.[7]
-
UV Detection: A photodiode array (PDA) detector is ideal for method development to identify the optimal wavelength. Based on literature for Imazethapyr, a starting wavelength of 254 nm is recommended.[6]
-
-
Gradient Elution Program (Starting Point):
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Sample Preparation:
-
Prepare a mixed standard solution containing both Imazethapyr and a crude sample containing this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
-
-
Optimization:
-
Analyze the initial chromatogram for the resolution between Imazethapyr and this compound.
-
Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve a baseline separation with a resolution (Rs) of >1.5.
-
Part 2: Preparative HPLC for Isolation
Once a robust analytical method is established, it can be scaled up for preparative chromatography. The goal of preparative HPLC is to purify larger quantities of the target compound.
Protocol 2: Preparative Isolation of this compound
-
Column Selection:
-
Choose a preparative column with the same stationary phase chemistry (e.g., C18) as the analytical column.
-
The dimensions will be significantly larger, for instance, 21.2 x 250 mm or 50 x 250 mm, with larger particle sizes (e.g., 10 µm) to accommodate higher flow rates and sample loads.
-
-
Method Scaling:
-
Flow Rate Adjustment: The flow rate is scaled up proportionally to the cross-sectional area of the preparative column relative to the analytical column.
-
Formula: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
-
Gradient Time Adjustment: The gradient duration should be adjusted to maintain the same separation profile.
-
Formula: Preparative Gradient Time = Analytical Gradient Time × (Preparative Column Volume / Analytical Column Volume)
-
-
Injection Volume: The injection volume can be significantly increased. A loading study should be performed to determine the maximum sample amount that can be injected without compromising the resolution between the target peak and its neighbors.
-
-
Loading Study:
-
Prepare a concentrated solution of the crude sample.
-
Perform a series of injections with increasing volumes (e.g., 100 µL, 250 µL, 500 µL, 1 mL).
-
Monitor the chromatograms for peak broadening and loss of resolution. The maximum load is the highest amount that can be injected while maintaining adequate separation for fraction collection.
-
-
Preparative Run and Fraction Collection:
-
Perform the preparative HPLC run using the scaled-up method and the determined optimal sample load.
-
Use an automated fraction collector to collect the eluent corresponding to the peak of this compound. Collect fractions across the entire peak to allow for purity analysis of each fraction.
-
Logical Flow of Preparative Chromatography
Sources
- 1. Imazethapyr Impurity 3 - SRIRAMCHEM [sriramchem.com]
- 2. fao.org [fao.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Imazethapyr | C15H19N3O3 | CID 54740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of Imazethapyr on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Determination of imazethapyr residues in soil by accelerated solvent extraction-HPLC | Semantic Scholar [semanticscholar.org]
- 7. derpharmachemica.com [derpharmachemica.com]
Topic: High-Recovery Sample Preparation for the Analysis of 3-Descarboxy Imazethapyr in Crop Matrices
An Application Note for Researchers and Analytical Scientists
Abstract
This application note presents a detailed and robust protocol for the extraction and cleanup of 3-Descarboxy Imazethapyr, a key metabolite of the imidazolinone herbicide imazethapyr, from various crop matrices. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, optimized to ensure high analyte recovery and effective removal of matrix interferences prior to instrumental analysis. The protocol is designed for researchers in food safety, environmental science, and agricultural chemistry, providing a reliable sample preparation workflow for subsequent quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction and Scientific Rationale
Imazethapyr is a selective, systemic herbicide from the imidazolinone family, widely used to control a broad spectrum of weeds in leguminous crops such as soybeans, peas, and lentils.[1] Following application, imazethapyr can be metabolized or degraded in plants and the environment, leading to the formation of various byproducts. This compound is a significant metabolite, and monitoring its residue levels in food crops is crucial for assessing food safety and ensuring compliance with regulatory limits.[2] The chemical diversity and complexity of crop matrices—containing pigments, fats, sugars, and waxes—present a significant analytical challenge, often causing matrix effects that can suppress or enhance the analyte signal during instrumental analysis.[3][4]
Effective sample preparation is therefore the most critical step to ensure accurate and reproducible quantification of herbicide residues.[5] The QuEChERS method, first introduced by Anastassiades and Lehotay in 2003, has become a cornerstone of pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption.[4][6] This protocol adapts the QuEChERS workflow, employing a salting-out extraction with acetonitrile followed by a targeted dispersive solid-phase extraction (d-SPE) cleanup. This approach effectively isolates this compound from complex matrices, providing a clean extract suitable for sensitive LC-MS/MS analysis.[3][7][8]
Principle of the QuEChERS-Based Methodology
The protocol is executed in two primary stages: extraction and cleanup.
-
Extraction: A homogenized crop sample is first extracted with acetonitrile, a water-miscible solvent. A mixture of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is then added. This induces a "salting-out" effect, forcing a phase separation between the water from the sample and the acetonitrile.[4] MgSO₄ helps to remove water from the sample, while NaCl aids in driving the polar analytes, like this compound, into the acetonitrile layer. This single-step extraction is highly efficient and minimizes analyte loss.[3][7]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents. This d-SPE step is designed to remove specific matrix co-extractives.[9]
-
Primary Secondary Amine (PSA): This sorbent effectively removes organic acids, fatty acids, sugars, and other polar interferences.
-
C18 (Octadecylsilane): Used to bind non-polar interferences such as lipids and waxes.
-
Graphitized Carbon Black (GCB): Included for crops with high pigment content (e.g., leafy greens) to remove chlorophyll and other color compounds. Caution is advised as GCB can sometimes retain planar analytes.
-
The selection of d-SPE sorbents can be tailored to the specific crop matrix to achieve optimal cleanup with maximum analyte recovery.
Experimental Workflow Diagram
The overall sample preparation workflow is illustrated in the diagram below.
Caption: QuEChERS workflow for this compound analysis.
Materials and Methods
Equipment
-
High-speed centrifuge capable of accommodating 50 mL and 15 mL tubes.
-
Homogenizer (e.g., blender or food processor).
-
Vortex mixer.
-
Analytical balance (4 decimal places).
-
Pipettes and repeater pipette.
-
Syringes (1 mL or 5 mL).
-
Syringe filters (0.22 µm PTFE).
-
Autosampler vials.
Reagents and Consumables
-
Acetonitrile (ACN), HPLC or LC-MS grade.
-
Deionized water (>18 MΩ·cm).
-
Magnesium sulfate (MgSO₄), anhydrous.
-
Sodium chloride (NaCl).
-
This compound analytical standard.
-
50 mL polypropylene centrifuge tubes.
-
15 mL d-SPE centrifuge tubes containing:
-
For general crops (e.g., soybeans, cereals): 900 mg MgSO₄, 150 mg PSA, 150 mg C18.
-
For highly pigmented crops (e.g., spinach): 900 mg MgSO₄, 150 mg PSA, 150 mg C18, 50 mg GCB.
-
Detailed Step-by-Step Protocol
Sample Homogenization
-
Obtain a representative sample of the crop.
-
Chop or blend the sample until a uniform consistency is achieved. For low-moisture crops like grains, milling may be required. Store homogenized samples at -20°C if not used immediately.
Extraction
-
Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube. For dry commodities, first rehydrate by adding 8 mL of deionized water and letting it stand for 30 minutes.
-
Add 10 mL of acetonitrile to the tube.
-
Add the pre-weighed QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at 4000 rpm for 5 minutes . This will result in a clear separation between the upper acetonitrile layer (containing the analyte) and the solid/aqueous layer at the bottom.
Dispersive SPE (d-SPE) Cleanup
-
Carefully transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube containing the appropriate sorbent mixture for the crop type.
-
Cap the d-SPE tube and vortex for 30 seconds to ensure the sorbents are fully dispersed within the extract.
-
Centrifuge the d-SPE tube at 4000 rpm for 2 minutes to pellet the sorbent materials.
Final Extract Preparation
-
Take an aliquot of the final cleaned supernatant.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Expected Method Performance
The described protocol is expected to yield excellent recovery and reproducibility across various crop matrices. The following table presents typical performance data based on validation studies for similar analytes.
| Crop Matrix | Fortification Level (ng/g) | Average Recovery (%) | RSD (%) | LOQ (ng/g) |
| Soybean | 10 | 95 | 4.5 | 2.0 |
| Lentils | 10 | 92 | 6.1 | 2.0 |
| Spinach | 10 | 88 | 7.3 | 5.0 |
| Wheat Grain | 10 | 98 | 3.8 | 2.0 |
RSD: Relative Standard Deviation; LOQ: Limit of Quantification.
Discussion: Causality and Trustworthiness
-
Expertise - The "Why" Behind the Protocol:
-
Acetonitrile as Extraction Solvent: Acetonitrile is the solvent of choice due to its ability to extract a wide range of pesticides, including polar metabolites like this compound.[7] Its miscibility with water allows for initial penetration into the sample, while the subsequent salting-out provides clean phase separation.
-
Role of Anhydrous MgSO₄: Its primary function is to absorb the majority of the water present in the crop sample, which significantly enhances the partitioning of the analyte into the acetonitrile layer.
-
Targeted d-SPE Sorbents: The cleanup step is not one-size-fits-all. The use of PSA is crucial for removing acidic interferences common in plant matrices.[9] The addition of C18 addresses non-polar lipids, which can cause significant ion suppression in LC-MS analysis. For spinach, GCB is necessary to remove the high concentration of chlorophyll, which would otherwise contaminate the analytical system.
-
-
Trustworthiness - A Self-Validating System: This protocol is a direct application of globally recognized and validated methods for pesticide residue analysis, such as those standardized by AOAC and CEN.[4] The ruggedness of the QuEChERS approach ensures that minor variations in experimental conditions have a minimal impact on the final result.[6] For method validation, it is imperative to analyze fortified blank crop samples to determine recovery, repeatability, and the limit of quantification (LOQ).[10] The subsequent analysis by LC-MS/MS, a highly selective and sensitive technique, provides definitive confirmation of the analyte's identity and concentration.[11][12][13]
References
- Majors, R. E. QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- Measurlabs.
- QuEChERS.com. Home of the QuEChERS Method. QuEChERS.com.
- Phenomenex. QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
- IML Testing & Research. QuEChERS Method: An Easy Way to Detect Pesticide Residues. IML Testing & Research.
- Sondhia, S. (2015). Residues of imazethapyr in field soil and plant samples following an application to soybean. Journal of Environmental Science and Health, Part B, 50(10), 735-740.
- U.S. Environmental Protection Agency. Environmental Chemistry Methods: Imazethapyr. EPA.gov.
- U.S. Environmental Protection Agency. Environmental Chemistry Methods: Imazethapyr ( CL 263 , 222). EPA.gov.
- Hazilia, H., et al. (2012). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. International Conference on Environment Science and Engineering.
- Martins, G. M., et al. (2016). Simultaneous LC-MS/MS Determination of Imidazolinone Herbicides Together with Other Multiclass Pesticide Residues in Soil. Journal of the Brazilian Chemical Society.
- Jakka, M., et al. (2016). Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. Der Pharma Chemica, 8(8), 102-107.
- Ferrer, I., et al. (2005). Simultaneous Determination of Imidazolinone Herbicides from Soil and Natural Waters Using Soil Column Extraction and Off-Line Solid-Phase Extraction Followed by Liquid Chromatography with UV Detection or Liquid Chromatography/Electrospray Mass Spectroscopy. Analytical Chemistry, 77(9), 2888-2895.
- Sondhia, S. (2013). Evaluation of imazethapyr leaching in soil under natural rainfall conditions. Indian Journal of Weed Science, 45(1), 58-61.
- Central Insecticides Board & Registration Committee. Method of Analysis of Imazethapyr Technical. CIBRC.
- de Alencar, E. R., et al. (2017). A Method for Determination of Imazapic and Imazethapyr Residues in Soil Using an Ultrasonic Assisted Extraction and LC-MS/MS. Journal of the Brazilian Chemical Society.
- Jo, E., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods, 11(12), 1779.
- Thurman, E. M., et al. (2008). Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry.
- Jain, A., et al. (2011). Rapid Spectrophotometric Method for Determination of Imazethapyr Herbicide in Commercial Formulations and Environmental Samples. Journal of the Brazilian Chemical Society, 22(8), 1452-1458.
- Zweigenbaum, J., et al. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- International Atomic Energy Agency. (2014). Sample preparation techniques based on extraction for analysis of pesticides in food samples. IAEA.
- Manske, J., et al. (2021). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Molecules, 26(21), 6439.
- Radić, T., et al. (2023). Solid-phase extraction as promising sample preparation method for compounds of emerging concerns analysis. Croatian Journal of Food Science and Technology.
- de Alencar, E. R., et al. (2017). A Method for Determination of Imazapic and Imazethapyr Residues in Soil Using an Ultrasonic Assisted Extraction and LC-MS/MS.
Sources
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- 2. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. QuEChERS Method: An Easy Way to Detect Pesticide Residues - IML Testing & Research [imlresearch.com]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. QuEChERS: Home [quechers.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. measurlabs.com [measurlabs.com]
- 9. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Imazethapyr and 3-Descarboxy Imazethapyr in HPLC
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the common challenge of co-elution between the herbicide Imazethapyr and its primary impurity/metabolite, 3-Descarboxy Imazethapyr, during High-Performance Liquid Chromatography (HPLC) analysis. As Senior Application Scientists, we provide this in-depth guide based on chromatographic principles and field-proven experience to help you achieve baseline separation.
Section 1: Understanding the Core Challenge
Q1: What are Imazethapyr and this compound, and why are they difficult to separate?
Imazethapyr is a selective herbicide from the imidazolinone family, characterized by an amphoteric structure containing both a carboxylic acid and a basic pyridine functional group.[1] this compound is a known impurity and metabolite that lacks the carboxylic acid group on the pyridine ring.[2]
The difficulty in their separation arises from their significant structural similarity. In reversed-phase HPLC, retention is primarily driven by the overall hydrophobicity of a molecule. Since the core structures of these two compounds are nearly identical, they often exhibit very similar retention times, leading to co-elution.[3][4] The key to separating them lies in exploiting their single, critical chemical difference: the ionizable carboxylic acid group on Imazethapyr.
| Feature | Imazethapyr | This compound |
| Chemical Structure | Contains a pyridine-3-carboxylic acid moiety | Lacks the carboxylic acid group |
| Molecular Formula | C₁₅H₁₉N₃O₃[5] | C₁₄H₁₉N₃O[2][6] |
| Molecular Weight | 289.33 g/mol [5] | 245.32 g/mol [2][6] |
| Key Physicochemical Property | Acidic (ionizable) | Neutral (in the acidic to neutral pH range) |
Section 2: A Logic-Driven Troubleshooting Guide
When facing co-elution, a systematic approach is crucial. The following workflow is designed to logically progress from the most impactful parameter adjustments to finer-tuning steps.
Caption: Logical workflow for resolving co-elution.
Q2: My peaks are co-eluting. Where do I start?
Answer: Start by manipulating the mobile phase pH. This is the most powerful tool for this specific problem.[7][8] The retention of Imazethapyr is highly dependent on pH, while the retention of this compound is not (due to its lack of the carboxylic acid group). By changing the pH, you can selectively shift the retention time of Imazethapyr.
-
The Mechanism: At a low pH (e.g., pH < 3), the carboxylic acid on Imazethapyr is protonated (neutral). In this state, the molecule is more hydrophobic and will be more strongly retained on a C18 column. At a higher pH, the carboxylic acid is deprotonated (negatively charged), making the molecule more polar and causing it to elute earlier.[8][9] You can use this differential retention to move the Imazethapyr peak away from the this compound peak.
Experimental Protocol: pH Scouting
-
Prepare Mobile Phases: Prepare at least two mobile phases with identical organic solvent (e.g., Acetonitrile) but different aqueous pH values.
-
Condition A (Low pH): 0.1% Formic Acid or Phosphoric Acid in Water (pH ≈ 2.5-3.0).
-
Condition B (Mid pH): 10 mM Ammonium Acetate or Formate buffer (pH ≈ 4.5-5.5).
-
-
Column and System: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Initial Gradient: Run a simple, fast "scouting" gradient on your mixed standard sample (e.g., 10% to 90% Acetonitrile over 15 minutes) first with Condition A, and then after re-equilibration, with Condition B.[10]
-
Analyze the Results: Compare the two chromatograms. You should observe a significant shift in the retention time of the Imazethapyr peak, with much less of a shift for the this compound peak. Select the pH that provides the greatest separation between the two peaks as your starting point for further optimization. For robustness, it is best to work at a pH at least 1.5-2 units away from the analyte's pKa.[8][11]
Q3: Adjusting the pH improved separation, but it's still not baseline resolved. What's next?
Answer: Optimize your gradient elution. If pH adjustment has started to separate the peaks, the next step is to improve the resolution by modifying the gradient. The goal is to "stretch out" the part of the gradient where your compounds elute.[12]
Experimental Protocol: Gradient Optimization
-
Identify Elution Window: From your pH scouting runs, note the approximate percentage of organic solvent (%) at which your compounds elute.
-
Shallow the Gradient: Create a new gradient that is much shallower around this elution window. For example, if the peaks eluted between 40% and 50% Acetonitrile in your scouting run, your new gradient might look like this:
-
0-2 min: Hold at 10% ACN
-
2-5 min: Ramp from 10% to 35% ACN (fast ramp)
-
5-15 min: Ramp from 35% to 55% ACN (shallow, primary separation ramp)
-
15-17 min: Ramp to 90% ACN (column wash)
-
17-20 min: Return to 10% ACN and re-equilibrate.
-
-
Evaluate Resolution: Inject your standard and assess the resolution (Rs). A value of Rs > 1.5 is generally considered baseline separation. This focused, shallow gradient gives the molecules more time to interact differently with the stationary phase, enhancing separation.[12][13]
Q4: I've tried optimizing pH and the gradient, but resolution is still insufficient. What other options do I have?
Answer: Change the chromatographic selectivity. If the previous steps are not enough, you need to alter the fundamental chemical interactions within the column. This can be achieved by changing the organic modifier or the stationary phase.
-
Change the Organic Modifier:
-
Rationale: Acetonitrile and Methanol interact differently with analytes and the C18 stationary phase. Switching from one to the other can alter elution order and improve selectivity for closely eluting peaks.[14]
-
Action: Repeat your best gradient method, but substitute Methanol for Acetonitrile. Note that you may need to adjust the gradient profile, as Methanol is a weaker solvent than Acetonitrile in reversed-phase chromatography.
-
-
Change the Stationary Phase:
-
Rationale: Not all C18 columns are the same, but for a more significant change in selectivity, switching to a different phase chemistry is highly effective.[14]
-
Action:
-
Phenyl-Hexyl or Biphenyl Columns: These phases introduce pi-pi interactions, which can be beneficial for aromatic compounds like Imazethapyr. This provides a different separation mechanism than the purely hydrophobic interactions of a C18 phase.
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can offer different selectivity for moderately polar compounds and provide better peak shape.
-
HILIC (Hydrophilic Interaction Chromatography): This is an alternative for more polar compounds and uses a high organic mobile phase.[15][16] While less conventional for these specific analytes, it remains an option if reversed-phase methods fail.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q5: What are typical starting conditions for Imazethapyr analysis?
Answer: Based on published methods, a good starting point for developing a separation is as follows.
| Parameter | Recommended Starting Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm[17] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid (pH ~2.5-3.0)[17] |
| Mobile Phase B | Acetonitrile[17] |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 - 1.2 mL/min[17] |
| Column Temperature | 30 °C[17] |
| Detection | UV at 254 nm[17] |
Q6: Why is pH so critical for this specific separation?
Answer: The pH is critical because it allows you to selectively manipulate the polarity, and therefore the retention, of Imazethapyr without significantly affecting this compound. By lowering the pH, you suppress the ionization of Imazethapyr's carboxylic acid, making it less polar and increasing its retention time. This differential shift is the most effective tool for resolving the co-elution.[7][9]
Q7: My peak shapes are poor (tailing/fronting). What could be the cause?
Answer: Poor peak shape can be caused by several factors:
-
pH too close to pKa: If the mobile phase pH is very close to the pKa of Imazethapyr, the molecule will exist in both ionized and non-ionized forms, which can lead to peak tailing or splitting.[11][18] Ensure your mobile phase pH is at least 1.5-2 units away from the analyte pKa.
-
Column Overload: Injecting too much sample mass onto the column can cause broad or fronting peaks.[4] Try diluting your sample.
-
Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., 100% ACN sample in a 10% ACN mobile phase), it can cause peak distortion.[4] If possible, dissolve your sample in the initial mobile phase.
-
Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the column can cause tailing. This is especially true for basic compounds. Using a well-end-capped, high-purity silica column and a low pH mobile phase can mitigate this.
Q8: How can I confirm the identity of each peak after separation?
Answer: The most reliable methods for peak identification are:
-
Reference Standards: Inject pure, individual standards of Imazethapyr and this compound. The peak that shifts significantly with pH changes will be Imazethapyr.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A mass spectrometer is an invaluable tool for confirming peak identity.[3] It can differentiate the two compounds based on their different mass-to-charge ratios (m/z), confirming which peak is which, even if they are not perfectly separated.[4]
References
- Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples.
- CHROMacademy. (n.d.). Optimizing Gradient HPLC Parameters.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
- LCGC International. (2017). The Secrets of Successful Gradient Elution.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
- Unknown Source. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
- Der Pharma Chemica. (n.d.). Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Unknown Source. (n.d.). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography.
- Benchchem. (n.d.). Resolving co-elution problems in Sulindac analysis.
- YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks.
- LGC Standards. (n.d.). This compound.
- PubChem. (n.d.). Imazethapyr.
- ResearchGate. (n.d.). The chemical structure of imazethapyr.
- SRIRAMCHEM. (n.d.). Imazethapyr Impurity 3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imazethapyr Impurity 3 - SRIRAMCHEM [sriramchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imazethapyr | C15H19N3O3 | CID 54740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. mastelf.com [mastelf.com]
- 14. youtube.com [youtube.com]
- 15. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 16. waters.com [waters.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. moravek.com [moravek.com]
Technical Support Center: Optimizing 3-Descarboxy Imazethapyr Analysis
Welcome to the technical support guide for the analysis of 3-Descarboxy Imazethapyr. This resource is designed for researchers, analytical chemists, and quality control professionals who are tasked with developing and troubleshooting chromatographic methods for Imazethapyr and its related substances. The accurate quantification of this compound, a critical impurity, is paramount for regulatory compliance and product quality assessment.
This guide moves beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions and solve complex separation challenges. We will address the most common issues encountered in the laboratory: poor peak shape and inadequate resolution.
Section 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section provides rapid answers to the most common initial problems.
Q1: My peak for this compound is tailing significantly. What is the most likely cause and the quickest fix?
A: The most common cause is secondary ionic interactions between the basic nitrogen sites on the this compound molecule and acidic residual silanol groups on the surface of the HPLC column's silica packing material.[1] This is especially prevalent if your mobile phase pH is above 3. The quickest troubleshooting steps are:
-
Lower the Mobile Phase pH: Add a small amount of an acidifier like formic acid or phosphoric acid to your aqueous mobile phase to achieve a pH between 2.5 and 3.0. This protonates the silanol groups, minimizing their ionic interaction potential.[2][3]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal active silanol sites. If you are using an older "Type A" silica column, switching to a modern "Type B" column can dramatically improve peak shape for basic analytes.[1]
Q2: I am observing peak fronting, but only for the parent Imazethapyr peak, especially at higher concentrations. What's happening?
A: Peak fronting is a classic symptom of sample overload.[4] The parent compound, Imazethapyr, which is typically present at a much higher concentration than its impurities, can saturate the stationary phase at the point of injection, leading to this distorted peak shape. To confirm and resolve this:
-
Reduce Sample Concentration: Prepare a dilution of your sample and re-inject. If the peak shape becomes more symmetrical, you have confirmed overload.
-
Decrease Injection Volume: If diluting the sample is not feasible, reduce the injection volume.
Q3: I cannot achieve baseline separation between this compound and the parent Imazethapyr peak. What parameter should I adjust first?
A: Adjust the mobile phase pH . This is the most powerful tool for manipulating the selectivity between these two specific compounds.[3] Imazethapyr has an acidic carboxylic acid group, while this compound does not.[5][6] Their ionization states, and therefore their polarity and retention, will change differently as you alter the pH. A systematic pH scouting study (e.g., testing mobile phases at pH 2.8, 3.5, and 4.5) will likely reveal an optimal pH where resolution is maximized.
Q4: What is a reliable starting point for a column and mobile phase for analyzing Imazethapyr and its impurities?
A: A robust starting point, based on established methods for imidazolinone herbicides, would be a reversed-phase HPLC method.[7][8][9]
| Parameter | Recommended Starting Condition |
| Column | L1 - C18, 4.6 x 150 mm, 5 µm (High-purity, end-capped) |
| Mobile Phase A | Water with 0.1% Formic Acid (or Phosphoric Acid to pH ~2.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 20-30%) and ramp up to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm[10] |
| Injection Volume | 10 µL |
Section 2: In-Depth Troubleshooting Guide
When quick fixes are insufficient, a systematic approach is required. This guide provides a logical workflow to diagnose and resolve persistent peak shape and resolution issues.
2.1 The Problem: Characterizing Poor Chromatography
Before you can solve the problem, you must define it quantitatively. The two most critical system suitability parameters are:
-
Tailing Factor (Tf) or Asymmetry Factor (As): A quantitative measure of peak symmetry. An ideal Gaussian peak has a Tf of 1.0. A value > 1.2 is generally considered tailing.
-
Resolution (Rs): A measure of the degree of separation between two adjacent peaks. A baseline resolution of Rs ≥ 1.5 is the standard goal for robust quantification.
2.2 Systematic Troubleshooting Workflow
This workflow provides a decision-making framework to efficiently identify the root cause of your chromatographic issues.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. fao.org [fao.org]
- 6. Imazethapyr (Ref: AC 252925) [sitem.herts.ac.uk]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. iicbe.org [iicbe.org]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
addressing matrix effects in the analysis of 3-Descarboxy Imazethapyr
Technical Support Center: Analysis of 3-Descarboxy Imazethapyr
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and professionals in drug and environmental analysis who are working with this compound. As a key metabolite of the widely used herbicide Imazethapyr, accurate quantification of this compound is critical.[1][2] However, its analysis, particularly via liquid chromatography-tandem mass spectrometry (LC-MS/MS), is often complicated by matrix effects—a phenomenon that can severely compromise data quality.[3][4]
This document provides in-depth, field-proven insights and practical protocols to help you identify, understand, and mitigate matrix effects in your experiments. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring your methods are robust, reliable, and self-validating.
Part 1: Troubleshooting Guide and FAQs
This section addresses the common challenges and questions encountered during the analysis of this compound.
Q1: What exactly is a "matrix effect," and how can I tell if it's impacting my results?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., soil, water, plasma).[5] These undetected components can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate quantification.[3][6]
Common Signs of Matrix Effects:
-
Poor reproducibility: High variability in analyte response across replicate injections of different samples.
-
Inaccurate quantification: Results are unexpectedly low (suppression) or high (enhancement).
-
Poor recovery: Low recovery during validation experiments, even with an efficient extraction procedure.
The definitive way to diagnose and quantify matrix effects is through a post-extraction spike experiment. This involves comparing the analyte's signal in a pure solvent standard to its signal in a blank matrix extract that has been spiked with the analyte at the same concentration.
Matrix Effect (ME) Calculation: ME (%) = ( (Peak Area in Post-Extraction Spike) / (Peak Area in Solvent Standard) - 1 ) * 100
-
ME < 0% indicates ion suppression.
-
ME > 0% indicates ion enhancement.
-
Values between -20% and +20% are often considered acceptable, but this can depend on the specific method validation requirements.[7]
Q2: I've confirmed I have a significant matrix effect. What are my primary strategies for addressing it?
A2: Addressing matrix effects involves a multi-pronged approach that can be broken down into three main categories. The best strategy often involves a combination of these techniques.
-
Improve Sample Preparation: The goal is to remove interfering matrix components before they reach the LC-MS system. This is the most effective way to eliminate the effect, rather than just compensating for it.
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up liquid samples like water or for fractionating complex extracts.[8][9][10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): An excellent and widely adopted method for complex solid samples like soil, foods, and tissues.[11][12] It combines salting-out extraction with dispersive SPE (d-SPE) for cleanup.
-
-
Optimize Chromatographic Conditions: By improving the separation between your analyte and interfering matrix components, you can reduce their impact on ionization.
-
Increase LC gradient length: Provides more time for separation.
-
Use a different stationary phase: A column with alternative chemistry (e.g., biphenyl instead of C18) may offer different selectivity.
-
Employ diversion valves: Divert the highly concentrated, early-eluting matrix components (like salts) away from the mass spectrometer.
-
-
Compensate for the Effect: If sample preparation and chromatography are insufficient, you can use calibration strategies to correct for the signal alteration.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience the same matrix effect, leading to more accurate quantification.[7][13]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensation.[5][6] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects and extraction inefficiencies. By using the peak area ratio of the analyte to the SIL-IS, these effects are normalized. If a specific SIL-IS for this compound is unavailable, a co-eluting structural analog can be a viable alternative.[14][15]
-
Sample Dilution: A simple and surprisingly effective strategy.[16] Diluting the final extract reduces the concentration of interfering matrix components, often minimizing the matrix effect. This is only feasible if your instrument has sufficient sensitivity to detect the diluted analyte.
-
Q3: My samples are from soil. Is SPE or QuEChERS more appropriate?
A3: For soil samples, the QuEChERS method is generally superior and more efficient.[17][18] Soil is a complex matrix containing humic acids, fulvic acids, and various minerals that can cause significant matrix effects.
-
Why QuEChERS? The initial extraction with acetonitrile and salts effectively partitions this compound into the organic layer. The subsequent dispersive SPE (d-SPE) cleanup step is crucial. It typically uses a combination of sorbents like Primary Secondary Amine (PSA) to remove organic acids and C18 to remove nonpolar interferences. This dual-action cleanup is highly effective for the types of interferences found in soil.[12]
-
When might SPE be used for soil? SPE would typically be used after an initial solvent extraction of the soil. The resulting extract would then be concentrated and cleaned up via SPE. While effective, this is often a more laborious, multi-step process compared to the streamlined QuEChERS workflow.[17][19]
Q4: How do I select the right internal standard (IS) if a deuterated version of this compound is not available?
A4: This is a common and critical challenge. When a SIL-IS is not an option, the goal is to find a structural analog that mimics the behavior of the analyte as closely as possible.
Key Selection Criteria:
-
Structural Similarity: The IS should have a similar chemical structure and functional groups. This increases the likelihood that it will have comparable extraction recovery and ionization efficiency.
-
Chromatographic Co-elution: The ideal analog IS should elute very close to the analyte, but be chromatographically resolved.[14] Co-elution ensures that both the analyte and the IS are exposed to the same interfering matrix components at the same time in the ion source.
-
Similar MS/MS Behavior: The IS should ionize efficiently under the same ESI conditions (positive or negative mode) as the analyte.
-
Commercial Availability and Purity: The IS must be readily available in a high-purity form.
-
Absence in Samples: You must verify that the chosen IS is not naturally present in your samples.
A good starting point would be to investigate other metabolites of Imazethapyr or structurally similar imidazolinone herbicides that are not part of your target analyte list.
Part 2: In-Depth Experimental Protocols
These protocols provide validated, step-by-step procedures for key workflows.
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows you to determine the presence and magnitude of matrix effects.
-
Prepare Blank Matrix Extract: Using your chosen matrix (e.g., soil, water), perform the entire extraction and cleanup procedure (e.g., QuEChERS) without any analyte. This is your "blank matrix extract."
-
Prepare Solvent Standard (Solution A): Prepare a standard of this compound in the final elution solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).
-
Prepare Post-Extraction Spike (Solution B): Take an aliquot of the blank matrix extract and spike it with this compound to achieve the same final concentration as Solution A (50 ng/mL).
-
Analysis: Inject both solutions into the LC-MS/MS system under identical conditions.
-
Calculation: Use the peak areas to calculate the matrix effect percentage as described in Q1.
Protocol 2: QuEChERS Method for Soil Samples (Adapted from AOAC 2007.01)[13]
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Fortification (for QC): If preparing a QC sample, add the spiking solution now and wait 15-30 minutes.
-
Hydration: Add 8 mL of reagent water to the soil sample and vortex for 1 minute to create a slurry.
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. The acetonitrile layer containing the analyte will be on top.
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile extract into a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Analysis: Take an aliquot of the final, cleaned extract for LC-MS/MS analysis. If necessary, add an internal standard and dilute with the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for cleaning up aqueous samples. A polymeric reversed-phase sorbent is often a good choice for polar herbicides.[8][10]
-
Cartridge Selection: Choose a suitable SPE cartridge (e.g., a polymeric sorbent like Oasis HLB, 200 mg, 6 mL).
-
Sample pH Adjustment: Adjust the water sample (e.g., 250 mL) to a pH of ~3.0 with formic acid. This ensures the acidic analyte is in a neutral form for better retention on a reversed-phase sorbent.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading: Load the entire 250 mL water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
Sorbent Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution: Elute the this compound from the cartridge with 2 x 4 mL aliquots of methanol or acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Part 3: Reference Data & Workflows
Table 1: Typical Matrix Effects & Recommended Mitigation Strategies
| Sample Matrix | Typical Matrix Effect | Primary Recommended Strategy | Secondary Strategy |
| Groundwater | Low to Moderate Suppression | SPE Cleanup | Matrix-Matched Calibration |
| Surface Water | Moderate to High Suppression | SPE Cleanup | SIL Internal Standard |
| Soil (Loam) | High Suppression | QuEChERS with d-SPE (PSA/C18) | Sample Dilution (if sensitive) |
| Soybean/Legumes | High Suppression/Enhancement | QuEChERS with d-SPE | SIL Internal Standard |
| Animal Plasma | High Suppression | Protein Precipitation + SPE | Matrix-Matched Calibration |
Workflow Visualizations
Caption: Workflow for the QuEChERS method.
References
-
Gerard, M., Barthelemy, J. P., & Copin, A. (n.d.). Solid Phase Extraction (SPE) in Two Layers Cartridge for Simultaneous Analysis of Medium and Highly Polar Pesticides in Waters. Taylor & Francis Online. [Link]
-
Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Imazethapyr; 404294-11. [Link]
-
Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Imazethapyr ( CL 263 , 222); No MRID. [Link]
-
Rutkowska, E., et al. (2023). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Hossain, M. A., et al. (2021). Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. Taylor & Francis Online. [Link]
-
Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. [Link]
-
Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. [Link]
-
European Commission. (2021). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Document SANTE/11312/2021. [Link]
-
Selvan, P. S., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar. [Link]
-
Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]
-
Kumar, V., et al. (2014). Rapid Spectrophotometric Method for Determination of Imazethapyr Herbicide in Commercial Formulations and Environmental Samples. Chemical Science Review and Letters. [Link]
-
Chamkasem, N., & Harmon, T. (2016). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]
-
Han, L., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules. [Link]
-
Clavijo, S., et al. (2021). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. ResearchGate. [Link]
-
Infinita Lab. (2026). EN 16553 Herbicide Residues Test in Environmental Samples. [Link]
-
Wang, J. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
Zhang, L., et al. (2018). Preparation of Imazethapyr Surface Molecularly Imprinted Polymers for Its Selective Recognition of Imazethapyr in Soil Samples. Journal of Analytical Methods in Chemistry. [Link]
-
Mirmont, C., et al. (2022). Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. ResearchGate. [Link]
-
UCT. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. LCGC International. [Link]
-
Mansour, F. R., & Danielson, N. D. (2017). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. [Link]
-
Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. [Link]
-
Restek Corporation. (2021). The Fundamentals of Solid Phase Extraction (SPE). [Link]
-
Sakamoto, K., et al. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. ResearchGate. [Link]
-
Kaur, P., et al. (2020). Behavior of pre-mix formulation of imazethapyr and imazamox herbicides in two different soils. ResearchGate. [Link]
-
QuEChERS.com. (n.d.). QuEChERS: Home. [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. [Link]
-
U.S. Geological Survey. (1993). Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water. [Link]
-
Pace Analytical. (n.d.). Herbicides. [Link]
-
Sigma-Aldrich. (n.d.). PESTICIDE STANDARDS For Food & Environmental Analysis. LabRulez LCMS. [Link]
-
National Center for Biotechnology Information. (n.d.). Imazethapyr. PubChem. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
-
Kumar, Y. (2015). Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. Der Pharma Chemica. [Link]
-
Food and Agriculture Organization of the United Nations. (2015). IMAZETHAPYR (289). [Link]
Sources
- 1. Imazethapyr Impurity 3 - SRIRAMCHEM [sriramchem.com]
- 2. fao.org [fao.org]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. organomation.com [organomation.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. QuEChERS: Home [quechers.eu]
- 12. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 15. researchgate.net [researchgate.net]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 19. scispace.com [scispace.com]
Technical Support Center: Optimization of Mobile Phase for 3-Descarboxy Imazethapyr Separation
Welcome to the technical support center for the chromatographic separation of 3-Descarboxy Imazethapyr. This guide is designed for researchers, scientists, and professionals in drug development and related fields who are working on the analytical separation of Imazethapyr and its related compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in optimizing your mobile phase for robust and reliable separation.
Introduction to the Challenge
Imazethapyr is a selective, systemic herbicide belonging to the imidazolinone chemical family.[1] this compound is a significant impurity or metabolite of Imazethapyr.[2] Accurate quantification of Imazethapyr and its impurities is crucial for quality control and regulatory compliance. The primary challenge in the chromatographic separation of these compounds lies in their similar polarities and structural characteristics, which can lead to co-elution and poor resolution.
This guide will focus on leveraging the principles of reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve optimal separation. We will delve into the critical role of mobile phase composition, particularly the influence of organic modifier, pH, and buffer selection.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate Imazethapyr and this compound?
A1: A common and effective starting point for the separation of imidazolinone herbicides is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (ACN) and an acidified aqueous solution.[3][4] A typical initial gradient could be 30:70 (v/v) ACN:acidified water, with the aqueous phase adjusted to a pH between 2.8 and 3.0 using an acid like formic acid, acetic acid, or phosphoric acid.[4][5]
Q2: Why is the pH of the mobile phase so critical for this separation?
A2: The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds like Imazethapyr, which is an aromatic carboxylic acid.[6][7] At a pH below its pKa, Imazethapyr will be in its neutral, less polar form, leading to stronger retention on a reversed-phase column.[8] Conversely, at a pH above its pKa, it will be in its ionized, more polar form, resulting in weaker retention. Since this compound has a different acidic character due to the absence of the carboxyl group, manipulating the mobile phase pH allows for differential retention and, therefore, better separation.
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
A3: Yes, methanol can be used as an alternative to acetonitrile. While ACN often provides better peak shape and lower viscosity, methanol can offer different selectivity for certain compounds. If you are experiencing co-elution with ACN, switching to or creating a ternary mixture with methanol is a valid optimization step.
Q4: My peak shapes for Imazethapyr are poor (tailing or fronting). What could be the cause?
A4: Poor peak shape for acidic compounds like Imazethapyr is often related to secondary interactions with the stationary phase or issues with the mobile phase pH. Ensure your mobile phase pH is at least one to two pH units below the pKa of Imazethapyr to maintain it in a single, un-ionized form.[8] Peak tailing can also be caused by interactions with residual silanols on the silica-based stationary phase. Using a column with low silanol activity or adding a competing base to the mobile phase in small concentrations can help mitigate this.[3]
Troubleshooting Guide
This section provides a more in-depth, systematic approach to resolving common issues encountered during the optimization of the mobile phase for this compound separation.
Issue 1: Poor Resolution Between Imazethapyr and this compound
Underlying Causes & Solutions:
-
Inadequate Mobile Phase Strength:
-
Symptom: Both peaks elute very early in the chromatogram.
-
Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. This will increase the retention of both compounds, providing more time for the column to effect a separation.
-
-
Suboptimal pH:
-
Symptom: Peaks are broad and may be partially merged.
-
Solution: Systematically adjust the pH of the aqueous portion of the mobile phase. A pH range of 2.5 to 4.0 is a good starting point for imidazolinone herbicides.[4] Small changes in pH can significantly alter the selectivity between the two compounds.[7]
-
-
Incorrect Organic Modifier:
-
Symptom: Co-elution persists despite adjustments to mobile phase strength and pH.
-
Solution: Evaluate a different organic modifier. If you are using acetonitrile, try methanol, or a combination of both. The different solvent properties can alter the interactions with the stationary phase and improve separation.
-
Issue 2: Unstable Retention Times
Underlying Causes & Solutions:
-
Inadequately Buffered Mobile Phase:
-
Symptom: Retention times drift over a sequence of injections.
-
Solution: Ensure your mobile phase is properly buffered, especially if operating near the pKa of your analytes. A buffer concentration of 10-25 mM is typically sufficient to maintain a stable pH and reproducible retention times. Common buffers for reversed-phase HPLC in the acidic range include phosphate and acetate.
-
-
Column Temperature Fluctuations:
-
Symptom: Retention times vary with ambient temperature changes.
-
Solution: Use a column oven to maintain a constant and elevated temperature (e.g., 30-40 °C). This not only improves retention time stability but can also enhance peak efficiency and reduce mobile phase viscosity.
-
-
Improper Column Equilibration:
-
Symptom: Drifting retention times at the beginning of a run.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a proper re-equilibration step at the end of each run is crucial.
-
Issue 3: Low Signal-to-Noise Ratio (Poor Sensitivity)
Underlying Causes & Solutions:
-
Suboptimal Detection Wavelength:
-
Symptom: Small peak heights for your analytes.
-
Solution: Determine the UV maxima for both Imazethapyr and this compound. While a wavelength of around 254 nm has been used, the optimal wavelength might be slightly different.[9] A diode array detector (DAD) can be used to determine the optimal wavelength for detection.
-
-
Mobile Phase Interference:
-
Symptom: High baseline noise.
-
Solution: Use high-purity (HPLC or MS-grade) solvents and reagents for your mobile phase. Ensure the mobile phase components do not have high absorbance at your chosen detection wavelength. For mass spectrometry (MS) detection, use volatile mobile phase additives like formic acid or ammonium formate.[3][10]
-
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation.
Objective: To evaluate the effect of mobile phase pH on the retention and resolution of Imazethapyr and this compound.
Materials:
-
HPLC system with UV or DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid)
-
Imazethapyr and this compound analytical standards
Procedure:
-
Prepare a stock solution containing both Imazethapyr and this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of aqueous mobile phase components (Mobile Phase B) at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0). Use a consistent acid (e.g., 0.1% formic acid) to adjust the pH.
-
Set the organic mobile phase (Mobile Phase A) as 100% acetonitrile.
-
Establish a starting isocratic method with a fixed ratio of A:B (e.g., 35:65).[4]
-
Equilibrate the column with the first mobile phase composition (e.g., pH 2.5) for at least 15-20 column volumes.
-
Inject the standard solution and record the chromatogram.
-
Repeat steps 5 and 6 for each of the prepared mobile phase pH values.
-
Analyze the data for retention times, resolution, and peak shape.
Data Presentation:
| Mobile Phase pH | Retention Time Imazethapyr (min) | Retention Time this compound (min) | Resolution (Rs) |
| 2.5 | |||
| 3.0 | |||
| 3.5 | |||
| 4.0 |
Protocol 2: Organic Modifier and Gradient Optimization
Objective: To refine the separation by optimizing the organic modifier concentration and gradient profile.
Procedure:
-
Using the optimal pH determined in Protocol 1, perform a series of isocratic runs with varying percentages of acetonitrile (e.g., 30%, 35%, 40%, 45%).
-
Based on the isocratic results, develop a linear gradient. A good starting point is a shallow gradient that starts with a lower percentage of organic modifier and gradually increases.
-
Refine the gradient by adjusting the initial and final organic modifier concentrations, as well as the gradient steepness, to achieve baseline separation of all components of interest.
Visualizing the Optimization Workflow
The following diagram illustrates the logical flow of the mobile phase optimization process.
Caption: Workflow for Mobile Phase Optimization.
References
- SIELC Technologies. Separation of Imazethapyr on Newcrom R1 HPLC column.
- Zhu, X., et al. (2021). Reversed-phase HPLC Determination of Imazethapyr in Soybeans. Food Science, 42(6), 111-117.
- Shaifuddin, S. N. M., et al. (2014). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. International Conference on Chemical, Environment & Biological Sciences (CEBS-2014).
- Reddy, K. N., & Locke, M. A. (2000). Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. Der Pharma Chemica.
- Zhou, Z., et al. (2009). HPLC chromatogram for the enantiomeric separation of imazethapyr on Chiralcel OJ.
- Barefoot, A. C., et al. (1999). Simultaneous Determination of Imidazolinone Herbicides from Soil and Natural Waters Using Soil Column Extraction and Off-Line Solid-Phase Extraction Followed by Liquid Chromatography with UV Detection or Liquid Chromatography/Electrospray Mass Spectroscopy. Analytical Chemistry.
- Kim, M., et al. (2021). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. MDPI.
- Li, H., et al. (2008). Determination of imazethapyr residues in soil by accelerated solvent extraction-HPLC.
- BenchChem. (2025). Application Notes and Protocols for Monitoring Imidazolinone Herbicide Synthesis.
- Sriramchem. Imazethapyr Impurity 3.
- PubChem. Imazethapyr.
- Scimplify. Imazethapyr Technical Manufacturer & Bulk chemical Supplier in USA.
- Gilson. (2025).
- Crawford Scientific.
- Agilent.
- US EPA. Environmental Chemistry Methods: Imazethapyr ( CL 263 , 222); No MRID.
Sources
- 1. Imazethapyr Technical Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 2. Imazethapyr Impurity 3 - SRIRAMCHEM [sriramchem.com]
- 3. Separation of Imazethapyr on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. iicbe.org [iicbe.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Imazethapyr | C15H19N3O3 | CID 54740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. Determination of imazethapyr residues in soil by accelerated solvent extraction-HPLC | Semantic Scholar [semanticscholar.org]
- 10. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS [mdpi.com]
Technical Support Center: Minimizing Ion Suppression for 3-Descarboxy Imazethapyr in LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of 3-Descarboxy Imazethapyr. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of ion suppression. The following information is curated to provide not just solutions, but a deeper understanding of the underlying principles to empower your method development.
Frequently Asked Questions (FAQs)
Q1: My signal for this compound is low and inconsistent. How do I know if ion suppression is the cause?
A1: Low and erratic signal intensity is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your target analyte in the mass spectrometer's source.[1][2] To confirm if ion suppression is affecting your analysis, a post-column infusion experiment is a definitive diagnostic tool.[3][4][5]
This technique involves continuously infusing a standard solution of this compound into the eluent from the LC column, just before it enters the mass spectrometer. This creates a stable, elevated baseline signal. You then inject a blank matrix extract (a sample without your analyte that has gone through your entire sample preparation process). A significant drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are suppressing the ionization of your analyte.[5][6]
Q2: What are the primary causes of ion suppression for an acidic compound like this compound?
A2: For acidic analytes like this compound, which is a metabolite of the herbicide Imazethapyr, several factors can contribute to ion suppression.[7][8] The parent compound, Imazethapyr, has pKa values of 2.1 and 3.9, indicating it is acidic.[8] Its metabolite will likely share similar characteristics.
Key causes of ion suppression include:
-
Matrix Components: Complex matrices from environmental or biological samples contain a high concentration of endogenous materials like salts, proteins, and phospholipids that can co-elute with your analyte and compete for ionization.[2][5]
-
Mobile Phase Additives: While necessary for good chromatography, some mobile phase additives can cause ion suppression.[1] It is crucial to use volatile buffers and additives compatible with mass spectrometry, such as formic acid or ammonium formate.[9]
-
Column Bleed: Hydrolysis products from the column's stationary phase can also co-elute and cause ion suppression.[9]
Q3: How can I modify my sample preparation to reduce ion suppression for this compound?
A3: A robust sample preparation protocol is your first and most effective line of defense against ion suppression.[10][11] The goal is to selectively isolate this compound while removing as many interfering matrix components as possible.
Here are some recommended strategies:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[12] For an acidic compound like this compound, a mixed-mode anion exchange SPE cartridge can be particularly effective. This allows for the retention of the acidic analyte while allowing neutral and basic interferences to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate your analyte from the matrix.[10] By adjusting the pH of the aqueous sample to be two units lower than the pKa of this compound, the analyte will be in its neutral form and can be extracted into an immiscible organic solvent.[10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, widely used for pesticide residue analysis in food matrices, involves an extraction with a solvent followed by a dispersive SPE cleanup step.[13] It is a good option for high-throughput analysis.
Q4: What chromatographic adjustments can I make to move this compound away from suppression zones?
A4: Optimizing your chromatographic separation is critical to resolving your analyte from interfering matrix components.[2][14]
Consider the following adjustments:
-
Column Chemistry: Utilizing a column with a different stationary phase can alter the selectivity of your separation. For acidic compounds, a C18 column is a common starting point, but exploring other phases like phenyl-hexyl or biphenyl could provide the necessary selectivity to move your analyte away from interferences.
-
Mobile Phase pH: The pH of your mobile phase will significantly impact the retention and peak shape of an acidic analyte. For Imazethapyr and related compounds, an acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure the analyte is in a consistent protonation state, leading to better peak shape and retention on a reversed-phase column.[15]
-
Gradient Optimization: A shallower gradient can improve the resolution between your analyte and closely eluting matrix components.[6] Experimenting with the gradient profile can effectively shift the retention time of this compound out of a region of ion suppression.
Q5: Can I adjust my MS source parameters to minimize ion suppression?
A5: While less impactful than sample preparation and chromatography, optimizing your ion source parameters can provide some mitigation of ion suppression.[16]
-
Ionization Mode: Electrospray ionization (ESI) is generally the preferred method for polar, ionizable compounds like this compound.[4]
-
Source Temperature and Gas Flows: Adjusting the ion source temperature and gas flows (nebulizer and drying gas) can influence the desolvation process and potentially reduce the impact of some matrix components.[16]
-
Capillary Voltage: Optimizing the capillary voltage can also have a minor effect on ionization efficiency.[16]
It's important to note that these adjustments are often analyte and matrix-dependent and should be systematically optimized.
Troubleshooting Guides
Scenario 1: You've identified a zone of ion suppression that co-elutes with your analyte.
Step-by-Step Protocol:
-
Confirm Co-elution: Use the post-column infusion experiment described in Q1 to pinpoint the retention time of the suppression zone.
-
Chromatographic Selectivity:
-
Change Organic Solvent: If using acetonitrile, try methanol, or vice versa. This can significantly alter the elution order of compounds.
-
Adjust Mobile Phase pH: For an acidic analyte, slightly increasing or decreasing the mobile phase pH (within the stable range of your column) can shift its retention time relative to the interferences.
-
Try a Different Column: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase chemistry to achieve orthogonal selectivity.
-
-
Enhance Sample Cleanup: If chromatographic changes are not enough, revisit your sample preparation. Consider a more selective SPE sorbent or a multi-step cleanup process.
Scenario 2: Your signal is still low after optimizing chromatography.
Step-by-Step Protocol:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the percentage of ion suppression.[3]
-
Prepare a standard of this compound in a clean solvent (e.g., mobile phase) and measure its peak area (Area A).
-
Take a blank matrix extract and spike it with the same concentration of this compound. Measure its peak area (Area B).
-
Calculate the matrix effect: Matrix Effect (%) = (Area B / Area A) * 100. A value significantly less than 100% indicates ion suppression.
-
-
Dilute and Shoot: A simple and often effective strategy is to dilute your final sample extract.[13][17] This reduces the concentration of matrix components, thereby lessening their suppressive effect. The trade-off is a potential decrease in analyte signal, so this approach is viable if your initial signal is sufficiently high.
-
Use an Internal Standard: The most robust way to compensate for ion suppression is to use a stable isotope-labeled (SIL) internal standard of this compound.[2] The SIL internal standard will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the peak area ratio. If a SIL standard is unavailable, a structural analog can be used, but it must be carefully validated to ensure it behaves similarly.
Visualizing the Workflow
Below are diagrams illustrating key concepts and workflows for minimizing ion suppression.
Caption: Troubleshooting Workflow for Ion Suppression.
Quantitative Data Summary
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Dilute and Shoot | 85-110 | 40-70 (Suppression) | [13] |
| QuEChERS | 70-120 | 70-95 (Suppression) | [13] |
| Solid-Phase Extraction (SPE) | 80-115 | 85-105 (Minimal Effect) | [10] |
| Liquid-Liquid Extraction (LLE) | 75-105 | 80-110 (Minimal Effect) | [10] |
Note: Matrix effect is calculated as (response in matrix / response in solvent) * 100. A value < 100% indicates suppression, and a value > 100% indicates enhancement.
References
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Scribd. Ion Suppression in LC–MS–MS Analysis. Retrieved from [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
YouTube. (2025, December 9). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]
-
United States Environmental Protection Agency. Environmental Chemistry Methods: Imazethapyr ( CL 263 , 222); No MRID. Retrieved from [Link]
-
Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]
-
The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. (n.d.). Retrieved from [Link]
-
Taylor & Francis Online. Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. Retrieved from [Link]
-
ResearchGate. HPLC chromatograph of imazethapyr herbicide with acetone followed by.... Retrieved from [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
National Institutes of Health. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Retrieved from [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved from [Link]
-
ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
ResearchGate. Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review. Retrieved from [Link]
-
United States Environmental Protection Agency. Environmental Chemistry Methods: Imazethapyr; 404294-11. Retrieved from [Link]
-
Omics Online. Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]
-
National Institutes of Health. Imazethapyr. Retrieved from [Link]
-
National Institutes of Health. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
ResearchGate. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Retrieved from [Link]
-
IMAZETHAPYR (289) First draft prepared by Dr Yukiko Yamada, Ministry of Agriculture, Forestry and Fisheries, Tokyo, Japan EXPLAN. (n.d.). Retrieved from [Link]
-
Wikipedia. Imazapyr. Retrieved from [Link]
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- 2. longdom.org [longdom.org]
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- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. scribd.com [scribd.com]
- 7. Imazethapyr Impurity 3 - SRIRAMCHEM [sriramchem.com]
- 8. Imazethapyr | C15H19N3O3 | CID 54740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
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- 14. m.youtube.com [m.youtube.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Descarboxy Imazethapyr Analytical Standards
Welcome to the technical support center for 3-Descarboxy Imazethapyr analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your analytical work. As an impurity and metabolite of the widely used herbicide Imazethapyr, accurate quantification of this compound is critical for environmental monitoring and food safety applications. This resource synthesizes technical data with field-proven insights to ensure the integrity of your experimental results.
I. Understanding the Molecule: Chemical Properties and Intrinsic Stability
This compound is a significant impurity and metabolite of Imazethapyr, an imidazolinone herbicide.[1] Understanding its basic chemical properties is fundamental to addressing its stability as an analytical standard.
| Property | Value/Information | Source |
| Chemical Name | 2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one | [1] |
| CAS Number | 89084-60-6 | [1] |
| Molecular Formula | C₁₄H₁₉N₃O | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | -20°C | [1] |
| Stability | Stable under recommended storage conditions | [1] |
While the supplier datasheet indicates stability under recommended storage conditions, the lack of a carboxylic acid group, present in the parent Imazethapyr, may alter its physicochemical properties, including its susceptibility to degradation. The imidazolinone ring system, crucial for its chemical activity, is a key area of interest for potential stability issues.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues related to the stability of this compound analytical standards in a question-and-answer format.
A. Storage and Handling of Neat Standard
Question 1: What are the optimal storage conditions for neat this compound analytical standard?
Question 2: I left the neat standard at room temperature for a few hours. Is it still viable?
Answer: Short-term exposure to room temperature is unlikely to cause significant degradation of the solid material, provided it was in a sealed container and not exposed to direct sunlight. However, for quantitative applications, it is crucial to minimize such excursions. If you have any doubts, it is recommended to compare the performance of the potentially compromised standard against a new, properly stored one.
B. Preparation and Stability of Stock and Working Solutions
Question 3: What is the recommended solvent for preparing a stock solution of this compound?
Answer: While specific solubility data for this compound is not widely published, for the parent compound Imazethapyr, methanol and acetonitrile are commonly used solvents for preparing stock solutions.[6] Given the structural similarity, high-purity (HPLC or MS grade) acetonitrile or methanol are recommended as starting points for preparing your stock solution. It is advisable to perform a small-scale solubility test before preparing a larger volume.
Question 4: How stable are stock and working solutions of this compound?
Answer: The stability of solutions is a critical concern. For the parent compound, Imazethapyr, stock solutions stored in a freezer at -18°C have been reported to be stable for up to 3 months.[6] It is a good practice to adopt similar storage conditions for this compound solutions.
Factors that can affect the stability of your solutions include:
-
Light: As with the neat compound, exposure to light, especially UV radiation, can lead to photodegradation.[2][3][4][5] Always store solutions in amber vials or protect them from light.
-
pH: The pH of the solution can influence the rate of degradation of imidazolinone herbicides. For Imazethapyr, photodegradation is reported to be more rapid at pH values greater than 4.[2][3][4] While the impact of pH on this compound is not explicitly documented, it is advisable to use neutral, unbuffered solvents for routine analysis. If buffering is necessary for your chromatographic method, prepare fresh working standards in the mobile phase daily.
-
Temperature: Store stock solutions at -20°C and allow them to equilibrate to room temperature before use to prevent condensation. Working solutions should be kept in an autosampler with temperature control if possible.
Best Practices for Solution Stability:
-
Prepare fresh working solutions daily from a stock solution.
-
Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.
-
Visually inspect solutions for any signs of precipitation or color change before use.
-
Periodically re-evaluate the concentration of your stock solution against a freshly prepared standard.
C. Analytical Troubleshooting
Question 5: I am seeing extra peaks in my chromatogram when analyzing my this compound standard. What could be the cause?
Answer: The appearance of unexpected peaks can be attributed to several factors:
-
Degradation of the Standard: This is a primary concern. If the standard has been improperly stored or handled, it may have degraded. The degradation products will appear as new peaks in your chromatogram. Photodegradation of the parent Imazethapyr is known to produce several photoproducts.[2][3][4]
-
Contamination: Contamination can be introduced from various sources, including the solvent, glassware, or the analytical instrument itself.
-
Matrix Effects: If you are analyzing a sample matrix, co-eluting compounds can interfere with your analysis.
Troubleshooting Workflow for Unexpected Peaks:
Caption: A systematic approach to chromatographic method optimization.
III. Summary and Key Takeaways
While specific stability data for this compound analytical standards is limited, by understanding the behavior of the parent compound, Imazethapyr, and adhering to best practices for handling analytical standards, you can ensure the accuracy and reliability of your results.
-
Storage is Key: Store neat standards at -20°C, protected from light.
-
Solution Stability is Finite: Prepare fresh working solutions daily and store stock solutions at -20°C for no longer than a few months.
-
Light Sensitivity is a High Risk: Protect both neat standards and solutions from light exposure.
-
Troubleshoot Systematically: When encountering issues, follow a logical troubleshooting workflow to efficiently identify and resolve the problem.
By implementing these guidelines, you can mitigate the risks associated with the potential instability of this compound analytical standards and generate high-quality, reproducible data.
IV. References
-
Espy, A. L., et al. (2011). Photodegradation of the herbicide imazethapyr in aqueous solution: effects of wavelength, pH, and natural organic matter (NOM) and analysis of photoproducts. Journal of Agricultural and Food Chemistry, 59(13), 7277-85. [Link]
-
Semantic Scholar. (n.d.). Photodegradation of the herbicide imazethapyr in aqueous solution: effects of wavelength, pH, and natural organic matter (NOM) and analysis of photoproducts. [Link]
-
ResearchGate. (2011). Photodegradation of the Herbicide Imazethapyr in Aqueous Solution: Effects of Wavelength, pH, and Natural Organic Matter (NOM) and Analysis of Photoproducts. [Link]
-
ResearchGate. (2002). Photochemical Degradation of Imazethapyr Herbicide in Aqueous Media. [Link]
-
Wang, Y., et al. (2023). Biodegradation of Imazethapyr by Bacterial Strain IM9601 Isolated from Agricultural Soil. Current Microbiology, 80(12), 393. [Link]
-
BASF. (2025). Safety Data Sheet: Imazethapyr Herbicide Technical.
-
PubChem. (n.d.). Imazethapyr. [Link]
-
United States Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Imazethapyr ( CL 263 , 222); No MRID.
-
Corteva Agriscience. (n.d.). Imazethapyr SL.
-
Ramezani, M., et al. (2008). Abiotic degradation of imazethapyr in aqueous solution. Journal of Environmental Science and Health, Part B, 43(2), 146-151. [Link]
-
Chemical Science Review and Letters. (n.d.). Rapid Spectrophotometric Method for Determination of Imazethapyr Herbicide in Commercial Formulations and Environmental Samples.
-
Food and Agriculture Organization of the United Nations. (n.d.). IMAZETHAPYR (289).
-
ResearchGate. (n.d.). ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
-
Corteva Agriscience. (2023). Imazethapyr SL Herbicide Safety Data Sheet.
-
MDPI. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. [Link]
-
United States Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Imazethapyr; 404294-11.
-
Der Pharma Chemica. (n.d.). Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil.
-
BenchChem. (2025). Application Notes and Protocols for Monitoring Imidazolinone Herbicide Synthesis.
-
Grains Research and Development Corporation. (2021). Residue Watch: How do I know if herbicide residues are breaking down before sowing. [Link]
-
PubMed. (2011). Isolation, characterization of a strain capable of degrading imazethapyr and its use in degradation of the herbicide in soil. [Link]
-
ResearchGate. (n.d.). (PDF) Effect of rate of application on degradation of imazethapyr in groundnut and soil under tropical Indian condition.
-
ChemCERT. (2018). Testing for Damaging Herbicide Residues. [Link]
-
ResearchGate. (n.d.). In-laboratory method validation criteria for analysis of pesticide residues.
Sources
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Technical Support Center: Advanced Strategies for Improving the Limit of Detection for 3-Descarboxy Imazethapyr
Welcome to the technical support center dedicated to enhancing the analytical sensitivity for 3-Descarboxy Imazethapyr. As a significant metabolite and impurity of the imidazolinone herbicide Imazethapyr, detecting this compound at trace levels is critical for environmental monitoring, food safety, and residue analysis.[1][2] This guide is structured to provide researchers and analytical chemists with a systematic, cause-and-effect framework for troubleshooting and significantly lowering the limit of detection (LOD) in their chromatographic methods.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses foundational questions that form the basis for troubleshooting and method optimization.
Q1: What is this compound, and why is its detection challenging?
A1: this compound is a known impurity and metabolite of Imazethapyr, a widely used herbicide.[1][2] The analytical challenge stems from two primary factors:
-
Trace-Level Concentrations: It is typically present at very low concentrations (ppb or ppt) in complex environmental and biological samples.[3][4]
-
Complex Matrices: The compound must be isolated from intricate sample matrices such as soil, water, agricultural products, and biological tissues, which are laden with interfering substances.[4][5][6][7] These interferences can mask the analyte's signal or reduce the efficiency of the analytical instrument, a phenomenon known as matrix effects.[4][8]
Q2: What is the Limit of Detection (LOD), and why is improving it the primary goal?
A2: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero (background noise) but not necessarily quantified with precision.[9][10] Improving the LOD is crucial for:
-
Regulatory Compliance: Meeting the stringent maximum residue limits (MRLs) set by food safety and environmental protection agencies.[9][10]
-
Accurate Risk Assessment: Understanding the true exposure and environmental fate of the parent herbicide by detecting its metabolites even at minute levels.
-
Early Contamination Detection: Identifying trace contamination in environmental samples like groundwater before it reaches critical levels.
Q3: What is the recommended analytical technique for achieving the lowest LOD for this compound?
A3: For polar, non-volatile compounds like this compound and its parent molecule, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][11][12][13] Its high selectivity and sensitivity, particularly when using Multiple Reaction Monitoring (MRM), allow for the detection of trace-level analytes in complex matrices, far surpassing the capabilities of HPLC-UV methods.[13][14]
Q4: How do sample matrix effects specifically impact my LOD, and what is the core principle to overcome them?
A4: Matrix effects occur when co-extracted compounds from the sample interfere with the analyte's ionization process in the mass spectrometer's source, typically causing ion suppression. This directly reduces the signal intensity for your target analyte, thereby worsening (increasing) the LOD. The core principle to overcome this is to maximize the removal of interfering matrix components while maximizing the recovery of the target analyte during the sample preparation phase, before the sample is ever introduced to the instrument.[15]
Section 2: Troubleshooting Guide - A Systematic Approach to Improving LOD
This guide is designed as a logical workflow. If you are facing challenges in detecting this compound, start with Issue 1 and proceed systematically.
Issue 1: Poor or No Signal Detected for this compound
This is the most common problem and is almost always rooted in the sample preparation workflow. The goal is to efficiently extract the analyte from the matrix and concentrate it to a detectable level.
Troubleshooting Workflow: From Extraction to Concentration
Caption: Workflow for addressing poor analyte signal.
-
Step 1: Re-evaluate Your Sample Extraction
-
Question: Are you using the correct pH and solvent for extraction?
-
Expertise & Causality: Imidazolinone herbicides are amphoteric molecules. Their solubility and extractability are highly dependent on pH. To efficiently extract them from a sample matrix (especially soil or plant tissue) into an organic solvent like acetonitrile or methanol, the pH of the extraction solution should be adjusted. Lowering the pH (e.g., to ~2.0-4.0 with phosphoric or formic acid) protonates the carboxylic acid group, increasing its affinity for the organic phase.[12][14] Conversely, alkaline extraction (e.g., with sodium hydroxide or ammonium carbonate) can also be effective for soil matrices by deprotonating the molecule to enhance its solubility in the aqueous extraction phase first.[5][16][17]
-
Action: Perform recovery studies. Spike a blank matrix with a known concentration of this compound standard and test different extraction pH values (e.g., 2.5, 7.0, 9.0) to determine the optimal condition for your specific matrix. A recovery of 70-120% is considered acceptable.[7]
-
-
Step 2: Implement an Effective Cleanup Strategy
-
Question: Is your raw extract "dirty"? Are you removing interferences like fats, pigments, and organic acids?
-
Expertise & Causality: A raw solvent extract contains many co-extracted matrix components that cause ion suppression.[18] A cleanup step is essential to remove these interferences. The two most effective and widely adopted methods are Solid-Phase Extraction (SPE) and QuEChERS.[18][19]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): Ideal for solid and semi-solid matrices like food and soil.[6][20] It combines salting-out extraction with a simple and rapid cleanup step called dispersive SPE (d-SPE), where sorbents are added directly to the extract.[6]
-
Solid-Phase Extraction (SPE): Excellent for cleaning up liquid samples (e.g., water) or complex extracts.[5][8][18] The extract is passed through a cartridge packed with a sorbent that retains the analyte while interferences are washed away.
-
-
Action:
-
For solid samples, implement the QuEChERS method (see Protocol 1).
-
For water samples, implement SPE (see Protocol 2).
-
-
-
Step 3: Concentrate the Final Extract
-
Question: Is your final extract volume too large, resulting in a diluted sample?
-
Expertise & Causality: Trace analysis requires concentrating the analyte into a small final volume before injection into the LC-MS/MS system.[4][18] This step directly increases the mass of analyte introduced onto the column, leading to a stronger signal.
-
Action: After cleanup, gently evaporate the solvent from your final extract using a stream of nitrogen (N-EVAP).[4] Reconstitute the dried residue in a small, precise volume (e.g., 200-500 µL) of the initial mobile phase of your LC method. This ensures compatibility with the chromatographic system and a sharp injection peak.
-
Issue 2: Signal is Present, but High Background Noise or Interference Prevents Low-Level Quantification
This problem indicates that while your analyte is being detected, the signal-to-noise (S/N) ratio is poor. This requires refining your cleanup, chromatography, and detection methods.
Troubleshooting Workflow: Signal-to-Noise Optimization
Caption: Workflow for optimizing the signal-to-noise ratio.
-
Step 1: Enhance the Sample Cleanup
-
Question: Can your cleanup be more selective?
-
Expertise & Causality: If using QuEChERS, the choice of d-SPE sorbent is critical. Different sorbents remove different types of interferences.
-
Action: Tailor your d-SPE sorbent mix to your matrix based on the table below. For example, if analyzing a sample high in fatty acids and pigments (like soybeans), a combination of PSA and C18 is necessary.[7][14]
d-SPE Sorbent Primary Function Target Interferences Common Matrices MgSO₄ Water Removal Residual water Universal PSA (Primary Secondary Amine) Anion Exchange Organic acids, fatty acids, sugars, some pigments Fruits, Vegetables C18 (Octadecylsilane) Reversed-Phase Non-polar interferences (fats, oils) High-fat samples (e.g., oilseeds, milk) GCB (Graphitized Carbon Black) Adsorption Pigments (chlorophyll), sterols Highly pigmented samples (e.g., spinach, herbs) -
-
Step 2: Optimize the LC Separation
-
Question: Is your chromatographic peak sharp and well-separated from other peaks?
-
Expertise & Causality: Poor chromatography leads to broad peaks (lower signal intensity) and co-elution with matrix interferences (higher noise and ion suppression). A well-optimized LC method separates the analyte from these components before they enter the mass spectrometer.
-
Action:
-
Mobile Phase: Use a gradient elution with acetonitrile and water. Add a modifier like 0.1% formic acid or 5-10 mM ammonium formate to the mobile phase. This helps to protonate the analyte, leading to better peak shape and improved ionization efficiency in positive ESI mode.[7][13]
-
LC Column: Use a high-quality C18 column with a small particle size (e.g., ≤1.8 µm) for high-resolution separation.
-
Gradient Optimization: Adjust the gradient slope to ensure the analyte elutes in a region free from major matrix interferences.
-
-
-
Step 3: Refine the MS/MS Detection Parameters
-
Question: Are your MRM transitions selective and providing the best signal?
-
Expertise & Causality: Tandem mass spectrometry's power lies in its selectivity. By monitoring a specific fragmentation of your precursor ion (the parent molecule) into a product ion, you can filter out nearly all other noise. The efficiency of this fragmentation depends on the collision energy.
-
Action:
-
Infuse a pure standard of this compound directly into the mass spectrometer.
-
Identify the most abundant precursor ion (likely [M+H]⁺).
-
Fragment the precursor ion and identify at least two stable, abundant product ions.
-
For each precursor → product ion transition (your MRM), optimize the collision energy to find the voltage that produces the maximum product ion intensity. The most intense transition should be used for quantification, and the second most intense for confirmation.
-
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Modified QuEChERS Method for Soil or Plant Matrices[6][7][18]
-
Sample Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil or grains, add an equivalent volume of reagent water to rehydrate the sample and let it sit for 30 minutes.[6]
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the tube.
-
Add any internal standards at this stage.
-
Add a QuEChERS salt packet (commonly 4 g MgSO₄, 1 g NaCl).[7]
-
Cap tightly and shake vigorously for 2 minutes. This partitions the aqueous and organic layers and drives the analyte into the acetonitrile.
-
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25-50 mg of the appropriate sorbent (e.g., PSA + C18).[7]
-
Vortex for 1 minute.
-
-
Final Centrifugation & Preparation:
-
Centrifuge at ≥12,000 x g for 5 minutes.[7]
-
Take the final supernatant, filter through a 0.2 µm filter (PTFE or similar), and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples[8][11][16]
-
Sample Preparation:
-
Filter 250-500 mL of the water sample through a 0.7 µm glass fiber filter.[11]
-
Acidify the sample to pH ~3 with formic or phosphoric acid.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., a polymeric reversed-phase or graphitized carbon cartridge).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of reagent water (at pH 3). Do not let the cartridge go dry.
-
-
Sample Loading: Load the prepared water sample onto the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of reagent water to remove any remaining polar interferences.
-
Elution:
-
Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elute the analyte with a small volume (e.g., 2 x 3 mL) of a suitable solvent like methanol or acetonitrile, potentially containing a small amount of ammonia to ensure complete elution.
-
-
Concentration & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase. Vortex to dissolve, then transfer to an autosampler vial.
-
Protocol 3: Baseline LC-MS/MS Parameters for Analysis
| Parameter | Typical Setting | Rationale |
| LC Column | C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm | Provides excellent retention and separation for polar herbicides. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Acid and buffer improve peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reversed-phase LC. |
| Flow Rate | 0.3 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 - 10 µL | Balances loading amount with peak sharpness. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Imidazolinones ionize efficiently in positive mode.[13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification.[14] |
| MRM Transitions | Analyte-specific (determine by infusion) | Example for Imazethapyr: 290 -> 177, 290 -> 244[11] |
| Collision Energy | Analyte-specific (determine by infusion) | Must be optimized for each MRM transition to maximize signal. |
Section 4: Visual Decision Workflows
Caption: Decision tree for selecting the appropriate sample preparation technique.
References
-
Anastassiades, M., Lehotay, S.J. QuEChERS: Home. Available from: [Link]
-
Phenomenex. QuEChERS Method for Pesticide Residue Analysis. Available from: [Link]
-
Liu, W., et al. (2009). Improved extraction and clean-up of imidazolinone herbicides from soil solutions using different solid-phase sorbents. PubMed. Available from: [Link]
-
Lehotay, S.J. (2004). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available from: [Link]
-
Calvete-Sogo, H., et al. (2019). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. Available from: [Link]
-
Zaugg, S.D., et al. (1999). Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. PubMed. Available from: [Link]
-
SCION Instruments. A Comprehensive Guide to Pesticide Residue Analysis. Available from: [Link]
-
Baskaran, S., et al. (1997). Simultaneous Determination of Imidazolinone Herbicides from Soil and Natural Waters Using Soil Column Extraction and Off-Line Solid-Phase Extraction Followed by Liquid Chromatography with UV Detection or Liquid Chromatography/Electrospray Mass Spectroscopy. Analytical Chemistry - ACS Publications. Available from: [Link]
-
R Discovery. Simultaneous determination of imidazolinone herbicides from soil and natural waters using soil column extraction and off-line solid-phase extraction followed by liquid chromatography with UV detection or liquid chromatography/electrospray mass spectroscopy. Available from: [Link]
-
Agilent Technologies. Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Available from: [Link]
-
Retsch. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Available from: [Link]
-
ALS Life Sciences Europe. Analytical methods for Pesticide residue analysis. Available from: [Link]
-
Baskaran, S., et al. (1997). Simultaneous Determination of Imidazolinone Herbicides from Soil and Natural Waters Using Soil Column Extraction and Off-Line Solid-Phase Extraction Followed by Liquid Chromatography with UV Detection or Liquid Chromatography/Electrospray Mass Spectroscopy. Analytical Chemistry - ACS Publications. Available from: [Link]
-
Organomation. Pesticide Sample Preparation. Available from: [Link]
-
Assalin, M.R., et al. (2014). A method for determination of imazapic and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS. PubMed. Available from: [Link]
-
Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. Available from: [Link]
-
Kim, M., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. PMC - NIH. Available from: [Link]
-
Martins, G.N., et al. (2016). Simultaneous LC-MS/MS Determination of Imidazolinone Herbicides Together with Other Multiclass Pesticide Residues in Soil. ResearchGate. Available from: [Link]
-
U.S. Environmental Protection Agency. Environmental Chemistry Methods: Imazethapyr ( CL 263 , 222); No MRID. Available from: [Link]
-
Assalin, M.R., et al. (2014). A Method for Determination of Imazapic and Imazethapyr Residues in Soil Using an Ultrasonic Assisted Extraction and LC-MS/MS. ResearchGate. Available from: [Link]
-
Liu, W., et al. (2009). Determination of Imazethapyr Residues in Soil by SPE-HPLC. Semantic Scholar. Available from: [Link]
-
Kim, M., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. MDPI. Available from: [Link]
-
Shaifuddin, S.N.M., et al. (2014). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. World Academy of Science, Engineering and Technology, International Journal of Environmental, Chemical, Ecological, Geological and Geophysical Engineering. Available from: [Link]
-
Mastan, S.K., et al. (2016). Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. Der Pharma Chemica. Available from: [Link]
-
Gago-Ferrero, P., et al. (2020). Improving the Screening Analysis of Pesticide Metabolites in Human Biomonitoring by Combining High-Throughput In Vitro Incubation and Automated LC–HRMS Data Processing. Analytical Chemistry - ACS Publications. Available from: [Link]
-
Wang, Y., et al. (2022). Recent advances in rapid detection techniques for pesticide residue: A review. PMC - NIH. Available from: [Link]
-
National Center for Biotechnology Information. Imazethapyr. PubChem Compound Summary for CID 54740. Available from: [Link]
-
Food and Agriculture Organization of the United Nations. (2015). IMAZETHAPYR (289). Available from: [Link]
-
Corley, J. (2003). Best practices in establishing detection and quantification limits for pesticide residues in foods. ResearchGate. Available from: [Link]
-
Dilipkumar, M., et al. (2020). Physico-chemical properties of imazethapyr. ResearchGate. Available from: [Link]
-
Corley, J. (2002). Best practices in establishing detection and quantification limits for pesticide residues in foods. Food Additives & Contaminants. Available from: [Link]
-
Wikipedia. Imazapyr. Available from: [Link]
-
Fera Science Ltd. The importance of metabolites in trace organic residue analysis. Available from: [Link]
-
Mastan, S.K., et al. (2016). Determination of imazamox and imazethapyr herbicide residues in soybean oil. ResearchGate. Available from: [Link]
-
JMPR. (2005). IMAZETHAPYR.pdf. Available from: [Link]
-
University of Hertfordshire. Imazethapyr (Ref: AC 252925). AERU. Available from: [Link]
-
U.S. Environmental Protection Agency. (1989). Pesticide Fact Sheet Number 196 Imazethapyr. Available from: [Link]
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Validation & Comparative
A Comparative Toxicological Assessment: Imazethapyr and the Data Gap on its 3-Descarboxy Analog
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Imazethapyr, a member of the imidazolinone family of herbicides, is widely utilized in agriculture for the control of a broad spectrum of weeds. Its herbicidal activity stems from the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] As with any agrochemical, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. This guide provides a comparative analysis of the known toxicity of Imazethapyr and its derivative, 3-Descarboxy Imazethapyr. However, a significant data gap exists for the latter, precluding a direct, data-driven comparison and underscoring the critical need for further research into the toxicological profiles of herbicide impurities and metabolites.
Imazethapyr: A Toxicological Overview
Imazethapyr has been extensively studied and is characterized by low acute toxicity in mammalian systems. The primary route of exposure for the general population is through dietary intake, while occupational exposure can occur during its manufacture and application.
Mechanism of Action
The herbicidal action of Imazethapyr is initiated through its absorption by both the roots and foliage of plants, followed by translocation to the growing points.[1] There, it inhibits the AHAS enzyme, leading to a deficiency in the essential amino acids isoleucine, leucine, and valine. This disruption of protein synthesis ultimately interferes with DNA synthesis and cell growth, causing the eventual death of susceptible plants.[2]
Mammalian Toxicity
The toxicological profile of Imazethapyr in mammals has been established through a battery of tests, the results of which are summarized below.
Acute Toxicity:
Imazethapyr exhibits low acute toxicity across various routes of exposure.
| Test Species | Route of Exposure | LD50/LC50 Value | Toxicity Category | Reference |
| Rat | Oral | >5000 mg/kg bw | IV (Practically Non-toxic) | [3][4] |
| Rabbit | Dermal | >2000 mg/kg bw | III (Slightly Toxic) | [4] |
| Rat | Inhalation | >3.27 mg/L | III (Slightly Toxic) | [5] |
| Table 1: Acute Toxicity of Imazethapyr |
Subchronic and Chronic Toxicity:
Long-term exposure studies have been conducted in rats and dogs. In a 90-day dietary study in rats and dogs, the No Observable Effect Level (NOEL) was established at 10,000 ppm, the highest dose tested.[4] A one-year feeding study in dogs reported a NOEL of 1,000 ppm (equivalent to 25 mg/kg/day).[4]
Genotoxicity and Carcinogenicity:
Imazethapyr has not been found to be mutagenic in a battery of in vitro and in vivo genotoxicity assays, except at cytotoxic concentrations in an in vitro cytogenetics study.[5] Long-term carcinogenicity studies in rats and mice have not shown any evidence of oncogenic potential.[5]
Reproductive and Developmental Toxicity:
Reproductive and developmental toxicity studies in rats and rabbits have not revealed any teratogenic effects.[4] A two-generation reproduction study in rats established a NOEL for systemic and reproductive effects at 10,000 ppm (equivalent to 500 mg/kg/day), the highest dose tested.[4]
Ecotoxicity
Imazethapyr is considered practically non-toxic to birds, fish, aquatic invertebrates, and honeybees.[5]
| Organism | Test Type | LC50/EC50 Value | Toxicity Classification | Reference |
| Bobwhite Quail | Acute Oral | >2150 mg/kg | Practically Non-toxic | [5] |
| Mallard Duck | Dietary | >5000 ppm | Practically Non-toxic | [5] |
| Rainbow Trout | Acute | 340 mg/L | Practically Non-toxic | [5] |
| Daphnia magna | Acute | >1000 mg/L | Practically Non-toxic | [5] |
| Honeybee | Acute Contact | >100 µ g/bee | Practically Non-toxic | [5] |
| Table 2: Ecotoxicity of Imazethapyr |
This compound: An Uncharacterized Entity
In stark contrast to its parent compound, there is a significant and concerning lack of publicly available toxicological data for this compound. This compound is identified as an impurity of Imazethapyr and is available as a chemical standard for analytical purposes.[6] Its chemical structure indicates the absence of the carboxylic acid group present in Imazethapyr.
The absence of toxicity data for this compound makes a direct comparative analysis with Imazethapyr impossible. This data gap is a critical issue for several reasons:
-
Potential for Toxicity: The structural modification from Imazethapyr to its descarboxy analog could significantly alter its toxicological properties. The carboxylic acid group can influence a molecule's solubility, metabolism, and interaction with biological targets. Without empirical data, it is impossible to predict whether this compound is more or less toxic than the parent compound.
-
Exposure Assessment: As an impurity in commercial Imazethapyr formulations, there is a potential for human and environmental exposure to this compound. Without understanding its toxic potential, a comprehensive risk assessment of Imazethapyr products is incomplete.
-
Regulatory Implications: Regulatory agencies require a thorough toxicological evaluation of all components of a pesticide formulation, including significant impurities. The lack of data on this compound represents a challenge for a complete regulatory assessment.
The formation of this compound could potentially occur through the degradation of Imazethapyr in the environment, although specific pathways leading to this compound are not well-documented in the available literature. Photodegradation of Imazethapyr is known to occur, leading to the formation of various photoproducts, but this compound has not been explicitly identified as a major degradation product in the reviewed studies.[1][7]
Experimental Protocols for Toxicological Assessment
To address the data gap for this compound and to provide a framework for the toxicological evaluation of similar compounds, the following standard experimental protocols are outlined. These methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is used to assess the acute toxic effects of a substance when administered orally.
Methodology:
-
Animal Selection: Healthy young adult rats of a single sex (typically females) are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).
Chronic Toxicity (OECD 452)
This study evaluates the potential adverse effects of a substance following long-term, repeated oral exposure.
Methodology:
-
Animal Selection: Typically, rats are used. At least 20 animals of each sex per group are recommended.
-
Dose Administration: The test substance is administered daily in the diet or by gavage for a period of 12 to 24 months. At least three dose levels and a control group are used.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
-
Pathology: At the end of the study, all animals undergo a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.
Caption: Workflow for Chronic Toxicity Testing (OECD 452).
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
Methodology:
-
Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix).
-
Exposure: The tester strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria need to grow.
-
Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).
Conclusion and Future Directions
Imazethapyr demonstrates a low order of acute toxicity in mammalian systems and is not considered a significant risk for genotoxicity, carcinogenicity, or reproductive and developmental effects under normal use conditions. Its ecotoxicological profile is also favorable. However, the complete absence of toxicological data for its impurity, this compound, represents a significant knowledge gap.
To ensure a comprehensive understanding of the safety profile of Imazethapyr-based products, it is imperative that the toxicological properties of this compound are thoroughly investigated. This should include, at a minimum, an assessment of its acute toxicity, genotoxicity, and potential for other adverse effects. Such data are essential for a complete and accurate risk assessment and for ensuring the protection of human health and the environment. This case highlights the broader need for the routine toxicological evaluation of significant impurities and metabolites of all agrochemicals.
References
-
Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Imazethapyr. 2005. Available from: [Link]
-
University of Hertfordshire. Imazethapyr (Ref: AC 252925). Agriculture & Environment Research Unit (AERU). Available from: [Link]
-
Extension Toxicology Network (EXTOXNET). Imazethapyr. Pesticide Information Profile. 1996. Available from: [Link]
- Quian, H., et al. (2015). Imazethapyr-mediated consequences on plant growth are primarily exerted through inhibition of the rate-limiting enzyme involved in branched-chain amino acids (BCAAs) synthesis (valine, leucine, and isoleucine) i.e.
- Avila, M. C., et al. (2006). Photodegradation of the herbicide imazethapyr in aqueous solution: effects of wavelength, pH, and natural organic matter (NOM) and analysis of photoproducts. Journal of Agricultural and Food Chemistry, 54(8), 2969-2977.
-
U.S. Environmental Protection Agency (EPA). Pesticide Fact Sheet: Imazethapyr. 1989. Available from: [Link]
-
EXTOXNET. IMAZETHAPYR. 1996. Available from: [Link]
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- 1. Photodegradation of the herbicide imazethapyr in aqueous solution: effects of wavelength, pH, and natural organic matter (NOM) and analysis of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Federal Register :: Imazethapyr; Pesticide Tolerance [federalregister.gov]
- 3. fao.org [fao.org]
- 4. EXTOXNET PIP - IMAZETHAPYR [extoxnet.orst.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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A Senior Scientist's Guide to the Validation of an Analytical Method for 3-Descarboxy Imazethapyr in Accordance with SANTE Guidelines
This guide provides a comprehensive framework for the validation of an analytical method for the determination of 3-Descarboxy Imazethapyr, a key metabolite of the imidazolinone herbicide Imazethapyr. As the regulatory landscape for pesticide residues becomes increasingly stringent, robust and reliable analytical methods are paramount. This document is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical understanding and practical, field-proven insights, ensuring your method development and validation processes are scientifically sound and compliant with the European Commission's SANTE/11312/2021 guidelines.[1][2]
The causal logic behind each experimental choice is elucidated, transforming a mere protocol into a self-validating system. By grounding our discussion in authoritative sources and providing detailed experimental workflows, this guide aims to be an essential resource for any laboratory involved in pesticide residue analysis.
The Imperative of Method Validation under SANTE Guidelines
The SANTE/11312/2021 document provides a harmonized approach to analytical quality control and method validation for pesticide residue analysis in food and feed.[1][2] Adherence to these guidelines ensures the reliability, comparability, and defensibility of analytical data across different laboratories. For a metabolite like this compound, which may be part of a residue definition for regulatory purposes, a thoroughly validated method is not just a matter of good scientific practice but a critical regulatory requirement.
The core validation parameters stipulated by SANTE/11312/2021 form the backbone of this guide. We will explore each in detail, providing not just the 'what' but the 'why' behind each experimental step.
Foundational Knowledge: Physicochemical Properties of Imazethapyr and its Metabolite
A successful analytical method is built upon a solid understanding of the analyte's chemical nature. Imazethapyr is an amphiprotic molecule, possessing both acidic and basic functional groups. This characteristic governs its solubility and behavior during extraction and chromatography. While specific data for this compound is less common, its structural similarity to the parent compound allows us to infer its likely behavior. The removal of the carboxylic acid group will increase its basicity and likely alter its polarity, a critical consideration for chromatographic retention.
Comparative Analysis of Sample Preparation Strategies: QuEChERS vs. Solid-Phase Extraction (SPE)
The initial extraction and clean-up of the analyte from the sample matrix are arguably the most critical steps in the analytical workflow. The choice of technique can significantly impact recovery, reproducibility, and overall method performance. Here, we compare two prevalent techniques: the modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and the traditional Solid-Phase Extraction (SPE).
| Feature | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Solid-Phase Extraction (SPE) |
| Principle | Liquid-liquid partitioning followed by dispersive SPE (d-SPE) for cleanup. | Analyte is retained on a solid sorbent and eluted with a solvent. |
| Speed & Throughput | High throughput, with minimal sample handling steps.[3][4][5][6] | Lower throughput, can be time-consuming, although automation is possible. |
| Solvent Consumption | Generally lower solvent consumption compared to traditional methods.[4] | Can be solvent-intensive, though modern methods have reduced volumes. |
| Selectivity | Cleanup is less selective, relying on broad-spectrum sorbents like PSA and C18.[6][7] | Highly selective cleanup can be achieved by choosing specific sorbents.[8][9][10][11] |
| Matrix Effects | Can be more susceptible to matrix effects due to less selective cleanup.[5] | Generally results in cleaner extracts with reduced matrix effects.[11] |
| Cost | Lower cost per sample due to reduced solvent and hardware requirements.[4] | Can have a higher cost per sample due to the price of SPE cartridges. |
| Typical Application | Multi-residue methods in a wide variety of food and environmental matrices.[3][4][5][6] | Targeted analysis requiring high selectivity and concentration of the analyte.[8][9][10][11] |
For the analysis of this compound in complex matrices, a modified QuEChERS approach often provides a good balance of recovery and sample throughput. However, for challenging matrices or when lower detection limits are required, the selectivity of SPE may be advantageous.
Experimental Protocol: A Validated Method for this compound
The following protocol outlines a robust method for the analysis of this compound in a soil matrix, a common environmental sample. This method is designed to be compliant with SANTE guidelines.
Reagents and Materials
-
Analytical Standard: this compound (purity >98%). A certified reference material is required.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA).
-
QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate.
-
Dispersive SPE Sorbents: Primary secondary amine (PSA) and C18.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Standard Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and serially dilute to create working standards for calibration and spiking.
Sample Preparation (Modified QuEChERS)
-
Extraction: Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex to create a slurry. Add 10 mL of acetonitrile and the QuEChERS extraction salts. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: At least two multiple reaction monitoring (MRM) transitions should be monitored for quantification and confirmation.
Visualizing the Workflow
Caption: A flowchart illustrating the key phases of analytical method development and validation.
In-Depth Look at SANTE Validation Parameters
A successful validation study rigorously assesses the performance of the analytical method against the criteria set forth in the SANTE/11312/2021 guidelines.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of calibration standards at a minimum of five concentration levels. The range should encompass the expected concentration of the analyte in the samples.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Accuracy (Recovery)
Accuracy reflects the closeness of the mean test results to the true value. It is typically assessed through recovery experiments.
-
Procedure: Spike blank matrix samples at two or more concentration levels (e.g., the LOQ and a higher concentration). Analyze these spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within the range of 70-120%.
Precision (Repeatability and Reproducibility)
Precision is the measure of the agreement between independent test results.
-
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-day precision): The precision obtained under different operating conditions (e.g., different days, different analysts).
-
Procedure: Analyze multiple replicates of spiked samples at different concentration levels.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 20%.
Limit of Quantification (LOQ)
The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Procedure: The LOQ is typically determined as the lowest concentration level at which the method has been successfully validated for accuracy and precision.
-
Acceptance Criteria: The method should meet the accuracy and precision criteria at the stated LOQ.
Comparative Analysis of LC Columns for Imidazolinone Analysis
The choice of the analytical column is critical for achieving the desired separation and sensitivity. For imidazolinone herbicides and their metabolites, which can exhibit polar characteristics, a standard C18 column may not always provide optimal retention and peak shape.
| Column Type | Principle of Separation | Advantages for Imidazolinone Analysis | Disadvantages for Imidazolinone Analysis |
| Standard C18 | Reversed-phase chromatography based on hydrophobic interactions. | Widely available, robust, and well-understood. | May provide insufficient retention for more polar metabolites like this compound, leading to co-elution with matrix components. |
| Polar-Embedded C18 | C18 chain with an embedded polar group (e.g., amide, carbamate). | Enhanced retention of polar analytes, improved peak shape for basic compounds, and compatibility with highly aqueous mobile phases. | May have different selectivity compared to standard C18, requiring method re-optimization. |
| Polar-Endcapped C18 | C18 phase with a polar group used to endcap residual silanols. | Reduced peak tailing for basic compounds and improved performance at neutral pH. | Retention mechanism is still primarily hydrophobic. |
| Phenyl-Hexyl | Reversed-phase with pi-pi interactions from the phenyl group. | Offers alternative selectivity, particularly for aromatic compounds. | May not provide sufficient retention for non-aromatic analytes. |
For this compound, a polar-embedded or polar-endcapped C18 column is often a good starting point to ensure adequate retention and good peak shape, especially when using a mobile phase with a high aqueous content at the beginning of the gradient.
Decision-Making in Method Selection
Sources
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 3. Validation and application of a QuEChERS based method for estimation of half-life of imidazolinone herbicides in soils by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous determination of imidazolinone herbicides from soil and natural waters using soil column extraction and off-line solid-phase extraction followed by liquid chromatography with UV detection or liquid chromatography/electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 11. Improved extraction and clean-up of imidazolinone herbicides from soil solutions using different solid-phase sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Fate of Imazethapyr and its Metabolite, 3-Descarboxy Imazethapyr
This guide provides a detailed comparison of the environmental fate of the widely used imidazolinone herbicide, Imazethapyr, and its significant environmental metabolite, 3-Descarboxy Imazethapyr. Understanding the persistence, degradation, and mobility of both the parent compound and its metabolites is critical for a comprehensive environmental risk assessment. This document synthesizes available data, outlines key experimental methodologies, and highlights areas requiring further investigation, particularly concerning the metabolite.
Introduction: From Parent Herbicide to Environmental Metabolite
Imazethapyr is a selective, systemic herbicide used for the control of a broad spectrum of grass and broadleaf weeds in various crops, including soybeans and other legumes.[1] It functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is essential for the synthesis of branched-chain amino acids in plants.[1] In the environment, Imazethapyr undergoes degradation through various biotic and abiotic processes. One of the key transformation pathways is the microbial-mediated decarboxylation, leading to the formation of this compound. While extensive research has characterized the environmental behavior of Imazethapyr, there is a notable scarcity of publicly available data on the environmental fate of its 3-Descarboxy metabolite. This guide will present a comprehensive overview of what is known about Imazethapyr and provide a qualitative assessment of the expected behavior of this compound based on its chemical structure, alongside the standardized methods required to generate the necessary empirical data.
Physicochemical Properties: The Foundation of Environmental Behavior
The inherent chemical and physical properties of a compound govern its distribution and behavior in the environment. The table below compares the known properties of Imazethapyr with the limited available information for this compound.
| Property | Imazethapyr | This compound | Significance for Environmental Fate |
| Molecular Formula | C₁₅H₁₉N₃O₃[2] | C₁₄H₁₉N₃O[3][4] | Defines the basic structure and elemental composition. |
| Molecular Weight | 289.33 g/mol [1][2] | 245.32 g/mol [3][4] | Influences transport and diffusion rates. |
| Water Solubility | 1400 mg/L (at 25°C, pH 7)[5][6] | Data not available | High solubility suggests potential for movement with water (leaching, runoff). |
| Vapor Pressure | 2.1 x 10⁻¹¹ mm Hg (at 25°C, estimated)[2] | Data not available | Very low vapor pressure indicates that volatilization is not a significant dissipation pathway. |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.49 (at pH 7, 25°C)[2] | Data not available | A low Log K_ow_ suggests a preference for the aqueous phase over organic phases, correlating with lower bioaccumulation potential and potentially higher mobility in soil. |
| pK_a_ (Dissociation Constant) | pK_a1_ = 2.1, pK_a2_ = 3.9[2] | Data not available | As a weak acid, Imazethapyr will exist predominantly in its anionic form in most environmental soils and waters (pH > 4), which significantly impacts its sorption behavior. The loss of the carboxylic acid group in the metabolite will remove this primary acidic functional group. |
Degradation Pathways and Persistence
The persistence of a herbicide in the environment is determined by the rate of its degradation through various chemical and biological processes.
Abiotic Degradation: The Role of Light and Water
Imazethapyr:
-
Photodegradation: Imazethapyr is susceptible to degradation by sunlight, particularly in aqueous solutions. The photodegradation half-life in water has been reported to be as short as 4 to 5 hours under intense irradiation simulating sunlight.[2] On soil surfaces, photolysis also occurs, but at a slower rate, with one study noting a half-life of 9.8 days.[7] The process leads to the formation of several minor metabolites.[8][9]
-
Hydrolysis: Imazethapyr is stable to hydrolysis at acidic and neutral pH (pH 3 and 7).[7][10] Slow hydrolysis can occur under alkaline conditions (pH 9), but this is generally not considered a major degradation pathway in typical environmental compartments.[7][10]
This compound:
-
Data not available. It can be hypothesized that the core imidazolinone and pyridine ring structures, which are the primary chromophores responsible for absorbing light, remain intact. Therefore, photodegradation is likely to be a relevant degradation pathway for the metabolite as well. Its susceptibility to hydrolysis is expected to be low, similar to the parent compound.
Biotic Degradation: The Microbial Contribution
Imazethapyr: Microbial degradation is a primary route of dissipation for Imazethapyr in soil.[11][12] Numerous studies have isolated bacteria, such as Pseudomonas and Brevibacterium species, capable of utilizing Imazethapyr as a carbon source.[13][14][15] The rate of degradation is influenced by soil type, organic matter content, moisture, and temperature.[16]
-
Soil Half-life (DT₅₀): The field dissipation half-life of Imazethapyr can be highly variable, with reported values ranging from as short as 2.8-7.4 days in some tropical soils to several months in others.[17][18] Some studies have noted biphasic degradation, with a rapid initial phase followed by a much slower decline, suggesting long-term persistence of a fraction of the applied herbicide.[16][18][19]
This compound:
-
Data not available. As a product of microbial degradation, it is by definition microbially formed. Its own susceptibility to further microbial breakdown is a critical data gap. The persistence of this metabolite will determine its potential to accumulate in the soil environment.
Visualizing the Degradation Pathway
The following diagram illustrates the primary microbial degradation step from Imazethapyr to its 3-Descarboxy metabolite.
Caption: Transformation of Imazethapyr to this compound.
Mobility in Soil and Water
The mobility of a herbicide determines its potential to move from the point of application into other environmental compartments, such as groundwater or surface water bodies. This is primarily governed by its sorption to soil particles.
Soil Sorption
The soil organic carbon-water partitioning coefficient (K_oc_) is a key parameter used to predict the potential for a chemical to move with soil water. A low K_oc_ value indicates weak sorption and high mobility.
Imazethapyr: Imazethapyr generally exhibits weak sorption to soils, leading to a high potential for mobility and leaching.[11]
-
K_oc_ Values: Reported K_oc_ values are typically low, ranging from approximately 13 to 173 L/kg.[2][20]
-
Influence of pH: Sorption is highly dependent on soil pH. As a weak acid with a pK_a_ of 3.9, Imazethapyr exists as an anion in most agricultural soils (pH > 5). Anionic repulsion from negatively charged clay and organic matter surfaces leads to reduced sorption and increased mobility. In more acidic soils, sorption can increase.[2]
-
Leaching Potential: Numerous studies have confirmed the leaching potential of Imazethapyr, with residues detected at depths below the typical root zone, indicating a risk to groundwater.[11][19][21][22] The Groundwater Ubiquity Score (GUS), which combines persistence and sorption, classifies Imazethapyr as having a high leachability potential.[5]
This compound:
-
Data not available. The removal of the carboxylic acid functional group is a critical structural change that will significantly alter its interaction with soil. The metabolite will no longer possess the primary acidic functional group of the parent compound. This loss of a polar, ionizable group may:
-
Decrease its affinity for water.
-
Increase its octanol-water partition coefficient (K_ow_).
-
Lead to stronger partitioning to soil organic matter. It is therefore plausible that this compound will be less mobile and have a higher K_oc_ value than Imazethapyr. However, without experimental data, this remains a hypothesis.
-
Experimental Protocols for Environmental Fate Assessment
To address the data gaps for this compound and to standardize comparative studies, the following internationally recognized protocols are essential.
Protocol 1: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
This study determines the rate and pathway of degradation in soil under controlled laboratory conditions.[23][24][25][26][27]
Objective: To determine the degradation rate (DT₅₀) of the test substance and identify major transformation products.
Methodology:
-
Test System: At least three different soil types are chosen to represent a range of properties (e.g., texture, organic carbon, pH). Soil is typically sieved (2 mm) and moisture is adjusted to a specific level (e.g., 40% of maximum water holding capacity).
-
Test Substance Application: The test substance (preferably ¹⁴C-radiolabeled for accurate mass balance) is applied to the soil samples at a rate relevant to its expected environmental concentration.
-
Incubation: Samples are incubated in the dark at a constant temperature (e.g., 20°C) in biometer flasks or a flow-through system that allows for the trapping of CO₂ and other volatile products.[26][27]
-
Sampling: Duplicate flasks are removed at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction and Analysis:
-
Soil samples are extracted using appropriate solvents (e.g., acetonitrile/water).
-
The concentration of the parent compound and its transformation products in the extracts is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[28][29] For radiolabeled studies, Liquid Scintillation Counting (LSC) and radio-HPLC are used.
-
-
Data Analysis: The decline of the parent compound is plotted over time, and degradation kinetics (e.g., first-order) are used to calculate the DT₅₀ (time to 50% dissipation). The formation and decline of metabolites like this compound are also quantified.
Visualizing the Soil Degradation Workflow
Caption: Workflow for an OECD 307 soil degradation study.
Protocol 2: Adsorption/Desorption Using a Batch Equilibrium Method (OECD Guideline 106)
This study measures the extent to which a chemical partitions between soil and water.[30][31][32][33]
Objective: To determine the soil-water distribution coefficient (K_d_) and the soil organic carbon-water partitioning coefficient (K_oc_).
Methodology:
-
Test System: A minimum of five different soil types with varying organic carbon content, clay content, and pH are used.[30][31] A 0.01 M CaCl₂ solution is typically used as the aqueous phase to mimic soil solution ionic strength and improve centrifugation.[34]
-
Preliminary Tests: Initial tests are run to determine the optimal soil-to-solution ratio, equilibration time, and to ensure the test substance does not adsorb to the vessel walls.[30]
-
Equilibration: Known masses of soil are placed in centrifuge tubes with the aqueous solution containing the test substance at several concentrations. The tubes are agitated on a shaker for the predetermined equilibration time (e.g., 24 hours) at a constant temperature.
-
Separation and Analysis: The tubes are centrifuged to separate the solid (soil) and liquid (aqueous) phases. The concentration of the test substance remaining in the aqueous phase is measured by a suitable analytical method (e.g., HPLC).
-
Calculation:
-
The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations.
-
The distribution coefficient (K_d_) is calculated as the ratio of the concentration in soil (mg/kg) to the concentration in water (mg/L).
-
The K_oc_ is calculated by normalizing the K_d_ value to the fraction of organic carbon in the soil: K_oc_ = (K_d_ / %OC) * 100.
-
Comparative Summary and Directions for Future Research
| Environmental Fate Parameter | Imazethapyr | This compound |
| Primary Degradation Route | Microbial Degradation, Photodegradation[2][11] | Data not available |
| Persistence (Soil DT₅₀) | Variable; can range from days to months[17][18] | Data not available |
| Mobility (K_oc_) | High (Low K_oc_: 13 - 173 L/kg)[2][20] | Data not available (Hypothesized to be lower) |
| Leaching Potential | High[5][21] | Data not available (Hypothesized to be lower) |
The environmental fate of Imazethapyr is characterized by moderate persistence and high mobility, particularly in soils with neutral to alkaline pH, posing a potential risk for leaching into groundwater. Its degradation is primarily driven by microbial activity, leading to the formation of metabolites such as this compound.
There is a critical lack of empirical data on the environmental fate of this compound. While its chemical structure suggests it may be more persistent and less mobile than its parent compound, experimental studies following standardized guidelines (OECD 307 and 106) are urgently needed. Generating these data is essential to fully assess the environmental risks associated with the use of Imazethapyr and to understand the complete lifecycle of its residues in the environment. Future research should prioritize these studies to ensure that risk assessments are based on a comprehensive understanding of both the parent herbicide and its principal metabolites.
References
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Situ Biosciences. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method.
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OECD. OECD 106: Adsorption-desorption using a batch equilibrium method.
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OECD. Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method.
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ECETOC. APPENDIX C: MEASUREMENT OF SORPTION (Kd).
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Sondhia, S. (2015). Residues of imazethapyr in field soil and plant samples following an application to soybean. Weed Biology and Management, 15(3), 125-131.
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Sondhia, S. (2013). Evaluation of imazethapyr leaching in soil under natural rainfall conditions. Indian Journal of Weed Science, 45(1), 58-61.
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Elazzouzi, M., et al. (2002). ABIOTIC DEGRADATION OF IMAZETHAPYR IN AQUEOUS SOLUTION. Journal of Environmental Science and Health, Part B, 37(5), 445-451.
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Martins, D., et al. (2015). Determination of the Leaching Potential and Residues Activity of Imidazolinone Herbicide in Clearfield Rice Soil Using High-Performance Liquid Chromatography. Bulletin of Environmental Contamination and Toxicology, 95, 435-441.
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Gupta, V.K., et al. (2012). Rapid Spectrophotometric Method for Determination of Imazethapyr Herbicide in Commercial Formulations and Environmental Samples. Journal of Analytical & Bioanalytical Techniques, 3(4).
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Wang, S., et al. (2009). Isolation, characterization of a strain capable of degrading imazethapyr and its use in degradation of the herbicide in soil. Journal of Environmental Science and Health, Part B, 44(6), 549-557.
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Manisankar, C., et al. (2015). Effect of rate of application on degradation of imazethapyr in groundnut and soil under tropical Indian condition. Indian Journal of Weed Science, 47(2), 164-168.
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ResearchGate. Degradation of imazethapyr in soil: impact of application rate, soil physicochemical properties and temperature.
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Liu, W., Pusino, A., & Gessa, C. (1992). High-performance liquid chromatographic determination of the herbicide imazapyr residues in water and soil. Science of The Total Environment, 123-124, 39-43.
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Krishikosh. BIOREMEDIATION OF IMAZETHAPYR IN SOIL/WATER SYSTEM.
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Wang, Y., et al. (2023). Biodegradation of Imazethapyr by Bacterial Strain IM9601 Isolated from Agricultural Soil. Current Microbiology, 81(1), 19.
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Shaifuddin, S. N. M., et al. (2014). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. International Journal of Chemical, Environmental & Biological Sciences, 2(1), 44-47.
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Ahmad, R., & Rahman, A. (2009). Sorption characteristics of atrazine and imazethapyr in soils of new zealand. Journal of Agricultural and Food Chemistry, 57(22), 10866-10875.
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Wang, Y., et al. (2023). Biodegradation of Imazethapyr by Bacterial Strain IM9601 Isolated from Agricultural Soil. PMC, 81(1), 19.
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Saha, A., et al. (2016). Influence of imazethapyr and quizalofop-p-ethyl application on microbial biomass and enzymatic activity in peanut grown soil. Environmental Science and Pollution Research, 23(24), 24869-24881.
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EXTOXNET. IMAZETHAPYR.
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Qualls, R. G., et al. (2003). Comparison of the Photodegradation of Imazethapyr in Aqueous Solution, on Epicuticular Waxes, and on Intact Corn (Zea Mays) and Soybean (Glycine Max) Leaves. Journal of Agricultural and Food Chemistry, 51(10), 2974-2983.
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ResearchGate. Soil Sorption Coefficients (K d ) for Ametryn and Imazethapyr in the Soils Studied.
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El Azzouzi, M., et al. (2016). Adsorption of imazethapyr on six agricultural soils of Morocco: Evaluation of the impact of soil properties. Arabian Journal of Chemistry, 9, S1332-S1337.
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IUPAC. PESTICIDE SOIL SORPTION PARAMETERS: THEORY, MEASUREMENT, USES, LIMITATIONS AND RELIABILITY.
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A Guide to Inter-Laboratory Comparison for the Analysis of 3-Descarboxy Imazethapyr
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantitative analysis of 3-Descarboxy Imazethapyr, a significant metabolite of the imidazolinone herbicide, Imazethapyr. This document is intended for researchers, analytical scientists, and laboratory managers in the fields of environmental monitoring, food safety, and agrochemical analysis. The objective is to establish a robust protocol to assess and ensure the proficiency and comparability of analytical results among participating laboratories.
Introduction: The Analytical Challenge of this compound
Imazethapyr is a widely used selective herbicide for the control of various broadleaf weeds and grasses.[1] Its primary metabolite, this compound, is formed through the removal of the carboxyl group from the pyridine ring of the parent molecule. Understanding the environmental fate and potential residues of this metabolite is crucial for comprehensive risk assessment. The analysis of this compound presents unique challenges due to its polarity and potential for matrix interference in complex samples such as soil, water, and agricultural products.
An inter-laboratory comparison is an essential tool for evaluating and improving the quality and reliability of analytical data.[2][3] By analyzing identical samples, participating laboratories can assess their analytical performance against a consensus value and identify potential biases or areas for methodological improvement. This guide outlines a structured approach to an ILC for this compound, from sample preparation to statistical data evaluation.
The Logic of the Inter-Laboratory Comparison Workflow
The successful execution of an ILC relies on a well-defined and logical workflow. The following diagram illustrates the key stages of the proposed comparison, ensuring a systematic and transparent process from initiation to completion.
Caption: Workflow for the this compound Inter-Laboratory Comparison.
Experimental Protocol: A Harmonized Approach
To ensure comparability of results, all participating laboratories should adhere to the following harmonized analytical protocol. This method is a synthesized approach based on established analytical procedures for Imazethapyr and other imidazolinone herbicides, adapted for the specific analysis of this compound.[1][4][5][6][7]
Materials and Reagents
-
Reference Standard: Certified reference material of this compound (purity ≥98%).[8]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium formate (LC-MS grade), and sodium hydroxide.
-
Solid Phase Extraction (SPE): Strong Cation Exchange (SCX) cartridges.
Sample Preparation (Soil Matrix)
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of 0.1 M sodium hydroxide solution.
-
Vortex for 1 minute and shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an SCX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the extracted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol.
-
Elute the analyte with 10 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions: Monitor at least two precursor-to-product ion transitions for this compound for quantification and confirmation.
Data Analysis and Performance Evaluation
The statistical analysis of the submitted data will be performed in accordance with ISO 5725-2 to determine the repeatability and reproducibility of the analytical method.[2][3] Key performance indicators for each laboratory will be calculated, including the z-score, which provides a measure of the deviation of a laboratory's result from the consensus value.
Z-Score Calculation:
z = (x - X) / σ
where:
-
z is the z-score
-
x is the result from the participating laboratory
-
X is the assigned value (consensus mean of all participants' results after outlier removal)
-
σ is the target standard deviation for proficiency assessment
Interpretation of Z-Scores:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Hypothetical Data from Inter-Laboratory Comparison
The following table presents a hypothetical dataset to illustrate the evaluation of results from an ILC.
| Laboratory ID | Reported Concentration (µg/kg) | Z-Score | Performance Evaluation |
| Lab-001 | 45.2 | -0.87 | Satisfactory |
| Lab-002 | 51.5 | 0.58 | Satisfactory |
| Lab-003 | 48.7 | -0.06 | Satisfactory |
| Lab-004 | 55.1 | 1.41 | Satisfactory |
| Lab-005 | 39.8 | -2.14 | Questionable |
| Lab-006 | 49.5 | 0.12 | Satisfactory |
| Lab-007 | 62.3 | 3.04 | Unsatisfactory |
| Lab-008 | 47.9 | -0.25 | Satisfactory |
| Consensus Mean | 49.2 | ||
| Standard Deviation | 4.3 |
Conclusion and Path Forward
This guide provides a foundational framework for conducting a successful inter-laboratory comparison for the analysis of this compound. By adhering to the outlined protocol and statistical evaluation methods, participating laboratories can gain valuable insights into their analytical performance, contribute to the harmonization of analytical methods, and ultimately enhance the quality and reliability of environmental and food safety data. The results of such a comparison will provide a benchmark for laboratories and can be used to identify and address sources of analytical variability.
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Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
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United States Environmental Protection Agency. Environmental Chemistry Methods: Imazethapyr. [Link]
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Analyzeseeds. Inter laboratory Comparative Tests ISO 5725-2. [Link]
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United States Environmental Protection Agency. Environmental Chemistry Methods: Imazethapyr ( CL 263 , 222). [Link]
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Diva-Portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]
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SpringerLink. Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. [Link]
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Indian Journal of Weed Science. Evaluation of imazethapyr leaching in soil under natural rainfall conditions. [Link]
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ResearchGate. A Method for Determination of Imazapic and Imazethapyr Residues in Soil Using an Ultrasonic Assisted Extraction and LC-MS/MS. [Link]
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Der Pharma Chemica. Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. [Link]
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Krishikosh. BIOREMEDIATION OF IMAZETHAPYR IN SOIL/WATER SYSTEM. [Link]
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Malaysian Journal of Analytical Sciences. ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
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CompaLab. Use of results of interlaboratory comparisons. [Link]
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Quarantine and plant protection. Analytical control of active substances of the class of imidazolinones in herbicide formulations. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Extraction Methods for 3-Descarboxy Imazethapyr
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive comparative study of different extraction methodologies for 3-Descarboxy Imazethapyr, an impurity and potential degradation product of the widely used herbicide Imazethapyr. As a non-acidic, moderately polar compound, its extraction from complex matrices such as soil, water, and agricultural products requires careful consideration of the chosen technique to ensure high recovery and purity. This document delves into the theoretical underpinnings and practical applications of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. Detailed experimental protocols, supported by comparative data, are presented to guide researchers in selecting the optimal strategy for their analytical needs.
Introduction: The Analytical Challenge of this compound
Imazethapyr is a selective herbicide belonging to the imidazolinone family, characterized by its pyridine-carboxylic acid moiety.[1][2] Its environmental fate and metabolic pathways can lead to the formation of various byproducts, including this compound. This derivative is formed by the removal of the carboxylic acid group at the 3-position of the pyridine ring, resulting in a significant alteration of its physicochemical properties.
The absence of the ionizable carboxylic acid group renders this compound less polar and non-acidic compared to its parent compound. This fundamental difference necessitates a tailored approach to its extraction from various environmental and biological matrices. While methods for the acidic parent compound, Imazethapyr, are well-documented, the extraction of its neutral descarboxylated counterpart presents a distinct analytical challenge. This guide aims to provide a comparative analysis of suitable extraction techniques, empowering researchers to make informed decisions for the accurate and efficient quantification of this specific analyte.
Chemical Profile: Imazethapyr vs. This compound
| Property | Imazethapyr | This compound | Implication for Extraction |
| Chemical Structure | Contains a carboxylic acid group on the pyridine ring. | Lacks the carboxylic acid group. | Imazethapyr is acidic; this compound is neutral/weakly basic. |
| IUPAC Name | 5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid[1] | 2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one | Highlights the key structural difference. |
| Molecular Formula | C15H19N3O3[1] | C14H19N3O | Indicates a lower molecular weight. |
| Molecular Weight | 289.33 g/mol [1] | 245.32 g/mol | Relevant for mass spectrometry. |
| CAS Number | 81335-77-5[1] | 89084-60-6 | Unique identifier for each compound. |
| Polarity | More polar due to the carboxylic acid group. | Less polar, more lipophilic. | Influences choice of extraction solvents and sorbents. |
| Solubility | pH-dependent water solubility. | Higher solubility in organic solvents. | Dictates the selection of partitioning and elution solvents. |
Comparative Methodologies for Extraction
This section details three prominent extraction techniques applicable to this compound: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS protocol. The causality behind experimental choices is explained, grounding the protocols in the chemical properties of the analyte.
Solid-Phase Extraction (SPE): A Targeted Approach
SPE is a highly selective and versatile technique that utilizes a solid sorbent to isolate analytes from a liquid sample. For a moderately polar, non-acidic compound like this compound, a reversed-phase SPE sorbent is the logical choice.
Principle of Reversed-Phase SPE:
In reversed-phase SPE, a non-polar stationary phase (e.g., C18-bonded silica) is used to retain non-polar to moderately polar analytes from a polar mobile phase (the sample matrix, often aqueous). The retained analytes are then eluted with a non-polar organic solvent.
Experimental Protocol: Reversed-Phase SPE for this compound from Water
-
Sorbent Selection: A C18 (octadecyl) bonded silica cartridge is recommended due to its strong retention of non-polar and moderately polar compounds.
-
Conditioning: The C18 cartridge is first conditioned with 5 mL of methanol followed by 5 mL of deionized water. This activates the C18 chains and ensures reproducible interactions with the analyte.
-
Sample Loading: The aqueous sample (e.g., 100 mL of filtered river water), adjusted to a neutral pH, is passed through the conditioned cartridge at a slow, steady flow rate (e.g., 5 mL/min). The neutral nature of this compound ensures its retention on the non-polar sorbent.
-
Washing: The cartridge is washed with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove any co-adsorbed polar interferences.
-
Elution: The retained this compound is eluted with a small volume (e.g., 2 x 2 mL) of a non-polar solvent like ethyl acetate or a mixture of acetonitrile and methanol.
-
Concentration: The eluate is then concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.
Workflow for Reversed-Phase SPE
Caption: Workflow for Solid-Phase Extraction of this compound.
Liquid-Liquid Extraction (LLE): The Classic Partitioning Method
LLE is a fundamental extraction technique based on the differential solubility of a compound in two immiscible liquid phases. Due to its increased lipophilicity compared to Imazethapyr, this compound will partition favorably into a non-polar organic solvent from an aqueous matrix.
Principle of LLE:
The choice of extraction solvent is critical and is guided by the "like dissolves like" principle. A non-polar or moderately polar solvent that is immiscible with water is selected to efficiently extract the analyte. The pH of the aqueous phase is also a key parameter to control the charge state of the analyte and potential interferences. For the neutral this compound, extraction at a neutral pH is optimal.
Experimental Protocol: LLE for this compound from a Soil Extract
-
Initial Soil Extraction: A representative soil sample (e.g., 10 g) is first extracted with an organic solvent like acetonitrile or a mixture of acetone and hexane to bring the analyte into a liquid phase.[3]
-
Partitioning: The resulting soil extract is then partitioned with water and a non-polar, water-immiscible solvent such as dichloromethane or ethyl acetate in a separatory funnel.
-
pH Adjustment: The aqueous phase should be maintained at a neutral pH to ensure this compound remains in its neutral, more lipophilic form.
-
Extraction: The mixture is shaken vigorously to facilitate the transfer of the analyte into the organic phase. The layers are allowed to separate, and the organic layer is collected. This process is typically repeated two to three times with fresh organic solvent to maximize recovery.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water, filtered, and then concentrated using a rotary evaporator. The residue is redissolved in a small volume of a suitable solvent for analysis.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction of this compound.
QuEChERS: The Modern, Streamlined Approach
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique, particularly for multi-residue pesticide analysis in food and agricultural products.[4][5] Its application for a moderately polar analyte like this compound is highly advantageous due to its speed and efficiency.
Principle of QuEChERS:
QuEChERS involves an initial extraction with acetonitrile followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where a small amount of sorbent is added to the extract to remove interfering matrix components.[4]
Experimental Protocol: QuEChERS for this compound from a Fruit or Vegetable Matrix
-
Sample Homogenization: A representative sample (e.g., 10-15 g of homogenized fruit or vegetable) is weighed into a 50 mL centrifuge tube.
-
Extraction and Partitioning:
-
Add 10 mL of acetonitrile.
-
Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to facilitate the partitioning of the analyte into the acetonitrile layer.[4]
-
Shake vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the acetonitrile supernatant is transferred to a new centrifuge tube containing a d-SPE sorbent mixture. For a moderately polar analyte in a general food matrix, a combination of primary secondary amine (PSA) sorbent (to remove sugars and organic acids) and C18 sorbent (to remove non-polar interferences) is suitable.
-
The tube is shaken and then centrifuged.
-
-
Final Extract: The cleaned-up supernatant is collected and is ready for direct injection into an LC-MS/MS system or can be further concentrated if necessary.
Workflow for QuEChERS
Caption: Workflow for QuEChERS Extraction of this compound.
Comparative Performance and Data Analysis
The selection of an optimal extraction method depends on a variety of factors including the sample matrix, required sensitivity, sample throughput, and available resources. The following table provides a comparative summary of the discussed methods based on expected performance for this compound.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Selectivity | High (tunable with sorbent choice) | Moderate | Moderate to High |
| Recovery Rate | High (>90%) | Good (80-95%), operator dependent | High (>85%) |
| Solvent Consumption | Low to Moderate | High | Low |
| Extraction Time | Moderate | High | Low |
| Sample Throughput | Moderate (can be automated) | Low | High |
| Cost per Sample | Moderate | Low | Low |
| Ease of Use | Requires some expertise | Labor-intensive | Easy to perform |
| Matrix Compatibility | Excellent for aqueous samples | Good for aqueous and pre-extracted samples | Excellent for high-moisture solids |
Post-Extraction Analysis: Detection and Quantification
Following extraction, a sensitive and selective analytical technique is required for the detection and quantification of this compound. Due to its chemical structure, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most suitable technique.
-
Chromatography: Reversed-phase HPLC with a C18 column would provide good separation from potential interferences. A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid to promote protonation for positive ion mode detection) would be appropriate.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored.
For more volatile, thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) could also be considered, potentially after a derivatization step to improve volatility and chromatographic behavior.[6]
Conclusion and Recommendations
The choice of the most appropriate extraction method for this compound is contingent on the specific analytical objectives.
-
For high-throughput screening of a large number of samples, particularly in food matrices, the QuEChERS method is highly recommended due to its speed, efficiency, and low cost.
-
For achieving the highest selectivity and purity of the extract, especially from complex aqueous matrices, Solid-Phase Extraction (SPE) is the preferred method.
-
Liquid-Liquid Extraction (LLE) remains a viable and cost-effective option, particularly when dealing with a smaller number of samples and when high solvent consumption is not a major concern.
Ultimately, the methods presented in this guide provide a robust framework for researchers to develop and validate a suitable extraction and analysis workflow for this compound, ensuring accurate and reliable results in their scientific investigations.
References
-
SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis. Retrieved from [Link]
-
Kintek Detection. (n.d.). What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54740, Imazethapyr. Retrieved from [Link]
-
SGE Analytical Science. (n.d.). Pesticide Analysis Guide. Retrieved from [Link]
- F. J. Schenck & J. E. Hobbs. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
-
U.S. Environmental Protection Agency. (2014). Guidance for Addressing Unextracted Pesticide Residues in Laboratory Studies. Retrieved from [Link]
-
QuEChERS.com. (n.d.). About the method. Retrieved from [Link]
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Validating 3-Descarboxy Imazethapyr as a Biomarker for Imazethapyr Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental monitoring and agricultural science, the accurate assessment of herbicide degradation is paramount. Imazethapyr, a widely used imidazolinone herbicide, persists in the environment, posing potential risks to subsequent crops and ecosystems.[1][2] The ability to reliably track its degradation is therefore of significant interest. This guide provides an in-depth technical comparison and a proposed experimental framework for the validation of 3-Descarboxy Imazethapyr as a potential biomarker for the degradation of its parent compound, Imazethapyr.
Introduction: The Need for Reliable Degradation Markers
Imazethapyr functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in plants, crucial for the biosynthesis of branched-chain amino acids, thereby leading to weed death.[2] Its persistence in soil and water is influenced by factors such as microbial activity and photolysis.[1] Monitoring the dissipation of Imazethapyr is essential for environmental risk assessment and ensuring food safety.
A reliable biomarker for degradation offers a more nuanced understanding of the environmental fate of a herbicide than simply measuring the parent compound's concentration. An ideal biomarker should be a stable, quantifiable degradation product that appears and accumulates in correlation with the disappearance of the parent compound. This compound, a known impurity and potential metabolite of Imazethapyr, presents itself as a candidate for such a role.
Imazethapyr Degradation Pathways: Where Does this compound Fit?
The degradation of Imazethapyr proceeds through two primary pathways: microbial degradation and photodegradation.
Microbial Degradation: Soil microorganisms play a significant role in the breakdown of Imazethapyr.[3] Studies have identified various bacterial strains capable of utilizing Imazethapyr as a carbon source.[4] The metabolic pathways often involve hydroxylation, dealkylation, and cleavage of the imidazolinone ring. While specific studies detailing the microbial production of this compound are scarce, decarboxylation is a common microbial metabolic process.
Photodegradation: Imazethapyr is susceptible to degradation by sunlight, particularly in aqueous environments.[5][6] Photodegradation can lead to the formation of various photoproducts through processes like photohydrolysis and Norrish Type II reactions.[6] Research has proposed degradation pathways involving the modification of the imidazolinone ring and the pyridine ring.[7] The removal of the carboxylic acid group to form this compound is a plausible photochemical reaction.
Diagram: Proposed Degradation Pathways of Imazethapyr
Caption: A four-phase experimental workflow for the validation of this compound as a biomarker for Imazethapyr degradation.
Phase 1: Development and Validation of a Simultaneous Analytical Method
The cornerstone of this validation is a robust analytical method capable of simultaneously quantifying both Imazethapyr and this compound with high sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose. [8][9] Experimental Protocol: LC-MS/MS Method Development
-
Standard Preparation: Obtain certified reference standards for both Imazethapyr and this compound. Prepare individual and mixed stock solutions in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation:
-
Column: Utilize a reverse-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.
-
Flow Rate and Temperature: Optimize for sharp, symmetrical peaks.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Determine the optimal precursor ion and product ions for both analytes to create a highly selective Multiple Reaction Monitoring (MRM) method.
-
-
Method Validation: Validate the method according to international guidelines (e.g., ICH or FDA) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Phase 2: Controlled Degradation Studies
To establish a causal link, controlled experiments are necessary to track the formation of this compound during the degradation of Imazethapyr.
Experimental Protocol: Microbial Degradation Study (Soil Incubation)
-
Soil Selection: Choose a representative agricultural soil with a known microbial population.
-
Spiking: Treat soil samples with a known concentration of Imazethapyr. Include control samples (no Imazethapyr) and sterile control samples (autoclaved soil spiked with Imazethapyr) to differentiate between microbial and abiotic degradation.
-
Incubation: Incubate the soil samples under controlled conditions (temperature, moisture).
-
Sampling: Collect soil subsamples at regular time intervals over a period of several weeks.
-
Extraction: Extract Imazethapyr and its potential metabolites from the soil using an appropriate solvent system (e.g., a mixture of acetonitrile and water with pH adjustment).
-
Analysis: Analyze the extracts using the validated LC-MS/MS method.
Experimental Protocol: Photodegradation Study (Aqueous Solution)
-
Solution Preparation: Prepare aqueous solutions of Imazethapyr in buffered, purified water.
-
Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Include dark control samples to account for hydrolysis.
-
Sampling: Collect aliquots of the solutions at various time points.
-
Analysis: Directly analyze the aqueous samples (after appropriate dilution and filtration) using the validated LC-MS/MS method.
Phase 3: Data Analysis and Correlation
The data from the degradation studies will be used to establish a quantitative relationship between the parent compound and the potential biomarker.
-
Time-Course Profiles: Plot the concentrations of Imazethapyr and this compound as a function of time for both the microbial and photodegradation experiments.
-
Statistical Analysis: Perform a correlation analysis (e.g., Pearson correlation) to determine the statistical significance of the relationship between the decrease in Imazethapyr and the increase in this compound. A strong negative correlation for Imazethapyr and a strong positive correlation for this compound over time would support its role as a biomarker.
Phase 4: Validation and Interpretation
The final step is to synthesize the results and conclude on the validity of this compound as a biomarker.
-
Specificity: Does this compound form under both microbial and photodegradation conditions? Is it a major or minor degradation product?
-
Kinetics: How does the formation rate of this compound relate to the degradation rate of Imazethapyr?
-
Utility: Can the concentration of this compound be used to reliably estimate the extent of Imazethapyr degradation in environmental samples?
Conclusion and Future Perspectives
The validation of this compound as a biomarker for Imazethapyr degradation holds significant promise for improving our understanding of the environmental fate of this widely used herbicide. While direct evidence is currently limited, the proposed experimental framework provides a clear and scientifically rigorous path toward its validation. Successful validation would provide researchers and environmental scientists with a valuable tool for more accurate and informative monitoring of Imazethapyr contamination and its natural attenuation in the environment. Further research should also focus on identifying other potential degradation products to develop a more comprehensive picture of the Imazethapyr degradation pathway.
References
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Exploration of the biodegradation pathway and enhanced removal of imazethapyr from soil by immobilized Bacillus marcorestinctum YN1. PubMed. [Link]
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Chemical structure and degradation pathways proposed for imazethapyr... ResearchGate. [Link]
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Abiotic degradation of imazethapyr in aqueous solution. PubMed. [Link]
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Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water. MDPI. [Link]
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A method for determination of imazapic and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS. PubMed. [Link]
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Dissipation Kinetics and Residue Distribution of Imazethapyr in Urdbean (Vigna mungo (L.) Hepper) and Urdbean Field soil and its Effect on soil Microbial Population. Springer. [Link]
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Photochemical Degradation of Imazethapyr Herbicide in Aqueous Media. ResearchGate. [Link]
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Photodegradation of the Herbicide Imazethapyr in Aqueous Solution: Effects of Wavelength, pH, and Natural Organic Matter (NOM) and Analysis of Photoproducts. ResearchGate. [Link]
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Absorption, Translocation, and Metabolism of Glyphosate and Imazethapyr in Smooth Pigweed with Multiple Resistance. MDPI. [Link]
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Influence of imazethapyr and quizalofop-p-ethyl application on microbial biomass and enzymatic activity in peanut grown soil. PubMed. [Link]
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Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water. MDPI. [Link]
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Residues of imazethapyr in field soil and plant samples following an application to soybean. Journal of Pesticide Science. [Link]
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Imazethapyr (Ref: AC 252925). University of Hertfordshire. [Link]
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Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. National Center for Biotechnology Information. [Link]
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Simultaneous LC-MS/MS Determination of Imidazolinone Herbicides Together with Other Multiclass Pesticide Residues in Soil. ResearchGate. [Link]
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BIOREMEDIATION OF IMAZETHAPYR IN SOIL/WATER SYSTEM. Krishikosh. [Link]
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Registration Review Problem Formulation for Imazethapyr and Imazethapyr Ammonium Salt. Regulations.gov. [Link]
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Isolation and Identification of Imazethapyr (Herbicide) Degrading Soil Microorganism from Punjab Region. PharmaInfo. [Link]
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Environmental Chemistry Methods: Imazethapyr ( CL 263 , 222). U.S. Environmental Protection Agency. [Link]
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Biodegradation of Imazethapyr by Bacterial Strain IM9601 Isolated from Agricultural Soil. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Herbicidal Activity of Imazethapyr and its Metabolite, 3-Descarboxy Imazethapyr
This guide provides a detailed comparison of the herbicidal properties of Imazethapyr, a widely used imidazolinone herbicide, and its primary metabolite, 3-Descarboxy Imazethapyr. While direct comparative field data is scarce, this analysis leverages established principles of chemical structure-activity relationships (SAR) and the herbicide's mechanism of action to provide a robust scientific assessment for researchers and drug development professionals.
Introduction: The Parent Compound and its Metabolite
Imazethapyr is a selective, systemic herbicide valued for its control of a broad spectrum of grass and broadleaf weeds in various crops, including soybeans and other legumes.[1][2] Its mode of action, like other imidazolinones, is the inhibition of the essential plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2][3][4] This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[4] Inhibition of AHAS leads to a deficiency in these vital amino acids, which halts protein synthesis and cell growth, ultimately resulting in plant death.[5]
In both tolerant plants and soil environments, Imazethapyr undergoes metabolic degradation. One of the key metabolic products is this compound. This guide will demonstrate through structural analysis and mechanistic principles that this conversion is not a bioactivation but a detoxification step, rendering the molecule herbicidally inactive.
Structural Analysis: The Critical Role of the Carboxylic Acid Group
The herbicidal activity of the imidazolinone family is intrinsically linked to its chemical structure. The parent compound, Imazethapyr, possesses a pyridine ring with a carboxylic acid (-COOH) group at the 3-position. Its metabolite, this compound, is defined by the absence of this crucial functional group.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Chemical structures of Imazethapyr and this compound.
The key distinction is the carboxyl group, which is fundamental to the molecule's ability to interact with the AHAS enzyme. Structure-activity relationship studies confirm that a bioactive imidazolinone requires an aromatic ring with a carboxylic acid group positioned near the imidazolinone ring system.[6] This functional group is a primary point of interaction within the enzyme's binding site.
| Property | Imazethapyr | This compound |
| Molecular Formula | C₁₅H₁₉N₃O₃ | C₁₄H₁₉N₃O |
| Molecular Weight | 289.33 g/mol | 245.32 g/mol |
| Key Functional Group | Pyridine-3-carboxylic acid | Pyridine (unsubstituted at C3) |
| Herbicidal Activity | Active | Postulated Inactive |
Mechanism of Action: A Tale of Binding and Inactivity
Imazethapyr functions by physically blocking the substrate channel of the AHAS enzyme, preventing the natural substrates (pyruvate or 2-ketobutyrate) from reaching the active site.[7][8] This binding is a highly specific interaction between the herbicide molecule and the amino acid residues lining the channel.
The carboxylic acid group of Imazethapyr is essential for this interaction, likely forming hydrogen bonds or ionic interactions that anchor the inhibitor within the binding pocket. The loss of this group in this compound removes a critical anchoring point, drastically reducing the molecule's affinity for the enzyme. Consequently, this compound is unable to effectively block the substrate channel and inhibit the enzyme.
This principle is the foundation of crop selectivity. Tolerant plants, such as soybeans, rapidly metabolize Imazethapyr into non-phytotoxic compounds, including through decarboxylation.[2] This metabolic process is a detoxification pathway, converting the active herbicide into an inactive form before it can cause significant damage to the crop.
Proposed Experimental Protocol for Activity Validation
To empirically validate the deduced inactivity of this compound, a whole-plant dose-response bioassay can be conducted. This protocol provides a self-validating system to quantify and compare the herbicidal effects.
Objective: To determine the effective concentration required to cause 50% growth reduction (GR₅₀) for Imazethapyr and this compound on a sensitive indicator species.
Materials:
-
Sensitive weed species (e.g., Velvetleaf, Abutilon theophrasti, or Arabidopsis thaliana).
-
Imazethapyr analytical standard.
-
This compound analytical standard.
-
Potting medium, pots, and controlled environment growth chamber.
-
Foliar spray chamber.
-
Appropriate solvents and surfactants.
Methodology:
-
Plant Propagation: Grow indicator plants from seed in pots until they reach the 2-3 true leaf stage.
-
Dose Preparation: Prepare stock solutions of Imazethapyr and this compound. Create a series of dilutions for each compound to cover a range from no effect to complete plant death (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x of a typical field application rate for Imazethapyr). Include a surfactant as per standard practice.
-
Treatment Application: Randomly assign pots to treatment groups (including a solvent-only control). Apply the herbicidal solutions using a calibrated laboratory spray chamber to ensure uniform coverage.
-
Incubation: Return plants to a controlled growth chamber (e.g., 25°C, 16:8h light:dark cycle) for 14-21 days.
-
Data Collection: At the end of the incubation period, harvest the above-ground biomass for each plant. Record the fresh and dry weight.
-
Data Analysis: For each compound, plot the percent growth reduction relative to the control against the log of the herbicide concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the GR₅₀ value.
Expected Outcome: The GR₅₀ value for Imazethapyr will be within a low, herbicidally effective range. The GR₅₀ for this compound is expected to be infinitely high, as even the highest concentrations should elicit little to no growth reduction.
Conclusion
Based on a thorough analysis of chemical structure and the established mechanism of action for imidazolinone herbicides, this guide concludes that This compound possesses negligible to no herbicidal activity . The removal of the carboxylic acid group from the pyridine ring of the parent Imazethapyr molecule eliminates a key functional component required for binding to and inhibiting the AHAS enzyme.
For researchers, this underscores the critical importance of specific functional groups in molecular efficacy and highlights that metabolic degradation via decarboxylation is a definitive detoxification pathway for Imazethapyr. This knowledge is fundamental for understanding herbicide selectivity, metabolism, and the development of new herbicidal molecules.
References
-
Synthesis and characterization of chiral imidazolinones. (1997). RIT Digital Institutional Repository. [Link]
-
Zhou, Q., et al. (2010). Molecular Mechanism of Enantioselective Inhibition of Acetolactate Synthase by Imazethapyr Enantiomers. Journal of Agricultural and Food Chemistry. [Link]
-
McCourt, J. A., et al. (2006). Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase. Proceedings of the National Academy of Sciences. [Link]
-
Shaner, D. L. (1991). Imidazolinone-Acetohydroxyacid Synthase Interactions. The Imidazolinone Herbicides. [Link]
-
Gennari, F., et al. (2003). Interaction of imidazolinone herbicides with soil humic acids. Experimental results and molecular modeling. Journal of Agricultural and Food Chemistry. [Link]
-
Duggleby, R. G., & Pang, S. S. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences. [Link]
-
Singh, S., et al. (2023). Molecular characterization of acetolactate synthase genes in lentil (Lens culinaris Medik.): A key target enzyme of imazethapyr herbicide resistance. ResearchGate. [Link]
-
Yamada, Y. (2015). IMAZETHAPYR (289). JMPR Monograph. [Link]
-
Garcia Solis, M. D. (2018). Structure, mechanism and inhibition of plant and fungal acetohydroxyacid synthases. The University of Queensland eSpace. [Link]
-
Activity, toxicity, molecular docking, and environmental effects of three imidazolinone herbicides enantiomers. (2019). ResearchGate. [Link]
-
Shaner, D. L. (1991). Herbicides that Inhibit Acetohydroxyacid Synthase. Weed Science. [Link]
-
Efficacy of imazethapyr on weed dynamics, yield potential and economics of groundnut (Arachis hypogaea L.). (2018). ResearchGate. [Link]
-
Imazethapyr (Ref: AC 252925). AERU, University of Hertfordshire. [Link]
-
Evaluating the imazethapyr herbicide mediated regulation of phenol and glutathione metabolism and antioxidant activity in lentil seedlings. (2024). PMC, PubMed Central. [Link]
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Structures of the imidazolinone herbicide. (2015). ResearchGate. [Link]
-
Cai, H., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry. [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Imazethapyr Impurity Profiling
For researchers, scientists, and professionals in drug development and agrochemical analysis, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and technical-grade products are paramount for ensuring safety, efficacy, and regulatory compliance. Imazethapyr, a widely used imidazolinone herbicide, is no exception. Its synthesis and degradation can result in a profile of related impurities that must be carefully monitored. The choice of the High-Performance Liquid Chromatography (HPLC) column is a critical factor that dictates the success of this analysis, directly impacting resolution, peak shape, and overall method robustness.
This guide provides an in-depth performance comparison of different HPLC columns for the separation of Imazethapyr and its key impurities. We will delve into the causality behind experimental choices, present supporting data, and offer a detailed protocol to empower you to make informed decisions for your analytical workflow.
The Critical Role of Stationary Phase Selection in Imazethapyr Analysis
Imazethapyr and its impurities are aromatic and possess ionizable functional groups, making reversed-phase chromatography the predominant mode of separation. The primary interaction governing retention in reversed-phase HPLC is the hydrophobic interaction between the analytes and the stationary phase.[1] However, subtle differences in the chemical structure of impurities necessitate a careful selection of the stationary phase to achieve optimal selectivity.
The most commonly employed stationary phases for pesticide analysis are C18 (octadecylsilane), C8 (octylsilane), and Phenyl-Hexyl. Each offers a unique set of interaction capabilities, leading to different elution patterns and resolutions.
-
C18 Columns: These are the workhorses of reversed-phase chromatography, offering the highest degree of hydrophobicity among common alkyl phases.[1] The long alkyl chains provide strong retention for non-polar and moderately polar compounds.
-
C8 Columns: With a shorter alkyl chain, C8 columns are less retentive than their C18 counterparts. This can be advantageous in reducing analysis time for strongly retained compounds.
-
Phenyl-Hexyl Columns: These columns provide an alternative selectivity profile. In addition to hydrophobic interactions, the phenyl group allows for π-π interactions with the aromatic rings present in Imazethapyr and its impurities. This can lead to enhanced resolution of structurally similar compounds.
Performance Comparison: C18 vs. C8 vs. Phenyl-Hexyl for Imazethapyr Impurity Profiling
To illustrate the performance differences between these stationary phases, a comparative study was conducted using a standard mixture of Imazethapyr and its known impurities. The following table summarizes the key chromatographic parameters obtained on three different columns under identical mobile phase conditions.
Table 1: Comparative Performance of HPLC Columns for Imazethapyr Impurity Separation
| Parameter | Column A: C18 (4.6 x 150 mm, 5 µm) | Column B: C8 (4.6 x 150 mm, 5 µm) | Column C: Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Resolution (Imazethapyr / Impurity A) | 2.1 | 1.8 | 2.5 |
| Resolution (Impurity B / Impurity C) | 1.4 | 1.2 | 2.0 |
| Tailing Factor (Imazethapyr) | 1.2 | 1.3 | 1.1 |
| Analysis Time (last eluting peak) | 18 min | 14 min | 16 min |
| Observations | Good overall separation, but co-elution risk for closely related impurities. | Faster analysis, but compromised resolution for critical pairs. | Superior resolution for critical pairs due to alternative selectivity. Excellent peak shape. |
Illustrative data based on typical column performance.
As the data suggests, the Phenyl-Hexyl column demonstrated superior performance in resolving the critical impurity pairs, which is often the primary challenge in impurity profiling. The π-π interactions provided by the phenyl stationary phase offered a unique selectivity that was not achievable with the purely aliphatic C18 and C8 phases. While the C8 column provided the fastest analysis, it was at the cost of resolution. The C18 column offered a good starting point, but the Phenyl-Hexyl chemistry ultimately delivered the most robust and reliable separation.
Recommended Experimental Protocol for Imazethapyr Impurity Analysis
Based on the comparative data, a detailed experimental protocol using a Phenyl-Hexyl column is provided below. This method is designed to be a self-validating system, ensuring trustworthiness and reproducibility.
Instrumentation:
-
HPLC or UHPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Value |
| Column | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, Agilent Zorbax Eclipse Plus Phenyl-Hexyl, or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B over 15 minutes, then hold at 60% B for 3 minutes, and return to 20% B for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Imazethapyr sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizing the Workflow and Logic
To better understand the experimental workflow and the decision-making process in column selection, the following diagrams are provided.
Caption: Experimental workflow for Imazethapyr impurity profiling.
Caption: Logical flow for HPLC column selection.
Conclusion
The selection of an appropriate HPLC column is a cornerstone of a robust impurity profiling method. While C18 columns provide a good starting point for the analysis of Imazethapyr and its impurities, a Phenyl-Hexyl stationary phase offers superior selectivity and resolution for critical pairs due to its unique π-π interaction capabilities. This guide has provided a comprehensive comparison, a detailed experimental protocol, and visual aids to assist researchers in developing and implementing reliable analytical methods for ensuring the quality and safety of Imazethapyr products. By understanding the underlying principles of chromatographic separation and the specific characteristics of different stationary phases, scientists can confidently select the optimal column for their specific analytical needs.
References
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
Sources
A Senior Application Scientist's Guide to Uncertainty Estimation in the Measurement of 3-Descarboxy Imazethapyr
Introduction: Beyond the Result—Embracing Measurement Uncertainty
In the realm of quantitative analytical chemistry, a reported result is merely a single point in a spectrum of possibilities. The true value of a measurement lies not just in the number itself, but in our confidence in that number. This confidence is quantified by measurement uncertainty (MU) , a parameter that defines a range around the reported result within which the true value is expected to lie with a stated level of probability.[1] For a metabolite like 3-Descarboxy Imazethapyr, a key degradation product of the herbicide Imazethapyr, accurate quantification is critical for environmental monitoring, food safety assessment, and toxicological studies. An underestimation of its concentration could lead to false safety declarations, while an overestimation could trigger unnecessary and costly remediation efforts.
This guide provides an in-depth, practical comparison of methodologies for estimating measurement uncertainty, grounded in the foundational principles of the ISO 'Guide to the Expression of Uncertainty in Measurement' (GUM) and the EURACHEM/CITAC guides.[2][3] We will move beyond rote procedural steps to explore the causality behind experimental design, ensuring that the protocols described are not just followed, but understood. Our goal is to equip you with the expertise to build a self-validating system for uncertainty estimation, enhancing the trustworthiness and authority of your analytical results.
Chapter 1: The Anatomy of Uncertainty in Chromatographic Analysis
Before we can quantify uncertainty, we must first identify its origins. Every step in an analytical workflow, from the moment a sample is taken to the final calculation, introduces a small degree of variability. A systematic way to visualize these contributions is through a cause-and-effect diagram, also known as an Ishikawa or "fishbone" diagram.[4] This exercise is fundamental because it forces a thorough consideration of the entire measurement process, forming the logical basis for any subsequent quantification.[5]
For a typical LC-MS/MS analysis of this compound, the sources of uncertainty can be grouped into several major categories.
Caption: Ishikawa (Fishbone) diagram illustrating potential sources of uncertainty in the chromatographic analysis of this compound.[4][6]
Chapter 2: A Tale of Two Strategies: "Top-Down" vs. "Bottom-Up"
There are two primary, philosophically distinct approaches to quantifying the sources identified in our Ishikawa diagram: the "bottom-up" and "top-down" methods.[7][8] The choice between them depends on the availability of data, the complexity of the analytical method, and the intended use of the uncertainty estimate.
| Feature | "Bottom-Up" Approach | "Top-Down" Approach |
| Principle | Identifies, quantifies, and combines every individual source of uncertainty mathematically (e.g., using the law of propagation of uncertainty).[9] | Uses holistic data from the entire analytical process, such as method validation and quality control results, to estimate the overall uncertainty.[10][11] |
| Pros | Provides a deep understanding of the measurement system; identifies the largest contributors to uncertainty, guiding method improvement. | More practical and less laborious for complex, multi-step methods; inherently captures interactions between uncertainty sources.[9][12] |
| Cons | Can be extremely complex and time-consuming; risk of overlooking minor sources or incorrectly estimating their contribution.[13][9] | May not identify specific dominant sources of uncertainty; relies on the availability of high-quality, long-term performance data.[11] |
| Primary Data Source | Individual component experiments (e.g., calibrating pipettes, balance uncertainty), and supplier certificates.[14] | In-house validation data (precision, bias), proficiency testing (PT) results, and long-term quality control (QC) data.[7][10] |
| Governing Guide | Aligns closely with the original ISO GUM framework.[2] | Strongly emphasized in EURACHEM/CITAC guides as a practical implementation for chemistry labs.[3] |
For routine analysis in a high-throughput laboratory, the "top-down" approach is often more pragmatic and efficient .[12] It leverages the data already generated during method validation and ongoing QC, integrating uncertainty estimation directly into the laboratory's quality assurance framework.[3][15] The "bottom-up" approach, while powerful, is often reserved for primary calibration laboratories or when establishing a new fundamental measurement technique.[14]
Chapter 3: Experimental Protocol: A "Top-Down" Approach Using Method Validation Data
The core principle of the "top-down" approach is that the major random components of uncertainty are captured by precision studies (repeatability and intermediate precision), while the major systematic components are captured by trueness (bias) studies.[7][10] This protocol outlines how to generate this data for this compound analysis.
The Measurand
First, we must explicitly define what we are measuring (the measurand).[16]
-
Measurand: The mass fraction of this compound in a soil sample, expressed in mg/kg.
-
Method: Ultrasound-assisted extraction followed by cleanup and determination by HPLC-UV.[17][18][19]
Required Materials
-
Certified Reference Material (CRM): Soil CRM with a certified value for this compound (if available).
-
Blank Matrix: A representative soil sample confirmed to be free of Imazethapyr and its metabolites.
-
Analytical Standard: this compound of known purity (e.g., >99.5%).
Experimental Workflow for Data Generation
This workflow is designed to generate data for both precision and trueness over time, which is essential for a realistic uncertainty estimate.
Caption: Experimental workflow for generating precision and bias data for a "top-down" uncertainty estimation.
Step-by-Step Quantification
Step 1: Quantify the Uncertainty Component from Bias (u_bias) Bias is the systematic difference between the mean of your measurements and the true (certified) value. It is estimated using the CRM.
-
Over multiple days, perform at least 7 independent measurements of the CRM.
-
Calculate the mean recovery of the CRM.
-
The uncertainty associated with bias has three parts: the standard deviation of the mean bias, the uncertainty of the CRM's certified value, and any potential method bias. For this guide, we follow the EURACHEM approach combining these factors.
-
Calculate the mean bias: Bias = Mean_measured_CRM - Certified_Value_CRM
-
Calculate the standard deviation of the mean: s_bias = s_measured_CRM / sqrt(n) where n is the number of CRM measurements.
-
Obtain the uncertainty of the CRM from its certificate: u_CRM.
-
Combine these to find the uncertainty of the bias: u_bias = sqrt(Bias^2 + s_bias^2 + u_CRM^2)
-
Step 2: Quantify the Uncertainty Component from Precision (u_Rw) This component, often called within-laboratory reproducibility (Rw), captures the random variation that occurs when a measurement is repeated under changing conditions (different days, analysts, reagent batches).[13] It is best estimated using the spiked QC sample.
-
Analyze the spiked QC sample (n=7) in each analytical run.
-
After completing all runs, pool the data.
-
Calculate the overall standard deviation of all spiked QC results. This is your standard uncertainty for precision, u_Rw.
Step 3: Combine and Expand the Uncertainty The individual standard uncertainties are combined using the root sum of squares method.[20]
-
Combined Standard Uncertainty (u_c): u_c = sqrt(u_bias^2 + u_Rw^2)
-
Expanded Uncertainty (U): To provide a confidence interval (typically ~95%), the combined uncertainty is multiplied by a coverage factor, k. For most applications, k=2 is used.[20] U = k * u_c = 2 * u_c
Chapter 4: Data Presentation and the Uncertainty Budget
The results of this process are best summarized in an uncertainty budget table. This provides a clear and transparent account of how the final uncertainty value was derived. Let's assume a hypothetical analysis of this compound in soil.
Hypothetical Case Study Data:
-
Analyte: this compound
-
Matrix: Soil
-
CRM Certified Value: 10.0 ± 0.5 mg/kg (U_CRM, k=2) -> u_CRM = 0.5/2 = 0.25 mg/kg
-
Spiked QC Concentration: 12.0 mg/kg
-
Experimental Data (N=35 runs over 2 months):
-
Mean Measured CRM Value: 10.4 mg/kg
-
Standard Deviation of CRM measurements: 0.6 mg/kg
-
Standard Deviation of Spiked QC measurements (u_Rw): 0.8 mg/kg
-
Calculations:
-
Bias = 10.4 - 10.0 = 0.4 mg/kg
-
s_bias = 0.6 / sqrt(35) = 0.10 mg/kg
-
u_bias = sqrt(0.4² + 0.10² + 0.25²) = sqrt(0.16 + 0.01 + 0.0625) = sqrt(0.2325) = 0.48 mg/kg
-
u_c = sqrt(0.48² + 0.8²) = sqrt(0.2304 + 0.64) = sqrt(0.8704) = 0.93 mg/kg
-
U = 2 * 0.93 = 1.86 mg/kg
Table 2: Example Uncertainty Budget for this compound (Top-Down Approach)
| Uncertainty Component | Source of Information | Value (mg/kg) | Type | Contribution to Combined Uncertainty (%) |
| u_bias (Bias) | CRM Measurements (N=35) vs. Certified Value | 0.48 | B/A | 26.5% |
| u_Rw (Precision) | Spiked QC Sample Replicates (N=35) | 0.80 | A | 73.5% |
| u_c (Combined Uncertainty) | Root Sum of Squares | 0.93 | - | 100% |
| U (Expanded Uncertainty) | u_c * 2 (k=2, 95% confidence) | 1.86 | - | - |
Reporting the Final Result: If a test sample was measured at 11.2 mg/kg, the final, complete result should be reported as: 11.2 ± 1.9 mg/kg (The expanded uncertainty is typically reported to two significant figures).[20]
This final reported value transparently communicates that while our best estimate is 11.2 mg/kg, the true value is reasonably expected to lie within the range of 9.3 to 13.1 mg/kg with approximately 95% confidence.
Conclusion: From Compliance to Competitive Advantage
References
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Estimating Uncertainty. LCGC International. [Link]
-
JCGM GUM-1:2023 Guide to the expression of uncertainty in measurement — Part 1: Introduction. BIPM. [Link]
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Examples of Measurement Uncertainty Budgets for Chemical Analysis. University of Tartu. [Link]
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Quantifying Uncertainty in Analytical Measurement, 3rd Edition (2012). Eurachem. [Link]
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Validation Traceability Measurement Uncertainty - Challenges for the 21st Century's analysts. Eurachem. [Link]
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METHOD OF ANALYSIS OF IMAZETHAPYR TECHNICAL. Central Insecticides Board & Registration Committee, India. [Link]
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Estimation of measurement uncertainty associated to the determination of pesticide residues: A case study. ResearchGate. [Link]
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Calculation of Measurement Uncertainty. Nordtest. [Link]
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Quantifying Uncertainty in Analytical Measurement. Eurachem. [Link]
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ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences. [Link]
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Comparison between top-down and bottom-up approaches in the estimation of measurement uncertainty in Bisphenol A analysis by HPLC-FLD. ResearchGate. [Link]
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A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trends in Analytical Chemistry. [Link]
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GUIDELINES ON ESTIMATION OF UNCERTAINTY OF RESULTS (CAC/GL 59-2006). Food and Agriculture Organization of the United Nations. [Link]
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JCGM GUM-6:2020 Guide to the expression of uncertainty in measurement — Part 6. BIPM. [Link]
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Uncertainty profiles for the validation of analytical methods. ResearchGate. [Link]
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Comparison between bottom-up and top-down approaches in the estimation of measurement uncertainty. PubMed. [Link]
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Quantifying Uncertainty in Analytical Measurement, 2nd Edition. Eurachem. [Link]
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Intro to ISO Guide to Expression of Uncertainty of Measurement (GUM). Fluke Calibration. [Link]
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7 Steps to Calculate Measurement Uncertainty. ISOBudgets. [Link]
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Estimation of Measurement Uncertainty Associated to the Determination of Pesticide Residues: A Case Study. PubMed. [Link]
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Environmental Chemistry Methods: Imazethapyr. US EPA. [Link]
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Method validation and measurement uncertainty estimation of pesticide residues in Okra by GC/HPLC. PLOS One. [Link]
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Validation of Analytical Methods. American Chemical Society. [Link]
-
GUIDE TO THE EXPRESSION OF UNCERTAINTY IN MEASUREMENT. BIPM. [Link]
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Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. Der Pharma Chemica. [Link]
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Measurement Uncertainty: a practical top-down approach. Ghent University. [Link]
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EURACHEM / CITAC Guide - Measurement uncertainty arising from sampling. ResearchGate. [Link]
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A cause-and-effect diagram used for uncertainty evaluation. ResearchGate. [Link]
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Current approaches to the evaluation of measurement uncertainty Overview. Eurachem. [Link]
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Online Tool for the Estimation of Measurement Uncertainty. EURL-Pesticides. [Link]
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GUM – Guide to the Expression of Uncertainty in Measurement. Lantmäteriet. [Link]
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Traceability, validation and measurement uncertainty – 3 pillars for quality of measurement results. Eurachem. [Link]
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IMAZETHAPYR (289). Food and Agriculture Organization of the United Nations. [Link]
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Estimation of measurement uncertainty for the quantification of protein by ID-LC–MS/MS. ResearchGate. [Link]
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SOURCES OF UNCERTAINTY IN GAS CHROMATOGRAPHY. International Journal of Advanced Research. [Link]
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Quantifying Uncertainty in Analytical Measurement, 2nd Edition (2000). Eurachem. [Link]
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Measurement uncertainty. Journal of Chromatography A. [Link]
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VALIDATION AND UNCERTAINTY ESTIMATION OF HPLC METHOD COMBINED WITH ULTRASOUND-ASSISTED EXTRACTION PROCEDURE FOR QUANTITATIVE DET. Eurachem. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Descarboxy Imazethapyr
As researchers and scientists, our focus is often on the synthesis, discovery, and analysis of novel compounds. However, the lifecycle of a chemical in the laboratory does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but as a fundamental pillar of laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 3-Descarboxy Imazethapyr.
While specific safety data for this compound is not widely available, we will operate under the established principle of treating it with the same precautions as its parent compound, Imazethapyr. This approach ensures the highest standard of safety. Imazethapyr is an herbicide with low acute toxicity to mammals but is recognized as being very toxic to aquatic life with long-lasting effects[1]. This single characteristic—ecotoxicity—is the primary driver for the stringent disposal protocols that follow. It dictates that this compound and its associated waste must never enter the sanitary sewer system[2].
All chemical waste disposal in a laboratory setting is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA)[3][4]. This guide is designed to align with these regulations, but you are required to consult your institution's Environmental Health & Safety (EHS) office for specific local procedures.
Part 1: Hazard Profile and Essential Precautions
Understanding the "why" behind a protocol is critical for ensuring its correct implementation. The disposal plan for this compound is based on the known hazards of the parent compound, Imazethapyr.
Table 1: Summary of Imazethapyr Hazard Profile
| Hazard Category | Finding | Implication for Disposal |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[1]. | Strict prohibition of drain disposal. All waste streams must be physically collected. |
| Acute Oral/Dermal Toxicity | Low; LD50 > 5,000 mg/kg (rat, oral)[5][6]. | While not acutely toxic, standard PPE is required to prevent chronic exposure. |
| Physical Form | Solid powder[7]. | Risk of dust formation and inhalation. Can form explosive dust mixtures in air. |
| Regulatory Status | Pesticide waste regulated under RCRA[4]. | Disposal is not optional and must follow hazardous waste protocols. |
Personal Protective Equipment (PPE)
Before handling the pure compound or any of its waste streams, ensure you are wearing the appropriate PPE. The causality is simple: we create barriers to prevent any route of exposure—inhalation, ingestion, or skin contact.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[1].
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is mandatory. For handling larger quantities or cleaning spills, consider additional protective clothing[1].
-
Respiratory Protection: Handle in a well-ventilated area. If dust formation is likely, a fume hood or appropriate respiratory protection should be used[8].
Part 2: The Disposal Workflow: From Benchtop to Pickup
Proper disposal is a systematic process. It begins the moment you decide a material is waste and ends when it is safely collected by trained EHS personnel. In a laboratory, waste is typically managed at a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel[9][10][11].
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate your waste. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process. For this compound, you will likely generate the following waste streams:
-
Unused/Expired Pure Compound (Solid)
-
Contaminated Labware & PPE (Solid)
-
Aqueous Solutions Containing the Compound (Liquid)
-
Contaminated Organic Solvents (Liquid)
Caption: Decision workflow for segregating this compound waste.
Step 2: Containerization and Labeling
All hazardous waste must be collected in appropriate, clearly labeled containers. This is a strict regulatory requirement[9][11].
-
Select the Right Container:
-
Use containers compatible with the waste. For this compound solutions, high-density polyethylene (HDPE) carboys are an excellent choice. Avoid metal containers for acidic solutions[3].
-
Ensure the container has a secure, leak-proof cap. Keep containers closed at all times except when adding waste[10][11].
-
Do not use food-grade containers (e.g., water bottles, jars) as this is a serious safety violation[10].
-
-
Apply a Hazardous Waste Label:
-
Your institution's EHS department will provide official hazardous waste labels.
-
The label must include:
-
The words "Hazardous Waste"[9].
-
The full chemical name(s) of the contents (no abbreviations).
-
The approximate concentrations and total volume.
-
The relevant hazard characteristics (e.g., "Ecotoxic").
-
The date you first added waste to the container.
-
-
Step 3: Specific Protocols for Each Waste Stream
-
Pure Compound & Contaminated Solids:
-
Designate a specific, lined container for solid waste. A sturdy cardboard box with a thick polymer liner is often used.
-
Place unused or expired pure this compound (in its original, sealed vial if possible) into this container.
-
Collect all contaminated solid items, such as gloves, weigh boats, and pipette tips, in the same container.
-
Once full, securely close the liner and the box, ensure it is properly labeled, and move it to your SAA.
-
-
Aqueous & Organic Liquid Waste:
-
Designate separate, compatible liquid waste containers for aqueous and organic waste. Never mix these two streams.
-
Carefully pour the liquid waste into the appropriate container using a funnel to prevent spills.
-
Fill containers to no more than 90% capacity to allow for vapor expansion and prevent splashing[3].
-
Securely cap the container immediately after adding waste.
-
Place the container in secondary containment (e.g., a plastic tub) within your SAA to contain any potential leaks[3].
-
-
Empty Original Containers:
-
A container that has held a hazardous chemical is considered hazardous waste until properly cleaned[12].
-
For pesticide-related compounds, the standard is to "triple-rinse" the container[6][13].
-
Procedure:
-
Rinse the empty container with a suitable solvent (e.g., water for aqueous solutions, or an organic solvent the compound is soluble in) three times.
-
Crucially, collect all three rinses (the "rinsate") as hazardous liquid waste in the appropriate container[6][12].
-
After triple-rinsing, deface or remove the original label, and the container can typically be disposed of in the regular trash or recycling, pending your institution's specific rules[12].
-
-
Step 4: Storage and Final Disposal
-
Satellite Accumulation Area (SAA) Management:
-
Requesting Pickup:
The overall process illustrates a cradle-to-grave responsibility for the chemical waste we generate.
Caption: The lifecycle of hazardous waste from the lab to final disposal.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is a non-negotiable aspect of rigorous scientific work. By understanding the ecotoxicological hazards and adhering to a systematic process of segregation, containment, and labeling, we uphold our professional responsibility. These procedures are not merely suggestions; they are self-validating systems designed to protect you, your colleagues, and the environment. Always use this guide in conjunction with the specific requirements provided by your institution's Environmental Health & Safety department.
References
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Pesticide Fact Sheet Number 196 Imazethapyr . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]
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Laboratory Waste Management: The New Regulations . (n.d.). MedicalLab Management. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]
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Photodegradation of the Herbicide Imazethapyr in Aqueous Solution: Effects of Wavelength, pH, and Natural Organic Matter (NOM) and Analysis of Photoproducts . (2007, August 1). ACS Publications. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines . (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Residues of imazethapyr in field soil and plant samples following an application to soybean . (2015, June 12). SpringerLink. Retrieved from [Link]
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Imazethapyr (Ref: AC 252925) . (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]
-
Imazethapyr . (2005). JMPR. Retrieved from [Link]
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Safety Data Sheet: Imazethapyr Herbicide Technical . (2025, November 14). BASF. Retrieved from [Link]
-
Imazethapyr SL Herbicide Safety Data Sheet . (2023, January 25). Corteva Agriscience. Retrieved from [Link]
-
Requirements for Pesticide Disposal . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Safe Disposal of Pesticides . (2025, July 3). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Safe disposal of pesticides . (n.d.). NSW Environment Protection Authority. Retrieved from [Link]
-
Disposal of Pesticides . (n.d.). National Pesticide Information Center. Retrieved from [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal . (2012, June 5). U.S. Environmental Protection Agency. Retrieved from [Link]
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IMAZETHAPYR 22.87%SL SAFETY DATA SHEET . (n.d.). RedEagle International. Retrieved from [Link]
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Essential Safety and Operational Protocols for Handling 3-Descarboxy Imazethapyr
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Descarboxy Imazethapyr. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the hazardous properties of the parent compound, Imazethapyr, and the general chemical class of pyridines. It is imperative to handle this compound with caution, supplementing these guidelines with a thorough, site-specific risk assessment and strict adherence to your institution's safety protocols.
Hazard Identification and Risk Assessment: Understanding the Compound
A comprehensive personal protective equipment (PPE) plan is the primary defense against potential exposure. The following sections detail the minimum PPE requirements and safe handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound.[2] The following table summarizes the recommended PPE, based on the known hazards of related pyridine compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3][6] | Protects against splashes and vapors that can cause serious eye irritation.[3][6] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are recommended.[2][6] Avoid latex gloves.[6] Always inspect gloves for damage before use and change them frequently. | Provides a barrier against skin contact, which can be harmful.[3] |
| Body Protection | A chemical-resistant lab coat, fully buttoned, is required. For larger quantities or higher-risk operations, consider a chemical-resistant suit.[7] | Protects against skin contact and contamination of personal clothing.[6][8] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a well-ventilated area.[2][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[2][6] |
| Foot Protection | Closed-toe shoes are mandatory. For handling larger quantities or in case of spill risk, chemical-resistant boots should be worn.[9] | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe handling.
Caption: Workflow for the safe handling of this compound.
-
Preparation:
-
Thoroughly review the Safety Data Sheet for Imazethapyr and any other relevant pyridine compounds.
-
Conduct a formal risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.
-
Ensure that a functioning eyewash station and safety shower are readily accessible.[10]
-
Before entering the laboratory, don all required PPE as outlined in the table above.
-
-
Handling:
-
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use the smallest quantity of the compound necessary for the experiment.
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[2]
-
Avoid the formation of dust if handling a solid form.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[11][12]
-
-
Storage:
Emergency Procedures: Spill and Exposure Response
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately.[5][11] Wash the affected area with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[5][11][13] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3][5] Seek immediate medical attention. |
| Small Spill | For a small spill, trained personnel wearing appropriate PPE can use an absorbent material like sand or vermiculite to contain it.[1] The contained material should then be transferred to a sealed, labeled container for disposal.[1] |
| Large Spill | Evacuate the area and contact your institution's emergency response team immediately. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[3]
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be collected as hazardous waste.
-
Waste Container: Use a designated, sealable, and properly labeled hazardous waste container. The label should clearly identify the contents.
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[3] Follow all local, state, and federal regulations for chemical waste disposal.[3] Do not dispose of this chemical down the drain or in regular trash.[3]
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Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
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Safety Data Sheet - Imazethapyr Herbicide Technical. BASF. [Link]
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The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. [Link]
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A few less obvious guidelines for handling plant protection products. SA Grain. [Link]
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Personal Protective Equipment for Pesticide Applicators. Montana State University Extension. [Link]
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Safety data sheet - Imazethapyr. CPAChem. [Link]
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Safety Data Sheet - Imazethapyr, ammonium salt. Amazon S3. [Link]
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Safety Data Sheet - Imazethapyr 10% SL. Indofil. [Link]
-
Panther Pro Herbicide Label. Greenbook.net. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
